molecular formula C16H30O4 B15573880 Hexadecanedioic acid-d28

Hexadecanedioic acid-d28

货号: B15573880
分子量: 314.58 g/mol
InChI 键: QQHJDPROMQRDLA-SVYSPPAISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hexadecanedioic acid-d28 is a useful research compound. Its molecular formula is C16H30O4 and its molecular weight is 314.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C16H30O4

分子量

314.58 g/mol

IUPAC 名称

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15-octacosadeuteriohexadecanedioic acid

InChI

InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2

InChI 键

QQHJDPROMQRDLA-SVYSPPAISA-N

产品来源

United States

Foundational & Exploratory

Hexadecanedioic Acid-d28: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of Hexadecanedioic acid-d28, a deuterated form of the long-chain dicarboxylic acid, hexadecanedioic acid. This document details its primary roles as an internal standard for quantitative analysis and as a metabolic tracer for studying fatty acid metabolism, providing structured data, experimental protocols, and pathway visualizations to support its use in a research setting.

Core Applications in Research

This compound serves two principal functions in scientific research:

  • Internal Standard for Quantitative Analysis: Due to its structural similarity to the endogenous hexadecanedioic acid, the deuterated version is an ideal internal standard for mass spectrometry-based quantification (LC-MS/MS and GC-MS). Its increased mass allows for clear differentiation from the non-labeled analyte, enabling accurate and precise measurement by correcting for variations during sample preparation and analysis.

  • Metabolic Tracer: As a stable isotope-labeled compound, this compound can be introduced into biological systems to trace the metabolic fate of long-chain dicarboxylic acids. This is particularly valuable for studying fatty acid ω-oxidation and subsequent peroxisomal β-oxidation pathways.

Quantitative Analysis using this compound as an Internal Standard

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry. This compound, when added to a biological sample at a known concentration, co-elutes with the endogenous hexadecanedioic acid, but is distinguished by its higher mass-to-charge ratio (m/z). This allows for ratiometric quantification, which significantly improves the accuracy and precision of the measurement by correcting for analyte loss during sample processing and for matrix effects in the mass spectrometer.

A robust LC-MS/MS assay for the quantification of endogenous 1,16-hexadecanedioic acid (HDA) in human plasma has been developed and validated.[1] While this specific study did not employ the deuterated standard, the principles and validation parameters are directly applicable when using this compound as an internal standard.

Data Presentation: LC-MS/MS Method Validation Parameters

The following table summarizes the typical performance of a validated LC-MS/MS method for the quantification of hexadecanedioic acid in human plasma, which can be expected when using this compound as an internal standard.

ParameterResult
Standard Curve Range2.5–1000 nM
MatrixCharcoal-stripped human plasma (surrogate)
Inter-assay Precision (CV)< 15%
Inter-assay Accuracy (%Bias)± 15%
Lower Limit of Quantification (LLOQ)2.5 nM
Experimental Protocol: Quantification of Hexadecanedioic Acid in Plasma by LC-MS/MS

This protocol is adapted from a validated method for the analysis of 1,16-hexadecanedioic acid in human plasma and incorporates the use of this compound as an internal standard.[1]

1. Materials and Reagents:

  • Hexadecanedioic acid (analytical standard)

  • This compound (internal standard)

  • Human plasma (charcoal-stripped for calibration standards)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

2. Sample Preparation: a. To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels). b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube. e. Perform Solid Phase Extraction (SPE) for sample cleanup and concentration. i. Condition the SPE cartridge with methanol followed by water. ii. Load the supernatant onto the cartridge. iii. Wash the cartridge with a low percentage of organic solvent in water. iv. Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile). f. Evaporate the eluate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A suitable C18 reversed-phase column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to achieve separation.
  • Flow Rate: Typically 0.3-0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Hexadecanedioic acid: Precursor ion (e.g., [M-H]⁻) to a specific product ion.
  • This compound: Precursor ion (e.g., [M+28-H]⁻) to a specific product ion.
  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each MRM transition should be optimized for maximum sensitivity.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
  • Determine the concentration of hexadecanedioic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow for Quantitative Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid Phase Extraction (SPE) Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Calibration Curve Ratio->Curve Quantify Quantification Curve->Quantify

Caption: Workflow for the quantification of hexadecanedioic acid in plasma.

This compound as a Metabolic Tracer

Stable isotope tracers are invaluable tools for elucidating metabolic pathways.[2] When introduced into a biological system, this compound can be metabolized, and its deuterated products can be tracked and quantified by mass spectrometry. This allows for the investigation of the flux through specific metabolic pathways.

Long-chain dicarboxylic acids like hexadecanedioic acid are primarily metabolized through peroxisomal β-oxidation.[3][4] This pathway shortens the carbon chain of the dicarboxylic acid, producing shorter-chain dicarboxylic acids and acetyl-CoA. The acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production.

Metabolic Pathway of Long-Chain Dicarboxylic Acids

The following diagram illustrates the metabolic fate of a long-chain dicarboxylic acid like hexadecanedioic acid.

G cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion DCA_long Long-Chain Dicarboxylic Acid (e.g., this compound) BetaOx Peroxisomal β-Oxidation DCA_long->BetaOx DCA_short Shorter-Chain Dicarboxylic Acids BetaOx->DCA_short AcetylCoA_perox Acetyl-CoA BetaOx->AcetylCoA_perox AcetylCoA_mito Acetyl-CoA AcetylCoA_perox->AcetylCoA_mito Transport TCA TCA Cycle AcetylCoA_mito->TCA Energy Energy (ATP) TCA->Energy

Caption: Metabolic pathway of long-chain dicarboxylic acids.

By administering this compound and analyzing the isotopic enrichment in downstream metabolites such as shorter-chain dicarboxylic acids and TCA cycle intermediates, researchers can quantify the rate of dicarboxylic acid metabolism. This approach is particularly useful for studying metabolic disorders related to fatty acid oxidation.

References

Physical and chemical properties of Hexadecanedioic acid-d28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Hexadecanedioic acid-d28, a deuterated derivative of hexadecanedioic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analyses.

Core Physical and Chemical Properties

This compound is a valuable tool in analytical chemistry, primarily used as an internal standard in mass spectrometry-based quantification assays. Its properties are closely related to its non-deuterated counterpart, hexadecanedioic acid (also known as thapsic acid).

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated analog for comparison.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂D₂₈O₄[1]
Molecular Weight 314.58 g/mol [1]
CAS Number 130348-90-2[2]
Physical Form White Solid[2]
Purity (Atom % D) ≥99%[2]

Table 2: Properties of Hexadecanedioic Acid (Non-Deuterated)

PropertyValueSource
Molecular Formula C₁₆H₃₀O₄[3]
Molecular Weight 286.41 g/mol [3]
CAS Number 505-54-4[3]
Melting Point 120 - 123 °C[3]
Boiling Point Not readily available[3]
Solubility Insoluble in water; Soluble in organic solvents like hexane (B92381) and ether.[4]

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of endogenous hexadecanedioic acid and other related dicarboxylic acids in biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed, generalized protocol for its use.

Quantitative Analysis of Dicarboxylic Acids using GC-MS with a Deuterated Internal Standard

This protocol outlines the necessary steps for sample preparation, derivatization, and analysis.

Materials and Reagents:

  • Biological matrix (e.g., plasma, urine, tissue homogenate)

  • This compound (as internal standard)

  • Hexadecanedioic acid (for calibration curve)

  • Solvents: Iso-octane, Methanol, Acetonitrile (HPLC grade)

  • Reagents for derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluorobenzyl bromide (PFBBr) and N,N-diisopropylethylamine (DIPEA)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Glassware: test tubes, pipettes, vials with caps

Procedure:

  • Sample Preparation:

    • To 100 µL of the biological sample, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in methanol). The exact amount should be optimized based on the expected concentration of the analyte.

    • Acidify the sample by adding 10 µL of 1M HCl to protonate the carboxylic acids.

    • Perform a liquid-liquid extraction by adding 500 µL of iso-octane. Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer (iso-octane) to a clean glass tube.

    • Repeat the extraction step with another 500 µL of iso-octane and combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of non-deuterated Hexadecanedioic acid.

    • Add the same amount of this compound internal standard to each calibration standard as was added to the samples.

    • Process the calibration standards using the same extraction and derivatization procedure as the samples.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample or standard into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor characteristic ions for the derivatized Hexadecanedioic acid and this compound. The exact m/z values will depend on the derivatization agent used.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

    • Determine the concentration of Hexadecanedioic acid in the unknown samples by using the peak area ratio from the sample and interpolating from the calibration curve.

Visualizations

The following diagram illustrates the general workflow for the quantitative analysis of a target analyte using a deuterated internal standard.

Caption: Experimental workflow for quantitative analysis.

References

Hexadecanedioic Acid-d28 vs. Non-Deuterated Hexadecanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comparative analysis of Hexadecanedioic Acid-d28 and its non-deuterated counterpart. It explores the fundamental differences in their physicochemical properties, metabolic stability, and potential applications in research and drug development, drawing upon established principles of kinetic isotope effects and the known biological roles of dicarboxylic acids.

Introduction to Hexadecanedioic Acid and Deuteration

Hexadecanedioic acid, also known as thapsic acid, is a 16-carbon α,ω-dicarboxylic acid. Dicarboxylic acids are metabolites of fatty acids and have been implicated in various physiological and pathological processes, including their role as energy substrates and their involvement in metabolic disorders.

Deuteration is the process of replacing hydrogen atoms (¹H) with their heavier isotope, deuterium (B1214612) (²H or D). This substitution leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change can have profound effects on the molecule's metabolic fate and physicochemical properties, a phenomenon known as the kinetic isotope effect (KIE). In this compound, all 28 hydrogen atoms have been replaced with deuterium.

Physicochemical Properties: A Comparative Overview

The primary difference in the physicochemical properties between this compound and non-deuterated Hexadecanedioic Acid stems from the increased mass of deuterium. While many macroscopic properties remain similar, subtle differences can be observed.

PropertyNon-Deuterated Hexadecanedioic AcidThis compoundRationale for Difference
Molecular Weight 286.42 g/mol 314.59 g/mol Increased mass of 28 deuterium atoms.
Melting Point ~125-126 °CExpected to be slightly higherStronger intermolecular forces (Van der Waals) due to increased mass and potentially altered crystal packing.
Boiling Point DecomposesExpected to decompose at a slightly higher temperatureIncreased energy required to overcome stronger intermolecular forces.
Solubility Sparingly soluble in water, soluble in ethanol (B145695) and etherExpected to have slightly lower solubility in non-polar solvents and slightly higher in polar solventsAltered polarity and intermolecular interactions due to the C-D bond being slightly less polarizable than the C-H bond.
Vibrational Frequency (C-H vs. C-D) Higher frequencyLower frequencyThe C-D bond is stronger and has a higher reduced mass, leading to a lower vibrational frequency, which can be observed using IR spectroscopy.

The Kinetic Isotope Effect and Metabolic Stability

The most significant impact of deuteration on hexadecanedioic acid lies in its metabolic stability. The metabolism of fatty acids and dicarboxylic acids often involves oxidation, a process that frequently requires the cleavage of C-H bonds by enzymes such as cytochromes P450.

The increased strength of the C-D bond makes it more difficult for enzymes to break, leading to a slower rate of metabolism for the deuterated compound. This is the kinetic isotope effect in action.

KIE NDA HOOC-(CH2)14-COOH NDA_Metabolite Metabolites NDA->NDA_Metabolite DA DOOC-(CD2)14-COOD DA_Metabolite Metabolites DA->DA_Metabolite Enzymatic Oxidation (Slower) (C-D Bond Cleavage)

Figure 1: Comparative metabolic pathway of deuterated vs. non-deuterated hexadecanedioic acid.

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol is designed to compare the rate of metabolism of this compound and its non-deuterated counterpart using liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Hexadecanedioic Acid and this compound stock solutions

  • Acetonitrile (B52724) (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing HLMs and the NADPH regenerating system in phosphate buffer.

  • Initiation of Reaction: Pre-warm the master mix to 37°C. Add the test compound (either deuterated or non-deuterated hexadecanedioic acid) to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare Master Mix (HLMs, NADPH system, Buffer) react1 Pre-warm Master Mix to 37°C prep1->react1 prep2 Prepare Test Compound Stock Solutions react2 Initiate Reaction with Test Compound prep2->react2 react1->react2 react3 Incubate at 37°C react2->react3 sample1 Take Aliquots at Defined Time Points react3->sample1 sample2 Quench with Cold Acetonitrile + Internal Standard sample1->sample2 analysis1 Centrifuge and Collect Supernatant sample2->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2 analysis3 Data Analysis (Calculate t1/2) analysis2->analysis3

Figure 2: Workflow for in vitro metabolic stability assay.

Applications in Research and Drug Development

The enhanced metabolic stability of this compound opens up several avenues for its application.

  • Metabolic Tracer Studies: Due to its increased mass, this compound can be easily distinguished from its endogenous, non-deuterated counterpart by mass spectrometry. This makes it an excellent tool for tracing the metabolic fate of hexadecanedioic acid in complex biological systems without the need for radioactive labeling.

  • Pharmacokinetic (PK) Studies: By comparing the PK profiles of the deuterated and non-deuterated forms, researchers can quantify the impact of the kinetic isotope effect on the compound's absorption, distribution, metabolism, and excretion (ADME) properties. A longer half-life is generally expected for the deuterated version.

  • Therapeutic Potential: If hexadecanedioic acid or its derivatives are being investigated as therapeutic agents, deuteration could be a strategy to improve their metabolic profile. A slower rate of metabolism can lead to increased drug exposure, potentially allowing for lower or less frequent dosing, which can reduce off-target side effects.

applications cluster_apps Potential Applications HDA_d28 This compound App1 Metabolic Tracer Studies (Mass Spectrometry) HDA_d28->App1 App2 Pharmacokinetic (PK) Profile Enhancement HDA_d28->App2 App3 Therapeutic Development (Improved Half-life) HDA_d28->App3

Figure 3: Key applications of this compound.

Conclusion

The strategic replacement of hydrogen with deuterium in hexadecanedioic acid to create this compound offers a powerful tool for researchers and drug developers. The primary advantage lies in the enhanced metabolic stability conferred by the kinetic isotope effect, which slows down enzymatic degradation. This property makes it an ideal candidate for use as a metabolic tracer and for investigating the therapeutic potential of dicarboxylic acids with an improved pharmacokinetic profile. The subtle yet significant differences in physicochemical properties further underscore the unique characteristics of this deuterated molecule.

A Technical Guide to the Synthesis and Isotopic Purity of Hexadecanedioic Acid-d28

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Deuterium-labeled compounds are indispensable tools in modern scientific research, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and mechanistic studies. The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), provides a subtle yet powerful modification that allows for tracing metabolic pathways and can alter rates of metabolism through the kinetic isotope effect. Hexadecanedioic acid (C16H30O4), a long-chain dicarboxylic acid, serves as a valuable metabolic probe and biomarker.[1] This guide provides a comprehensive overview of a feasible synthetic route for its perdeuterated isotopologue, Hexadecanedioic acid-d28 (HOOC(CD₂)₁₄COOH), and details the rigorous analytical methodologies required to confirm its isotopic purity and structural integrity.

Synthesis of this compound

A robust and efficient method for the synthesis of this compound involves the catalytic deuteration of a corresponding unsaturated precursor. This approach ensures high levels of deuterium incorporation across the aliphatic chain. The proposed synthetic pathway begins with a long-chain di-unsaturated dicarboxylic acid, such as a hexadecadienedioic acid, which is then subjected to catalytic reduction using deuterium gas.

Proposed Synthetic Pathway

The overall reaction is the saturation of the carbon-carbon double bonds in the precursor molecule with deuterium atoms, catalyzed by a heterogeneous catalyst like palladium on carbon (Pd/C).

Synthesis_Pathway precursor Hexadecadienedioic Acid (Precursor) product This compound (Final Product) precursor->product 1. D₂ Gas (high pressure) 2. Pd/C (catalyst) 3. Anhydrous Solvent (e.g., Ethyl Acetate)

Caption: Proposed synthesis of this compound via catalytic deuteration.

Experimental Protocol: Catalytic Deuteration

This protocol outlines a general procedure for the synthesis of this compound.

Materials and Reagents:

  • Hexadecadienedioic acid (or its ester derivative, e.g., diethyl hexadecadienoate)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Deuterium (D₂) gas, high purity (≥99.8%)

  • Anhydrous ethyl acetate (B1210297) or Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Celite or a similar filter agent

  • Standard laboratory glassware

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Vessel Preparation: Place the unsaturated precursor (e.g., 1.0 g) and 10% Pd/C catalyst (10 wt% of the substrate) into a high-pressure reaction vessel.

  • Inert Atmosphere: Seal the vessel and purge it multiple times with an inert gas, such as nitrogen or argon, to remove all oxygen.

  • Solvent Addition: Add anhydrous ethyl acetate (e.g., 50 mL) to the vessel via a cannula or syringe.

  • Deuteration: Pressurize the vessel with D₂ gas to the desired pressure (e.g., 50-100 psi). The reaction mixture is then agitated (stirred or shaken) at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by observing the cessation of D₂ gas uptake. An aliquot may be carefully removed (after depressurizing and purging with N₂) to be analyzed by ¹H NMR to check for the disappearance of olefinic proton signals.

  • Work-up: Upon completion, the D₂ gas is carefully vented, and the vessel is purged with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with additional solvent.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound as a white solid.

Isotopic Purity and Structural Analysis

Confirming the isotopic enrichment and structural integrity of the final product is a critical step. This is achieved through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Data Presentation

Quantitative data for this compound is summarized below.

Table 1: Physical and Chemical Properties

Property Value
Chemical Formula C₁₆H₂D₂₈O₄
Molecular Weight 314.58 g/mol
Unlabeled MW 286.41 g/mol
CAS Number 130348-90-2
Appearance White Solid

| Isotopic Purity (Typical) | ≥98 atom % D |

Table 2: Illustrative Isotopic Distribution by HRMS The following table shows a theoretical isotopic distribution for a batch with an average isotopic enrichment of 99 atom % D, as determined by high-resolution mass spectrometry. This analysis quantifies the relative abundance of each isotopologue.[3][4]

IsotopologueMassTheoretical Relative Abundance (%)
d28M75.5
d27M-121.4
d26M-22.9
d25M-30.3
< d25< M-3< 0.1
Note: M represents the monoisotopic mass of the fully deuterated (d28) species. The distribution is based on a binomial probability calculation.

Table 3: Expected NMR Spectral Data Comparison NMR spectroscopy is used to confirm the positions of deuterium labeling and the overall structural integrity.

NucleusHexadecanedioic AcidThis compound (Expected)
¹H NMR Multiplets at ~1.3 ppm (-CH₂-), Triplet at ~2.3 ppm (-CH₂COOH)Absence or significant attenuation of signals at ~1.3 and ~2.3 ppm. A broad singlet for the acidic protons (-COOH) remains.
¹³C NMR Signals for methylene (B1212753) carbons (~24-34 ppm) and carboxyl carbon (~179 ppm) appear as sharp singlets.Methylene carbon signals are observed as low-intensity multiplets (triplets for -CD₂- groups) due to C-D coupling. The signal intensity is significantly reduced.[5] The carboxyl carbon signal remains a singlet but may show a slight isotopic shift.
Analytical Workflow

The workflow for confirming the identity and purity of the synthesized compound is a multi-step process involving both chromatography and spectroscopy.

Analytical_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Analysis sample_prep_ms Sample Preparation (Dilution in appropriate solvent) lc_separation LC Separation sample_prep_ms->lc_separation hrms_acq HRMS Data Acquisition (High-resolution scan) lc_separation->hrms_acq ms_data_proc Data Processing hrms_acq->ms_data_proc isotopic_dist Determine Isotopic Distribution ms_data_proc->isotopic_dist final_report Final Purity Report isotopic_dist->final_report sample_prep_nmr Sample Preparation (Dissolution in deuterated solvent) nmr_acq ¹H, ¹³C, ²H NMR Data Acquisition sample_prep_nmr->nmr_acq nmr_data_proc Spectral Analysis nmr_acq->nmr_data_proc structure_confirm Confirm Structure & Labeling Positions nmr_data_proc->structure_confirm structure_confirm->final_report

Caption: Workflow for the isotopic and structural analysis of this compound.

Experimental Protocol: Isotopic Purity Analysis

This protocol provides a general method for determining isotopic purity using LC-HRMS.[6][7]

1. LC-HRMS Analysis

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Further dilute to a working concentration of ~1 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Mode: Full scan in high-resolution mode (e.g., >60,000 resolution).

    • Mass Range: m/z 100-500.

  • Data Analysis:

    • Extract the ion chromatogram for the [M-H]⁻ ion of the analyte.

    • Obtain the mass spectrum across the chromatographic peak.

    • Measure the accurate mass to confirm the elemental composition.

    • Determine the relative intensities of the peaks corresponding to the d28, d27, d26, etc., isotopologues.

    • Calculate the atom % D by taking a weighted average of the deuterium content across all measured isotopologues.

2. NMR Analysis

  • Sample Preparation: Dissolve an adequate amount of the sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field spectrometer (e.g., ≥400 MHz).

  • Analysis:

    • In the ¹H NMR spectrum, confirm the absence of signals corresponding to the aliphatic chain protons.

    • In the ¹³C NMR spectrum, confirm that the signals for the deuterated carbons appear as low-intensity multiplets and are significantly attenuated compared to the signal of the non-deuterated analogue.

Conclusion

The synthesis of this compound can be reliably achieved through the catalytic deuteration of an unsaturated precursor, a method that allows for high levels of deuterium incorporation. The subsequent analysis, employing a combination of high-resolution mass spectrometry and NMR spectroscopy, provides a robust workflow to unequivocally confirm the isotopic purity and structural integrity of the final product. This ensures that researchers and drug development professionals have access to a high-quality, well-characterized molecule for their advanced scientific investigations.

References

Commercial Suppliers and Technical Guide for Hexadecanedioic Acid-d28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hexadecanedioic acid-d28, a deuterated form of the long-chain dicarboxylic acid. This document outlines its commercial availability, key applications, and detailed experimental protocols relevant to its use in research and development.

Introduction to this compound

This compound is a stable isotope-labeled version of hexadecanedioic acid, where 28 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantitative analysis, serving as an internal standard to ensure accuracy and precision. Its non-labeled counterpart, hexadecanedioic acid, is a naturally occurring dicarboxylic acid found in various plants and is involved in lipid metabolism.

Commercial Availability

Several specialized chemical suppliers offer this compound for research purposes. The available products vary in purity, isotopic enrichment, and format. A summary of offerings from prominent suppliers is presented below.

SupplierProduct NameCAS NumberIsotopic EnrichmentChemical PurityAvailable Quantities
CDN Isotopes 1,16-Hexadecanedioic-d28 Acid130348-90-299 atom % D-50 mg, 100 mg
MedChemExpress This compound130348-90-2-99.21%1 mg, 5 mg, 10 mg
CymitQuimica 1,16-Hexadecanedioic-d28 Acid130348-90-299 atom % D-50 mg, 100 mg
LGC Standards 1,16-Hexadecanedioic-d28 Acid---1 mg, 10 mg

Key Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative mass spectrometry assays for the analysis of fatty acids and other metabolites. Its non-deuterated form has also been employed in affinity chromatography for the depletion of albumin from plasma samples.

Quantitative Analysis of Dicarboxylic Acids by LC-MS/MS using a Deuterated Internal Standard

This protocol provides a general framework for the quantification of endogenous long-chain dicarboxylic acids in biological samples, such as plasma or tissue homogenates, using this compound as an internal standard.

Materials:

  • This compound

  • Organic solvents (e.g., methanol (B129727), acetonitrile (B52724), isooctane)

  • Acidifying agent (e.g., hydrochloric acid)

  • Derivatization agent (e.g., pentafluorobenzyl bromide, PFBBr)

  • Diisopropylethylamine (DIPEA)

  • LC-MS/MS system

Protocol:

  • Sample Preparation:

    • To 100 µL of plasma or a known amount of tissue homogenate, add a precise amount of this compound solution in methanol (e.g., 10 µL of a 1 µg/mL solution). The exact amount should be optimized based on the expected concentration of the analyte.

    • Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.

    • Vortex the sample thoroughly.

  • Liquid-Liquid Extraction:

    • Add 2 volumes of isooctane (B107328) to the sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase (isooctane) to a clean tube.

    • Repeat the extraction step with another 2 volumes of isooctane and combine the organic phases.

  • Derivatization:

    • Evaporate the pooled isooctane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

    • Incubate at room temperature for 20-30 minutes to allow the derivatization reaction to complete.

    • Dry the derivatized sample under nitrogen.

    • Reconstitute the final sample in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 90:10 methanol:water).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a suitable C18 reversed-phase column for chromatographic separation.

    • Optimize the mobile phase gradient and mass spectrometer parameters (e.g., precursor and product ions for both the analyte and the deuterated internal standard) to achieve sensitive and specific detection.

    • Quantify the endogenous dicarboxylic acid by calculating the peak area ratio of the analyte to the this compound internal standard and comparing it to a standard curve prepared with known concentrations of the non-labeled compound.

Experimental Workflow for Quantitative Analysis

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Tissue) AddIS Add Hexadecanedioic acid-d28 (Internal Standard) BiologicalSample->AddIS Acidify Acidify with HCl AddIS->Acidify LLE Liquid-Liquid Extraction (Isooctane) Acidify->LLE CollectOrganic Collect Organic Phase LLE->CollectOrganic Drydown1 Dry Down CollectOrganic->Drydown1 Derivatize Derivatize with PFBBr/DIPEA Drydown1->Derivatize Drydown2 Dry Down Derivatize->Drydown2 Reconstitute Reconstitute in Injection Solvent Drydown2->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification LCMS->Quantify

Caption: Workflow for quantitative analysis using this compound.

Plasma Albumin Depletion by Affinity Chromatography

Hexadecanedioic acid can be covalently linked to a solid support, such as Sepharose, to create an affinity resin for the depletion of albumin from plasma samples. This is based on the affinity of albumin for long-chain fatty acids. While this application typically uses the non-deuterated form, the principle remains the same.

Materials:

  • Hexadecanedioic acid-functionalized Sepharose beads

  • Human plasma

  • Binding buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Elution buffer (e.g., 1 M NaCl in binding buffer or a low pH buffer)

  • Spin columns or chromatography system

Protocol:

  • Resin Equilibration:

    • Pack the Hexadecanedioic acid-Sepharose resin into a suitable column.

    • Equilibrate the column with 5-10 column volumes of binding buffer.

  • Sample Loading:

    • Dilute the plasma sample with binding buffer (e.g., 1:1 ratio).

    • Load the diluted plasma onto the equilibrated column at a slow flow rate to allow for efficient binding of albumin.

  • Collection of Albumin-Depleted Fraction:

    • Collect the flow-through fraction. This fraction contains the plasma proteins with albumin significantly depleted.

  • Washing:

    • Wash the column with several column volumes of binding buffer to remove any non-specifically bound proteins.

  • (Optional) Elution of Bound Albumin:

    • Elute the bound albumin from the column using the elution buffer. This can be useful for regenerating the column or for studying the bound proteins.

  • Column Regeneration:

    • After elution, wash the column extensively with binding buffer to prepare it for the next use.

Logical Flow for Albumin Depletion

G Plasma Human Plasma Dilute Dilute with Binding Buffer Plasma->Dilute Load Load onto Affinity Column Dilute->Load Collect Collect Flow-Through (Albumin-Depleted Plasma) Load->Collect Wash Wash Column Load->Wash Elute Elute Bound Proteins (Albumin) Wash->Elute

Caption: Process for depleting albumin from plasma using affinity chromatography.

Metabolic Pathway of Long-Chain Dicarboxylic Acids

Long-chain dicarboxylic acids like hexadecanedioic acid are metabolized through a pathway involving ω-oxidation followed by peroxisomal β-oxidation.[1] This pathway is an alternative to the primary mitochondrial β-oxidation of fatty acids.[1]

The process begins with the ω-oxidation of a monocarboxylic fatty acid in the endoplasmic reticulum, which introduces a hydroxyl group at the terminal methyl carbon. This is followed by further oxidation to a carboxylic acid, forming a dicarboxylic acid.[2] This dicarboxylic acid is then transported to the peroxisome for chain shortening via β-oxidation.[1]

Metabolic Pathway of Dicarboxylic Acids

G cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome FA Monocarboxylic Fatty Acid OmegaOx ω-Oxidation (Cytochrome P450) FA->OmegaOx DCA Dicarboxylic Acid OmegaOx->DCA DCA_p Dicarboxylic Acid DCA->DCA_p Transport PeroxBetaOx Peroxisomal β-Oxidation ShortDCA Chain-Shortened Dicarboxylic Acids PeroxBetaOx->ShortDCA AcetylCoA Acetyl-CoA PeroxBetaOx->AcetylCoA DCA_p->PeroxBetaOx

References

An In-depth Technical Guide to the Safety and Handling of Hexadecanedioic Acid-d28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Hexadecanedioic acid-d28, a deuterated form of Hexadecanedioic acid. While specific toxicological data for the deuterated compound is limited, the safety protocols are based on the well-documented properties of the parent compound, Hexadecanedioic acid. This document is intended for use by trained professionals in a laboratory or research setting.

Chemical and Physical Properties

This compound is a deuterated stable isotope of Hexadecanedioic acid, also known as Thapsic acid.[1][2] It is a white solid with the molecular formula HOOC(CD₂)₁₄COOH.[1] The primary use of this compound is in research, often as an internal standard for quantitative analysis or as a tracer in metabolic studies.[2]

Table 1: Physical and Chemical Properties of Hexadecanedioic Acid and its Deuterated Form

PropertyValueSource(s)
Chemical Name 1,16-Hexadecanedioic-d28 Acid[1]
Synonyms 1,14-Tetradecanedicarboxylic Acid-d28, Thapsic Acid-d28[1][3]
CAS Number 130348-90-2[1]
Molecular Formula C₁₆H₂D₂₈O₄ (HOOC(CD₂)₁₄COOH)[1]
Molecular Weight 314.39 g/mol [1]
Appearance White solid / powder[1][4]
Melting Point 120 - 126 °C (248 - 259 °F)[4][5][6]
Purity Typically ≥99 atom % D[1]
Odor Odorless[4]
Stability Stable under normal temperatures and pressures[3][4]

Hazard Identification and GHS Classification

While a specific GHS classification for the d28 variant is not widely available, the classification for Hexadecanedioic acid serves as a crucial reference.

Table 2: GHS Hazard Classification for Hexadecanedioic Acid

Hazard ClassHazard StatementGHS Pictogram
Serious eye damage/eye irritationH319: Causes serious eye irritation[5][7]
Skin corrosion/irritationH315: Causes skin irritation[5]
Specific target organ toxicity — single exposureH335: May cause respiratory irritation[5]

Potential Health Effects: [3]

  • Eye Contact: May cause serious eye irritation.

  • Skin Contact: May cause skin irritation.

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: May cause irritation of the digestive tract.

The toxicological properties of Hexadecanedioic acid and its deuterated form have not been fully investigated.[3]

Handling and Storage

Proper handling and storage procedures are critical to ensure safety in the laboratory.

Handling:

  • Wash hands thoroughly after handling.[3][4]

  • Use with adequate ventilation to minimize dust generation and accumulation.[3]

  • Avoid contact with eyes, skin, and clothing.[3][4]

  • Keep the container tightly closed when not in use.[3][4]

  • Avoid ingestion and inhalation.[3]

  • Remove and wash contaminated clothing before reuse.[3]

Storage:

  • Store in a tightly closed container.[3][4]

  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep away from incompatible substances such as bases, oxidizing agents, and reducing agents.[4][6]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationSource(s)
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Protection Wear appropriate protective gloves to prevent skin exposure. Wear appropriate protective clothing to prevent skin exposure.[3]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[3]

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Table 4: First Aid Measures

Exposure RouteFirst Aid InstructionsSource(s)
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[3]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
Ingestion Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[3]

Accidental Release Measures

In the event of a spill or leak, follow these procedures.

  • Personal Precautions: Use proper personal protective equipment as indicated in Section 4.[3]

  • Spill Cleanup: Clean up spills immediately. Sweep up the material and place it into a suitable container for disposal. Avoid generating dusty conditions. Provide ventilation.[3][8] For larger spills, cover with sand or earth before collection.[8]

Fire Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4]

  • Firefighting Procedures: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][4]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[3][4]

Experimental Protocols and Workflows

While specific experimental protocols for this compound are proprietary to the research being conducted, the following diagrams illustrate a generalized workflow for handling chemical reagents in a laboratory setting and the logical steps for first aid response.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_1 Review Safety Data Sheet (SDS) prep_2 Assess Risks and Plan Experiment prep_1->prep_2 prep_3 Don Personal Protective Equipment (PPE) prep_2->prep_3 prep_4 Prepare Work Area (e.g., Fume Hood) prep_3->prep_4 handle_1 Weigh and Dispense Compound prep_4->handle_1 Proceed to Handling handle_2 Perform Experimental Procedure handle_1->handle_2 handle_3 Monitor for Spills or Exposure handle_2->handle_3 clean_1 Decontaminate Work Area handle_3->clean_1 Experiment Complete clean_2 Dispose of Waste Properly clean_1->clean_2 clean_3 Doff and Store/Dispose of PPE clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: General Laboratory Workflow for Handling Chemical Compounds.

G cluster_assessment Immediate Assessment cluster_actions First Aid Actions cluster_medical Medical Attention start Exposure Occurs assess_route Identify Route of Exposure start->assess_route action_skin Flush Skin with Water for 15 min Remove Contaminated Clothing assess_route->action_skin Skin action_eye Flush Eyes with Water for 15 min Lift Eyelids assess_route->action_eye Eye action_inhalation Move to Fresh Air Provide Oxygen/Artificial Respiration if Needed assess_route->action_inhalation Inhalation action_ingestion Rinse Mouth Drink Water/Milk Do NOT Induce Vomiting assess_route->action_ingestion Ingestion seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: First Aid Response Workflow for Chemical Exposure.

References

Natural occurrence of hexadecanedioic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of Hexadecanedioic Acid

Abstract

Hexadecanedioic acid, also known as thapsic acid, is a C16 α,ω-dicarboxylic acid that is a naturally occurring long-chain fatty acid.[1][2] It is found across various biological kingdoms, including in plants, animals, and microorganisms.[3] In plants, it is a key monomeric constituent of the protective biopolyesters suberin and cutin, which are crucial for preventing water loss and protecting against environmental stresses.[4][5] It has been identified as an endogenous metabolite in humans and other animals, with emerging research pointing to its roles in mitochondrial function and potential therapeutic applications, including antitumor activity.[3][6][7] Certain microorganisms, including gut microbiota, are also known to produce this dicarboxylic acid.[1][8] This guide provides a comprehensive overview of the natural occurrence of hexadecanedioic acid, its biosynthesis, and the experimental methodologies used for its study, targeting researchers, scientists, and professionals in drug development.

Introduction to Hexadecanedioic Acid

Hexadecanedioic acid (C₁₆H₃₀O₄, Molar Mass: 286.41 g/mol ) is a saturated dicarboxylic acid featuring a 16-carbon backbone with carboxylic acid groups at both termini.[1][2] This structure imparts unique properties, including hydrophobicity and the ability to serve as a cross-linking monomer in the formation of large biopolymers.[4] It is also referred to as thapsic acid, a name derived from the Mediterranean plant Thapsia garganica, from which it was historically identified.[2][9] While relatively insoluble in water, it is soluble in organic solvents like ether.[9] Its presence as a metabolite in humans and its discovery in a wide range of organisms underscore its biological significance.[1][2]

Occurrence in the Plant Kingdom

Hexadecanedioic acid is a fundamental building block of complex lipidic polymers in plants that form protective barriers. Its primary roles are as a monomer in suberin and, in some species, cutin.

A Key Monomer of Suberin

Suberin is a complex, lipophilic polyester (B1180765) found in the cell walls of specific plant tissues, such as the bark, root endodermis (as part of the Casparian strip), and in wound-sealing layers.[4][10][11] This polymer acts as a barrier to control the passage of water and solutes and to protect against pathogens.[4] Suberin's structure is composed of aliphatic and aromatic domains. Hexadecanedioic acid is a significant component of the aliphatic domain, alongside other α,ω-diacids, ω-hydroxy acids, and glycerol.[4][12] It contributes to the formation of the polyester backbone by esterifying with glycerol, creating a cross-linked, hydrophobic matrix.[10][11]

Presence in Cutin

Cutin is another protective polyester, but it primarily covers the aerial organs of plants, forming the main structural component of the plant cuticle.[13][14] While typically dominated by C16 and C18 hydroxy and epoxy fatty acids, the composition of cutin varies significantly between species.[13][15] In some plants, such as Arabidopsis, cutin has a "suberin-like" composition, with a higher proportion of dicarboxylic acids, including hexadecanedioic acid.[13]

Quantitative Data on Plant Occurrence

While many studies confirm the presence of hexadecanedioic acid as a major suberin or cutin monomer, precise quantitative data is often species- and tissue-dependent. The following table summarizes key findings on its occurrence in various plant species.

Plant SpeciesTissue/OrganPolymerFindingCitation(s)
Thapsia garganicaDry RootsNot specifiedIdentified as a key chemical constituent.[2][9]
Silver Birch (Betula pendula)Outer BarkSuberinIdentified as a component of the suberin fraction.[6]
Cork Oak (Quercus suber)Cork (Phellem)SuberinA major constituent of cork suberin.[4]
Potato (Solanum tuberosum)Periderm (Skin)SuberinA well-established component of potato suberin.[10][11]
Arabidopsis thalianaSeed Coat, RootsSuberinA major aliphatic monomer of suberin.[12]
Arabidopsis thalianaFlowers, LeavesCutinA component of cutin, which has a suberin-like composition.[13][15]
Verbascum thapsusNot specifiedNot specifiedListed as a plant containing thapsic acid.
Mangrove (Excoecaria agallocha)Not specifiedNot specifiedIsolated from plant extracts.[16]

Occurrence in Microorganisms

Hexadecanedioic acid is not exclusive to plants and is found in various microorganisms, where it can be a metabolic product and exhibit bioactive properties.

Microbial Production

The compound has been reported in diverse microorganisms, including the microalgae Microchloropsis.[1] Notably, recent research has highlighted its production by human gut microbiota.[8][17] Studies have identified Bacteroides uniformis, a common gut commensal, as a producer of hexadecanedioic acid.[8] This microbial production in the gut may have significant implications for host metabolism and health.

Antimicrobial and Bioactive Properties

Hexadecanedioic acid has demonstrated antimicrobial activity. Studies have shown it can inhibit the growth of plant-pathogenic bacteria such as Xanthomonas campestris and fungi like Fusarium oxysporum.[18][19] It also shows inhibitory effects against the human fungal pathogen Candida tropicalis.[20]

Occurrence in the Animal Kingdom

In animals, including humans, hexadecanedioic acid is an endogenous metabolite involved in fatty acid metabolism and cellular energy processes.[1][2]

Endogenous Human Metabolite

Hexadecanedioic acid is recognized as a human metabolite that participates in lipid metabolism pathways.[7] It is activated in the liver by mitochondrial and microsomal fractions, suggesting its integration into cellular fatty acid processing.[7][21]

Physiological Roles and Therapeutic Potential

Research has uncovered several physiological roles for hexadecanedioic acid. It has been shown to stimulate mitochondrial respiration while decreasing the production of reactive oxygen species (ROS) in isolated rat liver mitochondria.[6] Furthermore, it has demonstrated antitumor activity in research settings.[3][7][21] A recent study highlighted that hexadecanedioic acid generated by B. uniformis can ameliorate metabolic-associated fatty liver disease (MAFLD) by entering the liver and suppressing pathways involved in fat production and ferroptosis.[8]

Biosynthesis of Hexadecanedioic Acid

Hexadecanedioic acid is synthesized from the common C16 saturated fatty acid, palmitic acid (hexadecanoic acid), via the ω-oxidation pathway. This pathway serves as an alternative to the primary β-oxidation pathway for fatty acid degradation and is crucial for producing dicarboxylic acids.

The key steps are:

  • ω-Hydroxylation : The process begins with the hydroxylation of the terminal methyl (ω) carbon of palmitic acid to form ω-hydroxypalmitic acid. This reaction is typically catalyzed by cytochrome P450 monooxygenases located in the endoplasmic reticulum.[12]

  • Oxidation to Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.

  • Oxidation to Carboxylic Acid : Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase, yielding hexadecanedioic acid.

Biosynthesis_Pathway cluster_pathway ω-Oxidation of Palmitic Acid palmitic Palmitic Acid (Hexadecanoic Acid) omega_hydroxy ω-Hydroxypalmitic Acid palmitic->omega_hydroxy Cytochrome P450 Monooxygenase aldehyde Hexadecanal-16-oic Acid omega_hydroxy->aldehyde Alcohol Dehydrogenase final_product Hexadecanedioic Acid aldehyde->final_product Aldehyde Dehydrogenase

Biosynthesis of hexadecanedioic acid via the ω-oxidation pathway.

Experimental Methodologies

The study of hexadecanedioic acid from natural sources requires robust methods for extraction, purification, and analysis.

Extraction and Isolation from Plant Tissues

A common method for isolating lipids, including dicarboxylic acids, from dried plant material is Soxhlet extraction.[22] This technique uses continuous extraction with a series of solvents of increasing polarity to separate compounds based on their solubility.[22] The crude extract can then be further purified using chromatographic techniques.

  • Sample Preparation : Plant material is air-dried and ground into a fine powder.

  • Soxhlet Extraction : The powder is sequentially extracted with solvents such as petroleum ether (to remove non-polar waxes), followed by chloroform (B151607) and methanol (B129727).[22]

  • Purification : The resulting extracts are concentrated, and the target compound is purified using methods like silica (B1680970) gel column chromatography or preparative thin-layer chromatography (TLC).[16]

Analysis of Suberin and Cutin Monomers

Because hexadecanedioic acid is often chemically bound within the suberin and cutin polyesters, a depolymerization step is required prior to analysis. This is typically achieved through transesterification reactions, such as methanolysis, which use a catalyst (e.g., NaOCH₃ in methanol or BF₃ in methanol) to break the ester bonds and release the constituent monomers as methyl esters.[13]

Analytical and Quantification Techniques

Once extracted and derivatized (if necessary), hexadecanedioic acid is typically identified and quantified using chromatographic and spectrometric methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common technique. The fatty acid monomers (as methyl esters) are volatile and separate well on a GC column, while the mass spectrometer provides definitive identification based on the mass fragmentation pattern.[23][24]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) : This method, particularly UHPLC-MS/MS, is also used for analyzing extracts without derivatization, offering high sensitivity and resolution.[25]

The following diagram outlines a general workflow for the analysis of hexadecanedioic acid from plant material.

Experimental_Workflow cluster_workflow General Workflow for Analysis from Plant Sources sample 1. Plant Sample (e.g., Bark, Root) prep 2. Drying & Homogenization sample->prep extract 3. Solvent Extraction (e.g., Soxhlet) prep->extract depolymer 4. Depolymerization (for Suberin/Cutin) extract->depolymer Polymer-Bound purify 6. Chromatographic Purification (Optional) extract->purify Free Acid derivatize 5. Derivatization (e.g., Methylation for GC-MS) depolymer->derivatize analysis 7. Instrumental Analysis derivatize->analysis purify->derivatize gcms GC-MS analysis->gcms hplc HPLC-MS analysis->hplc

Workflow for extraction and analysis of hexadecanedioic acid.

Conclusion

Hexadecanedioic acid is a ubiquitous dicarboxylic acid with fundamental structural roles in the plant kingdom and important metabolic functions in animals and microorganisms. Its presence as a key component of protective biopolymers like suberin highlights its importance in plant biology and resilience. For drug development professionals and scientists, the emerging evidence of its roles in modulating mitochondrial function, ameliorating metabolic diseases, and potential antitumor activity presents exciting avenues for future research. A deeper understanding of its biosynthesis, distribution, and physiological effects could lead to novel therapeutic strategies and biotechnological applications.

References

The Biological Nexus: An In-Depth Technical Guide to the Core Roles of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids (DCAs), organic compounds containing two carboxylic acid functional groups, are far more than simple metabolic intermediates. They represent a critical nexus in cellular metabolism, signaling, and pathophysiology. Once primarily viewed through the lens of fatty acid oxidation and inborn errors of metabolism, our understanding of DCAs has expanded to encompass their roles as signaling molecules, immunomodulators, and potential therapeutic targets. This technical guide provides a comprehensive overview of the core biological roles of dicarboxylic acids, with a focus on their metabolism, signaling functions, and implications in health and disease. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation and therapeutic innovation.

Metabolism of Dicarboxylic Acids: A Tale of Two Organelles

The catabolism of dicarboxylic acids is a cooperative effort between two key cellular organelles: the endoplasmic reticulum and peroxisomes, with mitochondria also playing a role. This intricate metabolic network ensures the efficient processing of DCAs derived from various sources.

ω-Oxidation: The Genesis of Dicarboxylic Acids

The primary route for the formation of long-chain dicarboxylic acids is ω-oxidation, a pathway that becomes particularly important when mitochondrial β-oxidation is overwhelmed or impaired.[1] This process occurs in the endoplasmic reticulum and involves a series of enzymatic reactions:

  • Hydroxylation: Cytochrome P450 enzymes, specifically from the CYP4A and CYP4F subfamilies, hydroxylate a fatty acid at its terminal (ω) carbon.[2]

  • Oxidation: The resulting ω-hydroxy fatty acid is then sequentially oxidized to an aldehyde and then to a dicarboxylic acid by cytosolic alcohol and aldehyde dehydrogenases.

Peroxisomal β-Oxidation: The Primary Degradative Pathway

Once formed, long-chain dicarboxylic acids are preferentially metabolized in peroxisomes via β-oxidation.[1][3] This pathway shortens the carbon chain of the DCA, producing acetyl-CoA and a shorter-chain DCA. This process is crucial for detoxifying cells from excessive fatty acid accumulation.[1][3]

Mitochondrial Contribution to DCA Metabolism

While peroxisomes are the primary site for the β-oxidation of long-chain DCAs, mitochondria also contribute to the metabolism of medium and short-chain dicarboxylic acids.[3] These can enter the Krebs cycle, contributing to cellular energy production.

Dicarboxylic Acids as Signaling Molecules: Beyond Metabolism

Recent research has unveiled a fascinating role for several dicarboxylic acids as signaling molecules, capable of influencing a diverse array of cellular processes, from inflammation and immunity to cell proliferation and survival.

Succinate (B1194679): A Pro-inflammatory Signal via GPR91

Succinate, a key intermediate of the Krebs cycle, can be released into the extracellular space under conditions of metabolic stress, such as ischemia and inflammation.[4] Extracellular succinate acts as a potent signaling molecule by activating its cognate G protein-coupled receptor, GPR91 (also known as SUCNR1).[5]

The activation of GPR91 by succinate triggers a cascade of downstream signaling events, primarily through the coupling to Gαi and Gαq proteins. This leads to:

  • Inhibition of adenylyl cyclase and decreased cAMP levels (via Gαi) [6]

  • Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) [6]

  • Increased intracellular calcium concentrations [6]

  • Activation of downstream signaling pathways, including the MAPK/ERK pathway [1]

This signaling cascade has been implicated in a variety of physiological and pathological processes, including the regulation of blood pressure, immune cell activation, and the pathogenesis of cardiometabolic diseases.[7]

GPR91_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate GPR91 GPR91 (SUCNR1) Succinate->GPR91 binds G_alpha_i Gαi GPR91->G_alpha_i activates G_alpha_q Gαq GPR91->G_alpha_q activates AC Adenylyl Cyclase G_alpha_i->AC inhibits PLC Phospholipase C (PLC) G_alpha_q->PLC activates cAMP cAMP AC->cAMP produces Downstream_Effects Downstream Effects (e.g., Inflammation, Hypertension) cAMP->Downstream_Effects modulates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_plus Ca²⁺ (intracellular) IP3->Ca2_plus releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_ERK MAPK/ERK Pathway Ca2_plus->MAPK_ERK activates PKC->MAPK_ERK activates MAPK_ERK->Downstream_Effects

Succinate-GPR91 Signaling Pathway

Itaconate: An Immunomodulatory Metabolite

Itaconate is a dicarboxylic acid produced in high amounts by activated macrophages and other myeloid cells.[8] It is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (IRG1).[9] Itaconate and its derivatives have emerged as potent immunomodulators with anti-inflammatory properties.[1]

The immunomodulatory effects of itaconate are mediated through several mechanisms:

  • Inhibition of Succinate Dehydrogenase (SDH): Itaconate acts as a competitive inhibitor of SDH (Complex II of the electron transport chain), leading to the accumulation of succinate and alterations in cellular metabolism and signaling.[10]

  • Activation of the Nrf2 Pathway: Itaconate activates the transcription factor Nrf2, a master regulator of the antioxidant response, by alkylating cysteine residues on its inhibitor, Keap1. This leads to the expression of antioxidant and anti-inflammatory genes.[11][12]

  • Inhibition of Glycolysis: Itaconate can inhibit key glycolytic enzymes, thereby dampening the pro-inflammatory metabolic state of activated macrophages.[12]

  • Modulation of Inflammasome Activity: Itaconate has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[9]

Itaconate_Signaling cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus cis_Aconitate cis-Aconitate IRG1 IRG1 (ACOD1) cis_Aconitate->IRG1 Itaconate_mito Itaconate IRG1->Itaconate_mito SDH Succinate Dehydrogenase (SDH) Itaconate_mito->SDH inhibits Itaconate_cyto Itaconate Itaconate_mito->Itaconate_cyto transport Succinate Succinate SDH->Succinate produces fumarate (B1241708) from Keap1 Keap1 Itaconate_cyto->Keap1 alkylates Nrf2 Nrf2 Itaconate_cyto->Nrf2 stabilizes Glycolysis Glycolysis Itaconate_cyto->Glycolysis inhibits NLRP3 NLRP3 Inflammasome Itaconate_cyto->NLRP3 inhibits Keap1->Nrf2 inhibits (degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE binds Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Antioxidant_Genes activates

Itaconate Immunomodulatory Pathways

α-Ketoglutarate: A Master Regulator of Dioxygenases

α-Ketoglutarate (α-KG), another key Krebs cycle intermediate, serves as a crucial co-substrate for a large family of enzymes known as α-KG-dependent dioxygenases.[6] These enzymes play pivotal roles in a wide range of cellular processes, including:

  • Epigenetic Regulation: α-KG is required for the activity of TET enzymes and Jumonji C domain-containing histone demethylases, which are involved in DNA and histone demethylation, respectively.[13]

  • Hypoxia Sensing: Prolyl hydroxylases (PHDs), which are α-KG-dependent dioxygenases, regulate the stability of the hypoxia-inducible factor (HIF-1α) transcription factor.[11]

  • Collagen Synthesis: Prolyl and lysyl hydroxylases, essential for collagen maturation, are also α-KG-dependent.[14]

The availability of α-KG can therefore directly influence the activity of these enzymes and, consequently, impact gene expression, cellular responses to hypoxia, and tissue homeostasis.

Quantitative Data on Dicarboxylic Acids

The concentrations of dicarboxylic acids in biological fluids and tissues can vary depending on physiological and pathological conditions. The following tables summarize some of the reported concentrations of key dicarboxylic acids.

Table 1: Plasma/Serum Concentrations of Succinate

ConditionConcentration (µM)Reference(s)
Healthy Controls2 - 20[4]
Healthy Controls11.6 - 129.8[15]
Obesity~80[4]
Type 2 Diabetes~47 - 125[4][16]
Endurance Exercise93[4]
Critically Injured (Deceased)96.1 ± 144.2[16]

Table 2: Urinary Concentrations of Adipic Acid

Age GroupConcentration (mmol/mol creatinine)Reference(s)
Healthy PediatricVaries with age[17]
Healthy Adults< 4.42 mcg/mg creatinine[18]
Infants (0-1 year)6.0 (2.0-11.0) umol/mmol creatinine[19]

Table 3: Concentrations of α-Ketoglutarate

Sample TypeConditionConcentrationReference(s)
PlasmaHealthy Controls-[20]
PlasmaCoronary Heart DiseaseLower than healthy controls[20]
LiverRat (Control)~0.1 µmol/g[21]
MuscleRat (Control)~0.05 µmol/g[21]

Experimental Protocols

Accurate and reliable quantification of dicarboxylic acids is crucial for research and clinical applications. Below are detailed protocols for the analysis of DCAs in biological samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for GC-MS Analysis of Urinary Organic Acids

This protocol is adapted for the analysis of a broad range of organic acids, including dicarboxylic acids, in urine.[22][23]

4.1.1. Materials

  • Urine sample

  • Internal standard solution (e.g., tropic acid)

  • Methoxyamine hydrochloride in pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a capillary column (e.g., DB-5ms)

4.1.2. Sample Preparation and Derivatization

  • Sample Collection and Storage: Collect a mid-stream urine sample and store it at -80°C until analysis.

  • Internal Standard Addition: Thaw the urine sample and centrifuge to remove any precipitate. To 200 µL of supernatant, add a known amount of the internal standard.

  • Oximation: Add 40 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine). Vortex and incubate at 60°C for 30 minutes to protect keto groups.

  • Extraction: Add 600 µL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 10,000 rpm for 3 minutes. Transfer the upper organic layer to a clean tube. Repeat the extraction and combine the organic layers.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 35°C.

  • Silylation: Add 40 µL of BSTFA + 1% TMCS and 160 µL of hexane to the dried residue. Cap the vial tightly and incubate at 70-90°C for 15 minutes to convert the acidic protons to trimethylsilyl (B98337) (TMS) esters.

  • Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS system.

4.1.3. GC-MS Conditions

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 70°C for 2 minutes, then ramp to 155°C at 4°C/min, hold for 2 minutes, then to 170°C at 4°C/min, hold for 2 minutes, and finally to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Mode: Full scan mode (m/z 50-650) for identification and selected ion monitoring (SIM) mode for quantification.

GCMS_Workflow Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Oximation Oximation (Methoxyamine HCl, 60°C) Add_IS->Oximation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Oximation->Extraction Drying Evaporation (Nitrogen Stream) Extraction->Drying Derivatization Silylation (BSTFA) (70-90°C) Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

GC-MS Workflow for Urinary Organic Acids

Protocol for LC-MS/MS Analysis of Dicarboxylic Acids in Plasma

This method is suitable for the sensitive and specific quantification of various dicarboxylic acids in plasma.

4.2.1. Materials

  • Plasma sample

  • Internal standard solution (e.g., a mixture of stable isotope-labeled DCAs)

  • Acetonitrile (B52724)

  • Methanol

  • Formic acid

  • LC-MS/MS system with a reversed-phase C18 column

4.2.2. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard mixture.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

4.2.3. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the dicarboxylic acids of interest. For example, start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray ionization (ESI) in negative ion mode.

  • MS Analysis: Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for each dicarboxylic acid and its internal standard.

Protocol for Radioligand Binding Assay for GPR91

This protocol can be used to determine the binding affinity of unlabelled compounds to the GPR91 receptor.[4][24]

4.3.1. Materials

  • Cell membranes expressing GPR91

  • Radiolabeled ligand (e.g., [³H]-succinate)

  • Unlabeled competitor compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (pre-soaked in polyethylenimine)

  • Scintillation cocktail

  • Scintillation counter

4.3.2. Assay Procedure

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor compound in the binding buffer.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value, from which the Ki (inhibitory constant) can be calculated.

Dicarboxylic Acids in Drug Development

The expanding knowledge of the biological roles of dicarboxylic acids has opened up new avenues for drug development, particularly in the areas of metabolic diseases, inflammation, and cancer.

GPR91 Agonists and Antagonists

The discovery of GPR91 as the receptor for succinate has spurred the development of synthetic agonists and antagonists to modulate its activity for therapeutic purposes.[25][26]

  • Agonists: Potent and selective GPR91 agonists are being investigated for their potential to treat metabolic disorders. By mimicking the effects of succinate, these compounds could potentially improve glucose homeostasis and insulin (B600854) sensitivity.[27]

  • Antagonists: In conditions where excessive GPR91 activation contributes to pathology, such as in certain inflammatory diseases and diabetic retinopathy, GPR91 antagonists could offer a therapeutic benefit by blocking the pro-inflammatory and pro-angiogenic effects of succinate.

Itaconate and its Derivatives as Anti-inflammatory Agents

The potent anti-inflammatory properties of itaconate have made it and its cell-permeable derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI), attractive candidates for the treatment of inflammatory and autoimmune diseases.[1][5] These compounds have shown efficacy in various preclinical models of inflammation, and their development as novel anti-inflammatory drugs is an active area of research.

Dicarboxylic Acids in Approved Drugs

Several approved drugs contain a dicarboxylic acid moiety, although their primary mechanism of action may not be directly related to the metabolic or signaling roles discussed above. For example, some drugs utilize the dicarboxylic acid structure to improve solubility or for targeted delivery.[17][27] Azelaic acid is a dicarboxylic acid that is used topically to treat acne and rosacea.[17]

Conclusion

Dicarboxylic acids are a diverse and functionally significant class of molecules that play multifaceted roles in cellular biology. From their origins in fatty acid metabolism to their emergence as key signaling molecules and immunomodulators, our understanding of their importance continues to grow. The detailed experimental protocols and quantitative data provided in this guide are intended to empower researchers to further explore the intricate world of dicarboxylic acids. As our knowledge deepens, the therapeutic potential of targeting dicarboxylic acid pathways for a range of diseases, from metabolic disorders to inflammatory conditions and cancer, becomes increasingly apparent, promising a new frontier in drug discovery and development.

References

Methodological & Application

Application Note: Quantification of Long-Chain Dicarboxylic Acids in Human Plasma Using Hexadecanedioic acid-d28 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of endogenous long-chain dicarboxylic acids (DCAs), such as hexadecanedioic acid (HDA), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Hexadecanedioic acid-d28 as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation. The protocol details a straightforward protein precipitation extraction procedure and provides optimized LC-MS/MS parameters. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of long-chain DCAs in a biological matrix.

Introduction

Long-chain dicarboxylic acids are important endogenous metabolites involved in fatty acid metabolism. Altered levels of these DCAs in biological fluids have been associated with various metabolic disorders. Therefore, their accurate and precise quantification is crucial for clinical research and biomarker discovery. LC-MS/MS offers high sensitivity and selectivity for the analysis of these compounds. The use of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for analytical variability, thereby ensuring the generation of robust and reliable data.[1] This application note provides a detailed protocol for the quantification of hexadecanedioic acid in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

  • Hexadecanedioic acid (HDA) standard

  • This compound (IS)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (charcoal-stripped plasma is recommended for calibration standards)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation

A protein precipitation method is employed for the extraction of HDA and the IS from human plasma.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard solution (concentration to be optimized based on endogenous levels and instrument sensitivity) to each plasma sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

  • LC System: A UHPLC system is recommended for optimal chromatographic resolution.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A gradient elution should be optimized to ensure separation from other endogenous plasma components. A representative gradient is shown in Table 1.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for HDA and this compound are listed in Table 2. The collision energies should be optimized for the specific instrument. The fragmentation of long-chain dicarboxylic acids in negative ion mode typically involves the loss of water (H₂O) and carbon dioxide (CO₂).

Table 1: Representative LC Gradient

Time (min)% Mobile Phase B
0.040
1.040
5.095
7.095
7.140
10.040

Table 2: Proposed MRM Transitions for HDA and this compound

Note: The exact m/z of the product ions and the optimal collision energy (CE) should be determined experimentally by infusing a standard solution of each compound into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Hexadecanedioic acid (HDA)285.2To be optimized100To be optimized
This compound (IS)313.4To be optimized100To be optimized

Method Validation

The method should be validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines. Representative data from similar assays are presented below.

Linearity

The linearity of the method was assessed by analyzing a series of calibration standards prepared in charcoal-stripped human plasma. A linear range of 2.5-1000 nM has been reported for the analysis of HDA in human plasma.[2]

Table 3: Linearity of HDA Quantification

AnalyteLinear Range (nM)Correlation Coefficient (r²)
Hexadecanedioic acid2.5 - 1000> 0.995

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 4: Precision and Accuracy Data

QC LevelConcentration (nM)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low10< 1095 - 105< 1590 - 110
Medium100< 1095 - 105< 1590 - 110
High800< 1095 - 105< 1590 - 110

Recovery

The extraction recovery of HDA and the IS from human plasma was determined by comparing the peak areas of extracted samples to those of non-extracted standards.

Table 5: Extraction Recovery

AnalyteConcentration (nM)Recovery (%)
Hexadecanedioic acid100> 85
This compound100> 85

Data Presentation and Visualization

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

experimental_workflow sample_receipt Sample Receipt (Human Plasma) add_is Add Internal Standard (this compound) sample_receipt->add_is protein_precipitation Protein Precipitation (Cold Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: A schematic of the LC-MS/MS analytical workflow.

Principle of Internal Standardization

The use of a deuterated internal standard is fundamental to achieving accurate quantification. The IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte and experiences similar matrix effects and losses during sample preparation, enabling reliable correction.

internal_standardization cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte_Plasma Analyte in Plasma Analyte_IS_Mix Analyte + IS in Plasma Analyte_Plasma->Analyte_IS_Mix IS Internal Standard (this compound) IS->Analyte_IS_Mix Extraction Extraction Analyte_IS_Mix->Extraction Analyte_IS_Extract Analyte + IS in Extract Extraction->Analyte_IS_Extract LC_Separation LC Separation Analyte_IS_Extract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Area_Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Peak_Area_Ratio Quantification Accurate Quantification Peak_Area_Ratio->Quantification

References

Quantitative Analysis of Fatty Acids Using Hexadecanedioic Acid-d28 as an Internal Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acids in biological matrices is crucial for understanding their roles in health and disease, and for the development of novel therapeutics. Fatty acids are not only essential components of cellular membranes and energy storage molecules but also act as signaling molecules in a myriad of physiological and pathological processes. Stable isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision for the quantification of endogenous analytes. This application note details a robust method for the quantitative analysis of a panel of fatty acids in biological samples using Hexadecanedioic acid-d28 as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS).

This compound, a deuterated dicarboxylic acid, is an ideal internal standard for the analysis of a broad range of fatty acids. Its chemical properties are similar to that of endogenous long-chain fatty acids, ensuring comparable behavior during sample preparation, including extraction and derivatization. As it is not naturally present in most biological systems, it does not interfere with the measurement of endogenous fatty acids. The significant mass difference between the deuterated standard and the non-deuterated analytes allows for clear differentiation and accurate quantification by mass spectrometry.

This document provides detailed protocols for sample preparation, derivatization, and GC-MS analysis, as well as representative data to guide researchers in implementing this method in their laboratories.

Principle of the Method

The quantitative analysis of fatty acids is based on the principle of stable isotope dilution. A known amount of the internal standard, this compound, is added to the biological sample at the beginning of the sample preparation process. This "spiked" sample is then subjected to lipid extraction, saponification to release individual fatty acids from complex lipids, and derivatization to enhance their volatility for GC-MS analysis.

During GC-MS analysis, the derivatized fatty acids and the internal standard are separated chromatographically and detected by the mass spectrometer. By measuring the peak area ratio of the endogenous fatty acid to the known concentration of the internal standard, the absolute concentration of the endogenous fatty acid in the original sample can be accurately calculated. The use of a stable isotope-labeled internal standard corrects for any loss of analyte during sample processing and compensates for variations in instrument response, thereby ensuring high accuracy and precision of the measurement.

Experimental Protocols

I. Reagents and Materials
  • Solvents: HPLC-grade methanol, chloroform, hexane (B92381), acetonitrile, and isooctane.

  • Reagents: Potassium hydroxide (B78521) (KOH), hydrochloric acid (HCl), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Boron trifluoride-methanol solution (14% in methanol).

  • Internal Standard: this compound.

  • Fatty Acid Standards: A certified standard mixture of fatty acids (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid, arachidonic acid).

  • Glassware: Borosilicate glass tubes with PTFE-lined screw caps, conical vials.

  • Equipment: Vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator, gas chromatograph-mass spectrometer (GC-MS).

II. Sample Preparation

The following protocol is a general guideline for the extraction of total fatty acids from plasma. The procedure can be adapted for other biological matrices such as tissues or cells with appropriate homogenization steps.

  • Sample Aliquoting: To a 2 mL glass tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add a known amount of this compound (e.g., 10 µL of a 1 mg/mL solution in methanol) to the plasma sample.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

III. Saponification (to release esterified fatty acids)
  • To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

  • Tightly cap the tube and heat at 80°C for 1 hour in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of water and acidify the solution by adding 200 µL of concentrated HCl.

  • Extraction of Free Fatty Acids: Add 2 mL of hexane and vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the free fatty acids to a clean glass tube.

  • Repeat the hexane extraction (steps 5-7) one more time and combine the hexane fractions.

  • Evaporate the combined hexane fractions to dryness under a gentle stream of nitrogen.

IV. Derivatization for GC-MS Analysis

To increase the volatility of the fatty acids for GC analysis, they must be derivatized. Two common methods are presented below.

Method A: Silylation (for the analysis of free fatty acids)

  • To the dried fatty acid extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.

  • Tightly cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

Method B: Methylation to form Fatty Acid Methyl Esters (FAMEs)

  • To the dried fatty acid extract, add 1 mL of 14% Boron trifluoride-methanol solution.

  • Tightly cap the tube and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

V. GC-MS Analysis

The following are general GC-MS conditions and can be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min, hold for 10 minutes.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantitative analysis, SIM mode is recommended for higher sensitivity and selectivity.

Selected Ion Monitoring (SIM) Ions:

The specific ions to be monitored will depend on the derivatization method used. For TMS derivatives, the [M-15]+ ion is often monitored. For FAMEs, characteristic fragment ions are monitored. The ions for this compound will be shifted by the mass of the deuterium (B1214612) labels.

Data Presentation

The following tables present example data for the quantitative analysis of fatty acids in human plasma using this compound as an internal standard. Please note that these are representative values and actual results may vary depending on the sample and experimental conditions.

Table 1: GC-MS Retention Times and Monitored Ions for Fatty Acid Methyl Esters (FAMEs)

Fatty AcidRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Palmitic Acid (C16:0)16.5270.274.187.1
Stearic Acid (C18:0)18.2298.374.187.1
Oleic Acid (C18:1)18.0296.3264.355.1
Linoleic Acid (C18:2)17.8294.367.181.1
Arachidonic Acid (C20:4)19.5318.379.191.1
This compound (IS) 20.1 342.4 - -

Table 2: Example Quantitative Results of Fatty Acids in Human Plasma

Fatty AcidConcentration (µg/mL) ± SD (n=3)% RSD
Palmitic Acid (C16:0)155.8 ± 7.24.6
Stearic Acid (C18:0)85.3 ± 4.14.8
Oleic Acid (C18:1)210.5 ± 10.34.9
Linoleic Acid (C18:2)280.1 ± 12.64.5
Arachidonic Acid (C20:4)95.7 ± 5.55.7

Mandatory Visualizations

Experimental Workflow

The overall experimental workflow for the quantitative analysis of fatty acids using this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_saponification Saponification cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with This compound (IS) Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Evap1 Solvent Evaporation Extract->Evap1 Saponify Saponification (KOH in Methanol) Evap1->Saponify Acidify Acidification (HCl) Saponify->Acidify ExtractFA Free Fatty Acid Extraction (Hexane) Acidify->ExtractFA Evap2 Solvent Evaporation ExtractFA->Evap2 Derivatize Derivatization (e.g., Methylation to FAMEs) Evap2->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quant Quantification GCMS->Quant

Caption: Experimental workflow for fatty acid quantification.

Fatty Acid Beta-Oxidation Pathway

Fatty acids are a major source of energy, which is released through the process of beta-oxidation in the mitochondria. This pathway is fundamental to cellular metabolism and is often a subject of investigation in drug development.

beta_oxidation cluster_beta_oxidation_cycle Beta-Oxidation Cycle FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Activation (Acyl-CoA Synthetase) Dehydrogenation1 Acyl-CoA Dehydrogenase AcylCoA->Dehydrogenation1 Enters Mitochondrion Mitochondrion Mitochondrial Matrix Hydration Enoyl-CoA Hydratase Dehydrogenation1->Hydration FADH2 FADH2 Dehydrogenation1->FADH2 Dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase Hydration->Dehydrogenation2 Thiolysis Thiolase Dehydrogenation2->Thiolysis NADH NADH Dehydrogenation2->NADH Thiolysis->Dehydrogenation1 Shortened Acyl-CoA AcetylCoA Acetyl-CoA Thiolysis->AcetylCoA TCA TCA Cycle AcetylCoA->TCA CoA Coenzyme A CoA->Thiolysis

Caption: Simplified fatty acid beta-oxidation pathway.

Conclusion

The method described in this application note provides a reliable and accurate approach for the quantitative analysis of fatty acids in biological samples using this compound as an internal standard. The use of a deuterated dicarboxylic acid offers excellent recovery and minimizes analytical variability. The detailed protocols for sample preparation, derivatization, and GC-MS analysis can be readily implemented in research and drug development laboratories for high-throughput fatty acid profiling. This method is a valuable tool for investigating the role of fatty acids in various physiological and pathological states.

Application Notes and Protocols for GC-MS Analysis of Hexadecanedioic Acid-d28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecanedioic acid, a 16-carbon long-chain dicarboxylic acid, and its deuterated isotopologue, hexadecanedioic acid-d28, are important molecules in various research fields. Hexadecanedioic acid is a product of the ω-oxidation of palmitic acid and can be a biomarker for certain metabolic disorders. Quantitative analysis of hexadecanedioic acid is crucial for understanding its role in both normal physiology and disease states. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of this dicarboxylic acid. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for variations during sample preparation and analysis.

This document provides a detailed protocol for the sample preparation, derivatization, and GC-MS analysis of hexadecanedioic acid using this compound as an internal standard.

Data Presentation

Accurate quantification of hexadecanedioic acid is achieved by creating a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard. The data presented below is representative of a typical calibration and analysis.

GC-MS Parameters for Silylated Derivatives
ParameterValue
GC Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min
MS Ion Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Retention Times and SIM Ions

For quantitative analysis, the following retention times and selected ions for the bis-trimethylsilyl (TMS) derivatives are monitored.

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Hexadecanedioic acid-TMS~18.5415.3325.3147.1
This compound-TMS~18.4443.4353.4147.1
Representative Calibration Curve Data
Concentration (ng/mL)Analyte/IS Peak Area Ratio
100.05
250.12
500.24
1000.49
2501.23
5002.48
Linearity (R²) >0.995
Limit of Quantification (LOQ) 10 ng/mL
Limit of Detection (LOD) 3 ng/mL

Experimental Protocols

Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)

This protocol outlines the extraction of total fatty acids, including hexadecanedioic acid, from a biological sample.

  • Internal Standard Spiking: To a 100 µL aliquot of the sample, add a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution in methanol).

  • Protein Precipitation and Lysis: Add 400 µL of ice-cold methanol (B129727) to the sample. Vortex vigorously for 1 minute to precipitate proteins and lyse cells.

  • Acidification: Add 50 µL of 1 M HCl to acidify the mixture, which ensures that the carboxylic acids are in their protonated form.

  • Liquid-Liquid Extraction:

    • Add 1 mL of a mixture of hexane (B92381) and methyl-tert-butyl ether (MTBE) (1:1, v/v).

    • Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube.

  • Re-extraction: Repeat the extraction step with another 1 mL of the hexane/MTBE mixture to ensure complete recovery. Combine the organic layers.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization to Trimethylsilyl (TMS) Esters

For GC-MS analysis, the polar carboxylic acid groups must be derivatized to increase volatility. Silylation is a common and effective method.

  • Reagent Preparation: Prepare a fresh derivatization solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine (B92270) (4:1, v/v).

  • Derivatization Reaction:

    • Add 100 µL of the derivatization solution to the dried extract.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Sample Dilution: After cooling to room temperature, the sample can be diluted with hexane if necessary before injection into the GC-MS.

Mandatory Visualizations

Experimental Workflow

experimental_workflow GC-MS Analysis Workflow for Hexadecanedioic Acid sample Biological Sample (e.g., Plasma, Tissue) is_spike Spike with This compound sample->is_spike extraction Liquid-Liquid Extraction (Hexane/MTBE) is_spike->extraction drying Evaporation to Dryness extraction->drying derivatization Silylation with BSTFA (70°C, 60 min) drying->derivatization gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: Workflow for the quantitative analysis of hexadecanedioic acid.

Metabolic Pathway: ω-Oxidation of Fatty Acids

Long-chain dicarboxylic acids such as hexadecanedioic acid are synthesized via the ω-oxidation of fatty acids. This pathway is an alternative to the more common β-oxidation.

omega_oxidation ω-Oxidation Pathway for Dicarboxylic Acid Synthesis cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol fatty_acid Long-Chain Fatty Acid (e.g., Palmitic Acid) omega_hydroxy_fa ω-Hydroxy Fatty Acid fatty_acid->omega_hydroxy_fa Cytochrome P450 NADPH, O2 omega_oxo_fa ω-Oxo Fatty Acid omega_hydroxy_fa->omega_oxo_fa Alcohol Dehydrogenase NAD+ dicarboxylic_acid Long-Chain Dicarboxylic Acid (e.g., Hexadecanedioic Acid) omega_oxo_fa->dicarboxylic_acid Aldehyde Dehydrogenase NAD+

Caption: Synthesis of hexadecanedioic acid via ω-oxidation.

Application of Hexadecanedioic Acid-d28 in Metabolic Flux Analysis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexadecanedioic acid-d28 is a stable isotope-labeled analog of the naturally occurring 16-carbon dicarboxylic acid. Its use as a tracer in metabolic flux analysis (MFA) offers a powerful tool to investigate the pathways of fatty acid oxidation, particularly the contribution of peroxisomal β-oxidation. This is of significant interest in studying various metabolic disorders, including those involving defects in mitochondrial fatty acid oxidation, where alternative oxidative pathways are upregulated. The heavy deuterium (B1214612) labeling of this compound allows for sensitive and specific tracking of its metabolic fate and the quantification of its contribution to downstream metabolic pools using mass spectrometry.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for metabolic flux analysis.

Core Principles and Applications

Hexadecanedioic acid, a long-chain dicarboxylic acid, is primarily metabolized through peroxisomal β-oxidation.[1][2] This pathway is distinct from the mitochondrial β-oxidation that handles the majority of monocarboxylic fatty acids. In certain pathological conditions where mitochondrial fatty acid oxidation is impaired, the body compensates by upregulating ω-oxidation of fatty acids, leading to an increased production and subsequent degradation of dicarboxylic acids.[1]

By introducing this compound into a biological system (e.g., cell culture or in vivo model), researchers can trace the flow of the deuterated backbone as it is shortened by successive rounds of peroxisomal β-oxidation. The resulting chain-shortened deuterated dicarboxylic acids and acetyl-CoA can be detected and quantified by mass spectrometry. This allows for the calculation of the flux through the peroxisomal β-oxidation pathway.

Key Applications Include:

  • Studying Peroxisomal Disorders: Investigating the functional consequences of genetic defects in peroxisomal β-oxidation enzymes.

  • Investigating Mitochondrial Fatty Acid Oxidation Defects: Quantifying the compensatory flux through peroxisomal pathways when mitochondrial function is compromised.

  • Drug Discovery and Development: Evaluating the effect of therapeutic compounds on fatty acid metabolism and identifying potential off-target effects on peroxisomal pathways.

  • Understanding Metabolic Reprogramming: Elucidating how cells adapt their fatty acid metabolism in response to different physiological or pathological stimuli, such as in cancer or metabolic syndrome.

Data Presentation: Quantitative Analysis of this compound Metabolism

The following tables present illustrative quantitative data from a hypothetical experiment designed to measure the flux of this compound in cultured human fibroblasts. These tables are structured to provide clear comparisons between control cells and cells with a genetic defect in mitochondrial long-chain fatty acid oxidation (e.g., VLCAD deficiency).

Table 1: Peroxisomal β-Oxidation Flux of this compound

Cell LineConditionRate of this compound Consumption (nmol/h/mg protein)
Control FibroblastsBasal1.5 ± 0.2
VLCAD-deficient FibroblastsBasal4.8 ± 0.5

This table illustrates the increased reliance on peroxisomal oxidation of dicarboxylic acids when mitochondrial long-chain fatty acid oxidation is impaired.

Table 2: Appearance of Chain-Shortened Deuterated Dicarboxylic Acids

MetaboliteControl Fibroblasts (Peak Area Ratio to Internal Standard)VLCAD-deficient Fibroblasts (Peak Area Ratio to Internal Standard)
Tetradecanedioic acid-d240.8 ± 0.12.5 ± 0.3
Dodecanedioic acid-d200.5 ± 0.081.8 ± 0.2
Decanedioic acid-d160.3 ± 0.051.1 ± 0.15
Octanedioic acid-d120.2 ± 0.040.7 ± 0.1
Hexanedioic acid-d80.1 ± 0.020.4 ± 0.06

This table demonstrates the increased production of downstream metabolites from the peroxisomal β-oxidation of this compound in the disease model.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a metabolic flux experiment using this compound in cultured cells.

1. Cell Culture and Isotope Labeling

  • Cell Lines: Human fibroblasts (control and a disease model, e.g., VLCAD-deficient).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin.

  • Labeling Medium Preparation: Prepare DMEM with 10% dialyzed fetal bovine serum. Supplement with a final concentration of 100 µM this compound. The dicarboxylic acid should first be conjugated to fatty acid-free bovine serum albumin (BSA) in a 4:1 molar ratio to facilitate its solubility and uptake.

  • Experimental Procedure:

    • Plate cells in 6-well plates and grow to ~80% confluency.

    • Aspirate the growth medium and wash the cells twice with phosphate-buffered saline (PBS).

    • Add 2 mL of the pre-warmed labeling medium to each well.

    • Incubate the cells for a time course (e.g., 0, 2, 4, 8, and 24 hours) at 37°C in a 5% CO2 incubator.

2. Metabolite Extraction

  • After the desired incubation time, place the culture plates on ice.

  • Aspirate the labeling medium.

  • Wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract metabolites.

  • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant (containing the metabolites) to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

  • The remaining cell pellet can be used for protein quantification (e.g., using a BCA assay) to normalize the metabolite data.

3. Sample Preparation for Mass Spectrometry (GC-MS Analysis)

  • To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes to derivatize the metabolites.

  • Centrifuge the samples at 3,000 x g for 5 minutes.

  • Transfer the supernatant to a GC-MS vial with an insert.

4. GC-MS Analysis

  • Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A suitable capillary column for fatty acid analysis (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer Mode: Scan mode to identify all detectable metabolites and selected ion monitoring (SIM) mode to quantify the abundance of this compound and its deuterated chain-shortened products.

  • Data Analysis: Integrate the peak areas of the relevant ions for each metabolite. Correct for natural isotope abundance and normalize to an internal standard and total protein content.

Visualizations: Pathways and Workflows

metabolic_pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_downstream Downstream Metabolism HDA_d28_CoA Hexadecanedioyl-d28-CoA C14_d24_CoA Tetradecanedioyl-d24-CoA HDA_d28_CoA->C14_d24_CoA β-oxidation cycle 1 AcetylCoA_d2 Acetyl-d2-CoA HDA_d28_CoA->AcetylCoA_d2 C12_d20_CoA Dodecanedioyl-d20-CoA C14_d24_CoA->C12_d20_CoA β-oxidation cycle 2 C14_d24_CoA->AcetylCoA_d2 C10_d16_CoA Decanedioyl-d16-CoA C12_d20_CoA->C10_d16_CoA β-oxidation cycle 3 C12_d20_CoA->AcetylCoA_d2 C8_d12_CoA Octanedioyl-d12-CoA C10_d16_CoA->C8_d12_CoA β-oxidation cycle 4 C10_d16_CoA->AcetylCoA_d2 C6_d8_CoA Hexanedioyl-d8-CoA C8_d12_CoA->C6_d8_CoA β-oxidation cycle 5 C8_d12_CoA->AcetylCoA_d2 TCA_cycle TCA Cycle AcetylCoA_d2->TCA_cycle HDA_d28 This compound HDA_d28->HDA_d28_CoA Acyl-CoA Synthetase

Caption: Metabolic pathway of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Seed Fibroblasts add_tracer Incubate with This compound cell_seeding->add_tracer quench Quench Metabolism (80% Methanol) add_tracer->quench extract Extract Metabolites quench->extract dry_extract Dry Extract extract->dry_extract derivatize Derivatize for GC-MS dry_extract->derivatize gcms GC-MS Analysis derivatize->gcms data_processing Data Processing & Normalization gcms->data_processing mfa Metabolic Flux Calculation data_processing->mfa

Caption: Experimental workflow for MFA with this compound.

References

Application Notes and Protocols for Hexadecanedioic Acid-d28 in Lipid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying fluxes in vivo. Hexadecanedioic acid-d28 is a deuterated analog of the 16-carbon dicarboxylic acid, which is a product of ω-oxidation of palmitic acid. When introduced into a biological system, this tracer allows for the investigation of dicarboxylic acid metabolism, including its uptake, chain shortening via peroxisomal β-oxidation, and its contribution to downstream metabolic pools. These studies are crucial for understanding lipid metabolism in physiological and pathological states, such as inborn errors of metabolism, diabetes, and obesity.[1][2]

The primary metabolic fate of hexadecanedioic acid involves its activation to a CoA-ester, followed by progressive removal of two-carbon units (acetyl-CoA) through β-oxidation, primarily within peroxisomes.[1][2][3] The resulting shorter-chain dicarboxylic acids can then enter mitochondrial metabolism. By tracing the d28 label, researchers can follow the metabolic journey of this dicarboxylic acid.

Principle of the Method

The use of this compound as a tracer relies on its chemical identity being virtually identical to its unlabeled counterpart, allowing it to be processed by the same enzymatic machinery. However, its increased mass due to the 28 deuterium (B1214612) atoms makes it distinguishable by mass spectrometry. Following administration of the tracer, biological samples (e.g., plasma, urine, tissue homogenates) are collected over time. Lipids and metabolites are extracted, and the isotopic enrichment of the tracer and its downstream metabolites is quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] This data allows for the calculation of metabolic flux rates and the relative importance of specific pathways.

Key Metabolic Pathway: ω-Oxidation and Dicarboxylic Acid Metabolism

The initial formation of dicarboxylic acids occurs via ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum. The resulting dicarboxylic acid, such as hexadecanedioic acid, is then transported to peroxisomes for β-oxidation.

fatty_acid_oxidation cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid ω-hydroxy Fatty Acid ω-hydroxy Fatty Acid Fatty Acid->ω-hydroxy Fatty Acid CYP450 Dicarboxylic Acid (e.g., Hexadecanedioic Acid) Dicarboxylic Acid (e.g., Hexadecanedioic Acid) ω-hydroxy Fatty Acid->Dicarboxylic Acid (e.g., Hexadecanedioic Acid) ADH/ALDH Dicarboxylic Acid-CoA Dicarboxylic Acid-CoA Dicarboxylic Acid (e.g., Hexadecanedioic Acid)->Dicarboxylic Acid-CoA Chain-shortened Dicarboxylic Acid-CoA Chain-shortened Dicarboxylic Acid-CoA Dicarboxylic Acid-CoA->Chain-shortened Dicarboxylic Acid-CoA β-oxidation Acetyl-CoA Acetyl-CoA Dicarboxylic Acid-CoA->Acetyl-CoA β-oxidation Succinyl-CoA Succinyl-CoA Chain-shortened Dicarboxylic Acid-CoA->Succinyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Succinyl-CoA->TCA Cycle experimental_workflow Tracer Administration Tracer Administration Sample Collection Sample Collection Tracer Administration->Sample Collection (Blood, Urine, Tissues) Metabolite Extraction Metabolite Extraction Sample Collection->Metabolite Extraction Derivatization (Optional) Derivatization (Optional) Metabolite Extraction->Derivatization (Optional) for GC-MS MS Analysis MS Analysis Metabolite Extraction->MS Analysis for LC-MS/MS Derivatization (Optional)->MS Analysis Data Analysis Data Analysis MS Analysis->Data Analysis (Isotopic Enrichment, Flux Calculation)

References

Application Notes and Protocols for Hexadecanedioic Acid-d28 Spiking in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Hexadecanedioic acid-d28 as an internal standard (IS) in the quantitative analysis of endogenous hexadecanedioic acid in biological matrices. The following sections detail the rationale for using a stable isotope-labeled internal standard, sample preparation techniques, and guidelines for method validation.

Introduction to this compound as an Internal Standard

This compound is the deuterated form of hexadecanedioic acid, a C16 α,ω-dicarboxylic acid. In quantitative bioanalysis, particularly when using mass spectrometry (MS)-based methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is the gold standard.[1] this compound is an ideal internal standard for the quantification of its endogenous, non-labeled counterpart for several key reasons:

  • Similar Physicochemical Properties: It shares nearly identical chemical and physical characteristics with the analyte of interest, ensuring it behaves similarly during sample preparation and chromatographic separation.

  • Correction for Variability: It effectively compensates for variations that can occur during sample processing, such as extraction inefficiency, and for fluctuations in instrument response.[1]

  • Minimal Matrix Effects: Co-elution with the analyte allows it to experience and correct for matrix-induced signal suppression or enhancement, a common challenge in the analysis of complex biological samples.

  • Mass Differentiation: The mass difference between the deuterated standard and the native analyte allows for their distinct detection by the mass spectrometer, enabling accurate quantification.

Experimental Protocols

This section outlines a detailed protocol for the preparation of plasma samples for the analysis of hexadecanedioic acid using this compound as an internal standard. The primary method described is protein precipitation, a rapid and effective technique for removing proteins from plasma samples.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions:

  • Hexadecanedioic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of hexadecanedioic acid and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol).

  • This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same organic solvent used for the analyte stock solution.

Working Solutions:

  • Prepare a series of working solutions for both the analyte and the internal standard by diluting the stock solutions with the same solvent. These working solutions will be used to spike the matrix for calibration standards and quality control samples.

Calibration Standards and Quality Control (QC) Samples: Since hexadecanedioic acid is an endogenous compound, an analyte-free matrix is not available. Therefore, a surrogate matrix, such as charcoal-stripped human plasma, should be used to prepare calibration standards and QC samples.[1]

  • Calibration Standards: Prepare a series of calibration standards by spiking the surrogate matrix with known concentrations of hexadecanedioic acid. A typical calibration curve range for hexadecanedioic acid in plasma is 2.5 to 1000 nM.[1]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate weighing of the reference standard than the calibration standards.

Protein Precipitation Protocol for Plasma Samples

This protocol is a common and effective method for preparing plasma samples for LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Vortex the thawed plasma samples to ensure homogeneity. Aliquot 100 µL of each plasma sample, calibration standard, and QC sample into separate microcentrifuge tubes.

  • Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the this compound working solution to each tube.

  • Protein Precipitation: Add three to four volumes of ice-cold acetonitrile (B52724) (e.g., 300-400 µL) to each tube.

  • Vortexing: Vortex the tubes vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

Alternative Sample Preparation Techniques

While protein precipitation is a robust method, other techniques may be suitable depending on the specific requirements of the assay and the complexity of the matrix.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. For fatty acids, a common LLE method is the Folch extraction, which uses a chloroform:methanol mixture.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract by utilizing a solid sorbent to retain the analyte of interest while matrix components are washed away. For dicarboxylic acids, various SPE cartridges are available and can be optimized for retention and elution.

Data Presentation and Method Validation

A crucial aspect of developing a reliable bioanalytical method is its thorough validation. The following tables summarize the typical parameters evaluated during method validation and their generally accepted criteria for LC-MS/MS assays.

Table 1: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent, precise, and reproducible (though not required to be 100%)
Matrix Effect Internal standard should track and compensate for any observed ion suppression or enhancement.
Stability Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Table 2: Example Quality Control Sample Concentrations and Expected Performance

QC LevelConcentration (nM)Acceptance Criteria for AccuracyAcceptance Criteria for Precision (CV%)
LLOQ 2.580-120%≤ 20%
Low QC 7.585-115%≤ 15%
Mid QC 10085-115%≤ 15%
High QC 80085-115%≤ 15%

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation and analysis of hexadecanedioic acid using this compound as an internal standard.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Sample Extraction (Protein Precipitation) cluster_analysis Analysis cluster_data Data Processing Stock_Analyte Hexadecanedioic Acid Stock Solution Working_Solutions Working Solutions Stock_Analyte->Working_Solutions Stock_IS This compound Stock Solution Stock_IS->Working_Solutions Cal_Stds Calibration Standards (in Surrogate Matrix) Working_Solutions->Cal_Stds QC_Samples QC Samples (in Surrogate Matrix) Working_Solutions->QC_Samples Spike_IS Spike with This compound Working_Solutions->Spike_IS Plasma_Sample Plasma Sample (100 µL) Plasma_Sample->Spike_IS Add_ACN Add Acetonitrile (3-4 volumes) Spike_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantification Quantification LCMS->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for hexadecanedioic acid analysis.

References

Application Note: Quantitative Analysis of Dicarboxylic Acids in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicarboxylic acids (DCAs) are crucial intermediates in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle. The accurate quantification of DCAs in biological samples such as plasma, serum, and urine is vital for biomarker discovery, understanding disease pathogenesis, and monitoring therapeutic responses. However, their analysis by liquid chromatography-mass spectrometry (LC-MS/MS) is challenging due to high polarity, which results in poor retention on conventional reversed-phase columns, and inefficient ionization.[1] To overcome these limitations, chemical derivatization is frequently employed to enhance chromatographic retention and improve ionization efficiency.[1][2]

This document provides detailed protocols for two robust LC-MS/MS methods for the quantitative analysis of dicarboxylic acids:

  • Esterification using Butanolic HCl: A high-throughput method particularly suited for short-chain dicarboxylic acids and their isomers, such as methylmalonic acid (MMA) and succinic acid (SA).[1][3][4]

  • Charge-Reversal Derivatization using Dimethylaminophenacyl Bromide (DmPABr): A highly sensitive method for a broader range of carboxylic acid-containing metabolites, which reverses the polarity of the analytes for enhanced detection in positive ion mode.[5][6]

Method 1: High-Throughput Analysis via Esterification

This method focuses on the derivatization of dicarboxylic acids into their dibutyl esters, which are less polar and more amenable to reversed-phase chromatography and positive mode electrospray ionization.[1][3][4]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Sample Aliquoting (100 µL Serum/Plasma/Urine) B Internal Standard Spiking (e.g., Deuterated MMA) A->B C Liquid-Liquid Extraction (Methyl-tert-butyl ether) B->C D Evaporation to Dryness C->D E Addition of 3 M Butanolic HCl D->E F Incubation at 65°C for 20 min E->F G Evaporation to Dryness F->G H Reconstitution in Mobile Phase G->H I LC-MS/MS Analysis H->I J Data Processing & Quantification I->J

Caption: Workflow for dicarboxylic acid analysis via esterification.
Experimental Protocol

1. Materials and Reagents

  • Methyl-tert-butyl ether (MTBE)

  • 3 M HCl in n-Butanol (butanolic HCl)

  • Internal Standard (e.g., deuterated methylmalonic acid, d3-MMA)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Reconstitution Solvent: 80:20 Water:Methanol[1]

2. Sample Preparation

  • To a 1.5 mL microcentrifuge tube, add 100 µL of serum, plasma, or urine.[1]

  • Add the internal standard solution to each sample, calibrator, and quality control.

  • Add 500 µL of MTBE to each tube.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 5 minutes.[1]

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[1]

3. Derivatization

  • Add 100 µL of 3 M butanolic HCl to the dried extract.[1]

  • Seal the tubes and incubate at 65°C for 20 minutes to form the dibutyl esters.[1]

  • Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the sample in 100 µL of the reconstitution solvent.[1]

  • Vortex to mix and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • LC System: Standard HPLC or UHPLC system.[1]

  • Column: C18 column (e.g., 50 x 2.1 mm, 3 µm).[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol with 0.1% Formic Acid.[1]

  • Gradient: A fast gradient is suitable as extensive chromatographic separation is not required for isomers like MMA and SA due to the specificity of MS/MS.[3]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

Quantitative Data
AnalytePrecursor Ion (m/z)Product Ion (m/z)LOQ (µmol/L)LOD (µmol/L)Linearity (µmol/L)
Methylmalonic Acid (MMA)231.2119.10.10.05up to 150
d3-Methylmalonic Acid (d3-MMA)234.2122.1---
Succinic Acid (SA)231.2101.1---

Data compiled from references[3][4]. Note that the precursor ion for MMA and SA is the same, but their fragmentation patterns differ, allowing for their distinction by MS/MS.

Method 2: Enhanced Sensitivity via Charge-Reversal Derivatization

This method utilizes dimethylaminophenacyl bromide (DmPABr) to derivatize the carboxylic acid groups. This process reverses the charge of the molecule from negative to positive, significantly enhancing sensitivity and chromatographic separation.[5][6]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Sample Aliquoting B Protein Precipitation (Cold Acetonitrile (B52724) with Internal Standards) A->B C Supernatant Collection B->C D Extraction with Acidified Ethyl Acetate C->D E Derivatization with DmPABr (Base-catalyzed) D->E F Incubation at 60°C for 30 min E->F G Reaction Quenching (Formic Acid) F->G H Centrifugation G->H I LC-MS/MS Analysis H->I J Data Processing & Quantification I->J

Caption: Workflow for dicarboxylic acid analysis via charge-reversal derivatization.
Experimental Protocol

1. Materials and Reagents

  • Acetonitrile

  • Ethyl Acetate

  • Formic Acid

  • Dimethylaminophenacyl bromide (DmPABr)

  • N,N-Diisopropylethylamine (DIPEA)[5]

  • Internal Standards (e.g., deuterated dicarboxylic acids)[5]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

2. Sample Preparation

  • For plasma or serum, perform protein precipitation by adding 3 volumes of cold acetonitrile containing internal standards.[1]

  • Vortex and centrifuge to pellet the protein.

  • Transfer the deproteinated supernatant to a new tube.

  • Extract the dicarboxylic acids using acidified ethyl acetate.[5]

3. Derivatization

  • The DCA-enriched extracts are derivatized with DmPABr using DIPEA as a base catalyst.[5]

  • Incubate the mixture at 60°C for 30 minutes.[1]

  • Stop the reaction by adding a small volume (e.g., 5 µL) of formic acid.[1][5]

  • Centrifuge the sample to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • LC System: UHPLC system is recommended.[1]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the derivatized analytes, followed by a wash and re-equilibration step.[1]

  • Flow Rate: 0.3 - 0.4 mL/min.[1]

  • Injection Volume: 2-5 µL.[1]

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

Quantitative Data

This charge-reversal derivatization method demonstrates excellent linearity and exceptionally low limits of detection.[6]

ParameterPerformance
Linearity (R²)> 0.99 for individual DCAs
Lower Limit of Detection (LLOD)< 266 fg
Lower Limit of Quantification (LLOQ)< 805 fg

Data compiled from reference[6].

Conclusion

The two LC-MS/MS methods presented offer robust and reliable approaches for the quantification of dicarboxylic acids in various biological matrices. The choice of method depends on the specific application requirements. The esterification method is well-suited for high-throughput analysis of specific short-chain dicarboxylic acids like MMA.[1][3][4] In contrast, the charge-reversal derivatization method provides superior sensitivity for a broader range of dicarboxylic acids and is ideal for applications requiring the detection of trace-level analytes.[5][6] Both methods, when properly validated, can serve as powerful tools in clinical and research settings.

References

Application Notes & Protocols: Quantifying OATP-Mediated Drug-Drug Interactions Using Hexadecanedioic Acid (HDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, are critical for the hepatic uptake of a wide array of endogenous compounds and xenobiotics, including many clinically important drugs. Inhibition of these transporters can lead to significant drug-drug interactions (DDIs), resulting in altered pharmacokinetics and potential toxicity. Regulatory agencies such as the FDA and EMA recommend the evaluation of DDI potential for investigational drugs that may inhibit OATP transporters.[1][2][3][4]

Endogenous biomarkers offer a promising approach to assess OATP1B activity in vivo, potentially reducing the need for dedicated clinical DDI studies with probe drugs. While coproporphyrin I (CP-I) is a well-established and sensitive biomarker for OATP1B inhibition, other endogenous substrates, including the dicarboxylic fatty acid Hexadecanedioic acid (HDA), have also been identified as valuable biomarkers.[5][6][7] Plasma concentrations of HDA have been shown to increase in the presence of OATP inhibitors, making it a useful tool for quantifying the DDI potential of new chemical entities.

These application notes provide a comprehensive overview and detailed protocols for utilizing HDA to quantify OATP-mediated DDIs, covering in vitro characterization and clinical evaluation.

Data Presentation: Quantitative Assessment of OATP Inhibition

The following tables summarize key quantitative data for assessing OATP-mediated DDIs. Table 1 provides a template for summarizing in vitro inhibition data, while Table 2 outlines the presentation of clinical DDI data using HDA as a biomarker.

Table 1: In Vitro Inhibition of OATP1B1-Mediated HDA Uptake

Investigational DrugOATP1B1 IC₅₀ (µM)OATP1B3 IC₅₀ (µM)Ki (µM)Mechanism of Inhibition
Drug X[Insert Value][Insert Value][Insert Value][e.g., Competitive]
Drug Y[Insert Value][Insert Value][Insert Value][e.g., Non-competitive]
Positive Control (e.g., Rifampicin)[Insert Value][Insert Value][Insert Value][e.g., Competitive]

Table 2: Clinical DDI Study Results with HDA as an Endogenous Biomarker

ParameterPlacebo + HDAInvestigational Drug + HDA% Changep-value
HDA AUC₀₋₂₄ (ng·h/mL)[Mean ± SD][Mean ± SD][Insert Value][Insert Value]
HDA Cₘₐₓ (ng/mL)[Mean ± SD][Mean ± SD][Insert Value][Insert Value]
HDA tₘₐₓ (h)[Median (Range)][Median (Range)]N/A[Insert Value]

Signaling Pathways and Experimental Workflows

OATP-Mediated Drug-Drug Interaction Pathway

OATP_DDI_Pathway cluster_blood Sinusoidal Blood cluster_hepatocyte Hepatocyte Drug Drug OATP1B1/3 OATP1B1/3 Drug->OATP1B1/3 Uptake HDA HDA HDA->OATP1B1/3 Uptake Inhibitor Inhibitor Inhibitor->OATP1B1/3 Inhibition Metabolism/Efflux Metabolism/Efflux OATP1B1/3->Metabolism/Efflux

Caption: OATP-mediated uptake of drugs and HDA into hepatocytes and its inhibition.

Experimental Workflow for In Vitro OATP Inhibition Assay

In_Vitro_Workflow start Start cell_culture Culture OATP1B1/3- expressing cells start->cell_culture incubation Incubate cells with HDA and varying concentrations of investigational drug cell_culture->incubation lysis Cell Lysis incubation->lysis lcms Quantify intracellular HDA using LC-MS/MS lysis->lcms data_analysis Calculate IC50 values lcms->data_analysis end_node End data_analysis->end_node

Caption: Workflow for determining the in vitro inhibitory potential of a drug on OATP transporters.

Experimental Protocols

Protocol 1: In Vitro OATP1B1 Inhibition Assay Using HDA

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of an investigational drug on OATP1B1-mediated uptake of HDA in a recombinant cell system.

Materials:

  • HEK293 cells stably transfected with OATP1B1 (or other suitable host cells)

  • Mock-transfected HEK293 cells (as a negative control)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, penicillin, and streptomycin

  • Poly-D-lysine coated 24-well plates

  • Hexadecanedioic acid (HDA)

  • Investigational drug

  • Rifampicin (B610482) (as a positive control inhibitor)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

Methodology:

  • Cell Culture:

    • Culture OATP1B1-HEK293 and mock-HEK293 cells in DMEM at 37°C in a 5% CO₂ incubator.

    • Seed cells in poly-D-lysine coated 24-well plates at a density of 1.5 x 10⁵ cells/well and allow them to attach and grow for 48 hours.[8]

  • Uptake Assay:

    • On the day of the experiment, wash the cells twice with pre-warmed HBSS.

    • Prepare a solution of HDA in HBSS. The concentration of HDA should be close to its Michaelis-Menten constant (Km). If the Km is unknown, a concentration of 1-5 µM can be used as a starting point, and the Km should be determined experimentally.

    • Prepare solutions of the investigational drug at various concentrations (e.g., 0.01 to 100 µM) in HBSS containing HDA. Also, prepare a solution of rifampicin as a positive control (e.g., 10 µM).

    • Add the HDA and inhibitor solutions to the respective wells of the OATP1B1-expressing cells and mock-transfected cells.

    • Incubate the plates at 37°C for a predetermined time (e.g., 2-5 minutes). The linear range of uptake should be determined in preliminary experiments.[8]

  • Sample Collection and Analysis:

    • Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold HBSS.

    • Lyse the cells by adding cell lysis buffer to each well and incubating on ice.

    • Collect the cell lysates and analyze the intracellular concentration of HDA using a validated LC-MS/MS method.[9][10]

  • Data Analysis:

    • Subtract the HDA uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells to determine the net OATP1B1-mediated transport.

    • Plot the percentage of inhibition of HDA uptake against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Clinical DDI Study with HDA as an Endogenous Biomarker

This protocol outlines a clinical study to evaluate the effect of an investigational drug on the pharmacokinetics of endogenous HDA.

Study Design:

  • A randomized, two-period, crossover study in healthy volunteers.

  • Period 1: Administration of placebo.

  • Period 2: Administration of the investigational drug at the intended clinical dose.

  • A washout period of at least five half-lives of the investigational drug should separate the two periods.

Study Population:

  • Healthy male and female volunteers, aged 18-55 years.

  • Participants should be in good health as determined by medical history, physical examination, and clinical laboratory tests.

  • Exclusion criteria should include any conditions or medications that could affect OATP transporter function.

Methodology:

  • Dosing:

    • In each period, subjects will receive either the placebo or the investigational drug. .

  • Pharmacokinetic Sampling:

    • Serial blood samples will be collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of HDA will be quantified using a validated LC-MS/MS method.[9][10]

  • Pharmacokinetic and Statistical Analysis:

    • Pharmacokinetic parameters for HDA (AUC₀₋₂₄, Cₘₐₓ, tₘₐₓ) will be calculated using non-compartmental methods.

    • The geometric mean ratios and 90% confidence intervals for AUC and Cₘₐₓ of HDA will be determined for the investigational drug treatment compared to placebo.

    • A significant DDI is generally concluded if the 90% confidence intervals for the ratio of geometric means of AUC and/or Cₘₐₓ fall outside the range of 80-125%.

Protocol 3: LC-MS/MS Bioanalysis of HDA in Human Plasma

This protocol provides a general procedure for the quantification of HDA in human plasma. Method validation should be performed according to regulatory guidelines.[9][10][11][12]

Materials:

  • Human plasma samples

  • Hexadecanedioic acid (HDA) analytical standard

  • Stable isotope-labeled HDA (e.g., ¹³C₁₆-HDA) as an internal standard (IS)

  • Acetonitrile (B52724)

  • Formic acid

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges or protein precipitation plates

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Methodology:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To a 100 µL aliquot of plasma, add the internal standard solution.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile, vortex, and centrifuge.

    • Alternatively, use a validated solid-phase extraction method for sample clean-up.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reversed-phase column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry:

      • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

      • Use multiple reaction monitoring (MRM) to detect the transitions for HDA and its internal standard.

  • Quantification:

    • Construct a calibration curve using charcoal-stripped human plasma spiked with known concentrations of HDA and the internal standard.[9]

    • The concentration of HDA in the study samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Hexadecanedioic acid serves as a valuable endogenous biomarker for assessing the potential of investigational drugs to cause OATP-mediated DDIs. The protocols provided herein offer a framework for the in vitro and clinical evaluation of these interactions. While CP-I is currently a more established biomarker, the use of a panel of biomarkers, including HDA, can provide a more comprehensive understanding of a drug's interaction profile with OATP transporters. Adherence to regulatory guidelines and thorough method validation are essential for the successful application of these protocols in drug development.[1][2][3][13]

References

Application Notes and Protocols: The Role of Hexadecanedioic Acid in Engineering Long-Acting Insulin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of long-acting insulin (B600854) analogs has revolutionized the management of diabetes, offering improved glycemic control and a reduced burden of frequent injections. A key innovation in this field is the acylation of insulin with fatty acids, a strategy elegantly employed to prolong its duration of action. Hexadecanedioic acid, a 16-carbon α,ω-dicarboxylic acid, is a central component in the design of some of the most successful ultra-long-acting insulin analogs, most notably insulin degludec.

These application notes provide a comprehensive overview of the use of hexadecanedioic acid in the development of insulin analogs. We will delve into the mechanism of action, present key quantitative data, and provide detailed experimental protocols for the synthesis, purification, and characterization of these modified insulin molecules.

Mechanism of Action: Protraction Through Self-Association

The primary strategy behind acylating insulin with hexadecanedioic acid is to induce the formation of soluble multi-hexamers upon subcutaneous injection. This mechanism is best exemplified by insulin degludec.[1][2]

In its pharmaceutical formulation, insulin degludec, which is acylated at the LysB29 position with hexadecanedioic acid via a γ-L-glutamyl spacer, exists as stable di-hexamers.[3][4] Upon subcutaneous injection, the phenolic excipients that stabilize this di-hexameric structure diffuse away. This triggers the self-assembly of the di-hexamers into long, soluble multi-hexamer chains.[1][3]

This subcutaneous depot of multi-hexamers serves as a reservoir from which insulin monomers slowly dissociate, are absorbed into the systemic circulation, and subsequently bind to insulin receptors on target cells to exert their glucose-lowering effects.[1][5] The slow and continuous release of monomers from this depot is the primary reason for the ultra-long duration of action, which can exceed 42 hours.[5]

Data Presentation: Pharmacokinetics, Pharmacodynamics, and Receptor Binding

The conjugation of hexadecanedioic acid to insulin significantly alters its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The following tables summarize key quantitative data for insulin degludec, a prominent example of a hexadecanedioic acid-acylated insulin analog.

Table 1: Pharmacokinetic Properties of Insulin Degludec

ParameterValueReference
Time to Steady State 2-3 days[6]
Terminal Half-life (t½) ~25 hours[6][7]
Duration of Action > 42 hours
Time to Maximum Concentration (tmax,SS) 8.0 - 10.5 hours[6]

Table 2: Pharmacodynamic Properties of Insulin Degludec at Steady State

ParameterValueReference
Glucose-Lowering Effect Distribution (over 24h) Evenly distributed across four 6-hour intervals[7]
Within-Subject Variability (CV%) 20%[8]
Comparison of Glucose Infusion Rate (GIR) AUC0-24h (vs. Insulin Glargine U100) Comparable[9]

Table 3: Insulin Receptor Binding Affinity

Insulin AnalogReceptor IsoformBinding Affinity (Relative to Human Insulin)Reference
Insulin Degludec IR-ASlightly reduced[7]
Insulin Degludec IR-BSlightly reduced[7]
Insulin Icodec (C20 diacid) IR-AMarkedly reduced[10]

Experimental Protocols

The following protocols provide a representative methodology for the synthesis, purification, and characterization of a hexadecanedioic acid-acylated insulin analog. These are generalized protocols and may require optimization based on specific laboratory conditions and the insulin precursor used.

Protocol 1: Acylation of Insulin with Hexadecanedioic Acid

This protocol describes the chemical modification of an insulin precursor at the ε-amino group of a specific lysine (B10760008) residue (e.g., LysB29) using an activated form of hexadecanedioic acid.

Materials:

  • Insulin precursor (e.g., desB30 human insulin)

  • Hexadecanedioic acid mono-N-hydroxysuccinimide (NHS) ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5) or other suitable buffer (e.g., 0.1 M Tris buffer)

  • Hydrochloric acid (HCl) for pH adjustment

  • Trifluoroacetic acid (TFA)

Procedure:

  • Preparation of Insulin Solution: Dissolve the insulin precursor in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL. Ensure the pH is stable at 8.3-8.5.

  • Preparation of Acylating Agent: Dissolve the hexadecanedioic acid mono-NHS ester in a minimal amount of anhydrous DMF or DMSO. A molar excess (e.g., 8-fold) of the NHS ester relative to the insulin precursor is typically used for mono-acylation.

  • Acylation Reaction: Slowly add the dissolved NHS ester to the insulin solution while gently stirring.

  • Incubation: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice. The reaction vessel should be protected from light.

  • Quenching the Reaction: To stop the reaction, acidify the mixture to a pH of approximately 1.5-2.0 using HCl or TFA.

  • Purification: Proceed immediately to purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as described in Protocol 2.

Protocol 2: Purification by Reverse-Phase HPLC

This protocol outlines the purification of the acylated insulin analog from unreacted insulin, excess acylating agent, and any side products.

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector

  • C8 or C18 reverse-phase column suitable for protein purification

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Column Equilibration: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B (e.g., 10-20%) in Mobile Phase A.

  • Sample Loading: Load the acidified reaction mixture onto the column.

  • Elution Gradient: Elute the bound peptides using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 20% to 60% Mobile Phase B over 60 minutes. The optimal gradient should be determined empirically.

  • Fraction Collection: Monitor the elution profile at 214 nm and 280 nm and collect fractions corresponding to the major product peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry (as described in Protocol 3) to identify the fractions containing the desired mono-acylated insulin analog.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified acylated insulin as a dry powder.

Protocol 3: Characterization by LC-MS/MS

This protocol describes the characterization of the purified acylated insulin analog to confirm its identity and purity.

Instrumentation and Materials:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system (e.g., UPLC coupled to a high-resolution mass spectrometer)

  • C18 analytical column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Procedure:

  • Sample Preparation: Dissolve a small amount of the lyophilized product in Mobile Phase A.

  • LC Separation: Inject the sample onto the analytical column and separate the components using a suitable gradient of Mobile Phase B.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum in positive ion mode.

    • Determine the molecular weight of the intact acylated insulin. The expected mass will be the mass of the insulin precursor plus the mass of the hexadecanedioyl-glutamyl moiety minus the mass of water.

    • Perform tandem mass spectrometry (MS/MS) to confirm the site of acylation. Fragmentation analysis should reveal a modification on the lysine residue of interest.

  • Purity Assessment: Determine the purity of the sample by integrating the peak area of the desired product in the chromatogram relative to the total peak area.

Visualizations

Signaling Pathway

The glucose-lowering effects of hexadecanedioic acid-acylated insulin analogs are mediated through the insulin receptor signaling pathway. Upon binding of the insulin analog to the insulin receptor, a cascade of intracellular signaling events is initiated, leading to glucose uptake and utilization.

InsulinSignaling InsulinAnalog Hexadecanedioic Acid- Acylated Insulin Analog IR Insulin Receptor (IR) InsulinAnalog->IR IRS IRS Proteins IR->IRS P PI3K PI3K IRS->PI3K Grb2 Grb2 IRS->Grb2 PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt P GLUT4_vesicle GLUT4 Vesicles Akt->GLUT4_vesicle GSK3 GSK3 Akt->GSK3 P (Inhibits) GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation GlucoseUptake Glucose Uptake GLUT4_translocation->GlucoseUptake GlycogenSynthase Glycogen Synthase GSK3->GlycogenSynthase Inhibits Glycogenesis Glycogen Synthesis GlycogenSynthase->Glycogenesis SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P GeneExpression Gene Expression (Growth, Proliferation) ERK->GeneExpression

Caption: Insulin Receptor Signaling Pathway.

Experimental Workflow

The development of a hexadecanedioic acid-acylated insulin analog involves a multi-step process from initial design and synthesis to final characterization.

experimental_workflow start Start: Insulin Analog Design synthesis Synthesis of Insulin Precursor (Recombinant Expression) start->synthesis acylation Acylation with Activated Hexadecanedioic Acid synthesis->acylation purification Purification by Reverse-Phase HPLC acylation->purification characterization Characterization: - LC-MS/MS (Mass, Sequence) - Analytical HPLC (Purity) purification->characterization binding_assay In Vitro Assays: - Receptor Binding Affinity - Albumin Binding characterization->binding_assay pk_pd_studies In Vivo Studies: - Pharmacokinetics (PK) - Pharmacodynamics (PD) binding_assay->pk_pd_studies end End: Candidate Analog pk_pd_studies->end

Caption: Experimental Workflow for Developing Acylated Insulin Analogs.

Broader Applications and Future Directions

While insulin degludec is the most prominent example, the principle of using long-chain diacids for acylation extends to other investigational insulin analogs. For instance, insulin icodec, a once-weekly insulin analog, utilizes a C20 diacid to achieve an even longer half-life.[11] This demonstrates the versatility of this approach in fine-tuning the pharmacokinetic profile of insulin.

Future research in this area may focus on:

  • Optimizing the linker: The nature of the spacer between the insulin molecule and the fatty diacid can influence stability and binding characteristics.

  • Exploring different diacid chain lengths: As seen with insulin icodec, varying the chain length of the diacid can further modulate the duration of action.

  • Site-specific acylation: Developing more efficient and specific methods for acylating insulin at desired positions.

Conclusion

The use of hexadecanedioic acid and other long-chain diacids represents a powerful and clinically validated strategy for developing ultra-long-acting insulin analogs. By understanding the underlying mechanism of protraction and employing robust experimental protocols for their synthesis and characterization, researchers can continue to innovate and develop novel insulin therapies with improved therapeutic profiles for individuals with diabetes.

References

Troubleshooting & Optimization

Technical Support Center: Chromatography of Hexadecanedioic Acid-d28

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of Hexadecanedioic acid-d28 during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing or fronting) for this compound in my chromatogram?

A1: Poor peak shape for dicarboxylic acids like this compound is a common issue and can stem from several factors depending on the chromatographic technique used (GC or LC).

  • For Gas Chromatography (GC): Dicarboxylic acids are polar and have low volatility, which can lead to issues like peak tailing. This is often due to strong interactions with the stationary phase or adsorption at active sites in the GC system. Derivatization is frequently required to improve volatility and reduce these interactions.[1][2]

  • For Liquid Chromatography (LC): Peak shape problems in LC are often related to secondary interactions between the analyte and the stationary phase, improper mobile phase pH, column overload, or a mismatch between the sample solvent and the mobile phase.[3][4][5] For acidic compounds like this compound, controlling the mobile phase pH is critical to ensure a consistent ionization state and minimize peak tailing.[5][6][7]

Q2: What is derivatization and why is it necessary for the GC analysis of this compound?

A2: Derivatization is a chemical reaction that converts an analyte into a more volatile and thermally stable derivative, making it more suitable for GC analysis. For dicarboxylic acids, derivatization is crucial to cap the polar carboxyl groups, which improves peak shape and detection sensitivity.[1][2][8][9][10] Common derivatization techniques include silylation (e.g., using BSTFA) and esterification (e.g., using BF3/methanol).[2][8]

Q3: How does mobile phase pH affect the peak shape of this compound in LC?

A3: The mobile phase pH has a significant impact on the retention and peak shape of ionizable compounds like dicarboxylic acids.[6][7][11] When the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and unionized forms can exist, leading to peak distortion, splitting, or tailing.[5] To achieve a good peak shape, it is generally recommended to adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[11] For acidic analytes, a lower pH mobile phase is often used to suppress ionization.[7]

Q4: Can column choice influence the peak shape?

A4: Yes, the choice of the chromatographic column is critical.

  • In GC: A polar stationary phase is generally recommended for the analysis of polar compounds like derivatized dicarboxylic acids.

  • In LC: Using a well-deactivated (end-capped) column can minimize secondary interactions with residual silanol (B1196071) groups on the silica (B1680970) packing, which is a common cause of peak tailing for acidic compounds.[4][12] For some applications, specialized columns designed for organic acid analysis may provide better performance.[13][14]

Troubleshooting Guides

Issue 1: Peak Tailing in GC Analysis

GC_Peak_Tailing start Peak Tailing Observed in GC Analysis check_derivatization Is Derivatization Complete? start->check_derivatization check_column Assess Column Condition check_derivatization->check_column Yes solution_derivatization Optimize Derivatization Protocol (Time, Temp, Reagent Ratio) check_derivatization->solution_derivatization No check_inlet Inspect GC Inlet check_column->check_inlet Good solution_column Trim or Replace Column check_column->solution_column Contaminated/Active solution_inlet Perform Inlet Maintenance (Replace Liner, Septum, Seal) check_inlet->solution_inlet Contaminated

Troubleshooting Steps:

  • Verify Derivatization Efficiency: Incomplete derivatization is a primary cause of tailing for dicarboxylic acids.

    • Action: Ensure the derivatization protocol is optimized. This includes reaction time, temperature, and the ratio of derivatizing agent to sample. See the experimental protocol below for a sample derivatization procedure.

  • Evaluate Column Condition: An old or contaminated column can have active sites that cause peak tailing.[15][16]

    • Action: Condition the column according to the manufacturer's instructions. If tailing persists, trim 5-10 cm from the inlet side of the column.[15] If this does not resolve the issue, the column may need to be replaced.

  • Inspect the GC Inlet: Contamination in the inlet liner or a worn septum can lead to peak distortion.[15][17]

    • Action: Perform routine inlet maintenance, which includes replacing the liner, septum, and any necessary seals.[15] Using a deactivated liner is recommended to minimize interactions.[16]

Issue 2: Peak Fronting in LC Analysis

LC_Peak_Fronting start Peak Fronting Observed in LC Analysis check_overload Is the Column Overloaded? start->check_overload check_solvent Sample Solvent vs. Mobile Phase Mismatch? check_overload->check_solvent No solution_overload Dilute Sample or Reduce Injection Volume check_overload->solution_overload Yes check_column_collapse Suspect Column Collapse? check_solvent->check_column_collapse No solution_solvent Dissolve Sample in Mobile Phase check_solvent->solution_solvent Yes solution_column_collapse Replace Column and Operate within pH/Temp Limits check_column_collapse->solution_column_collapse Yes

Troubleshooting Steps:

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[4][17][18]

    • Action: Reduce the injection volume or dilute the sample.[18][19] If the peak shape improves, column overload was the likely cause.

  • Assess Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[20][21]

    • Action: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.[22]

  • Consider Column Collapse: A sudden appearance of fronting peaks for all analytes can indicate a physical collapse of the column bed, often caused by operating outside the column's recommended pH or temperature limits.[3]

    • Action: Replace the column and ensure the method conditions are within the manufacturer's specifications for the column.

Issue 3: Peak Tailing in LC Analysis

Table 1: Common Causes and Solutions for Peak Tailing in LC

Potential Cause Description Recommended Action
Secondary Silanol Interactions The acidic carboxyl groups of this compound can interact with residual silanol groups on the silica-based column packing, causing tailing.[4]Use a well-endcapped column.[12] Operate at a lower mobile phase pH to suppress silanol activity.[4]
Improper Mobile Phase pH If the mobile phase pH is close to the pKa of the dicarboxylic acid, both ionized and unionized forms may be present, leading to peak tailing.[5]Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of the analyte to ensure it is fully protonated.[11] Use a buffer to maintain a stable pH.[4]
Column Contamination Accumulation of contaminants on the column frit or packing material can create active sites and distort peak shape.[21]Use a guard column to protect the analytical column.[3] If contamination is suspected, flush the column with a strong solvent or reverse the column and flush to waste.[4]
Metal Chelation Dicarboxylic acids can interact with trace metals in the HPLC system (e.g., stainless steel components), leading to peak tailing.[23]Use a metal-free or bio-inert HPLC system and column.[23] Consider adding a weak chelating agent like EDTA to the mobile phase.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for the silylation of dicarboxylic acids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. Water will react with the silylating reagent and reduce derivatization efficiency. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 100 µL of an anhydrous solvent to redissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Note: This is a general guideline. Optimal reaction conditions (reagent volume, temperature, and time) may need to be determined empirically for your specific application.[1][2][8]

References

Technical Support Center: Analysis of Hexadecanedioic Acid-d28

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Hexadecanedioic acid-d28.

Troubleshooting Guide

This guide addresses common issues observed during the LC-MS/MS analysis of Hexadecanedioic acid and its deuterated internal standard, this compound.

Q1: I am observing low and inconsistent signal intensity for both Hexadecanedioic acid and this compound in my plasma samples. What is the likely cause?

Low and inconsistent signal intensity is a classic symptom of matrix effects, specifically ion suppression.[1][2] Endogenous components in biological matrices like plasma, such as phospholipids (B1166683) or salts, can co-elute with your analytes of interest and interfere with their ionization in the mass spectrometer's ion source. This leads to a reduced and variable signal, which can compromise the accuracy, precision, and sensitivity of your assay.[2] For dicarboxylic acids, their inherent polarity can also lead to poor ionization efficiency in electrospray ionization (ESI).

Q2: How can I confirm that matrix effects are the root cause of my analytical problems?

To quantitatively assess the presence and magnitude of matrix effects, a post-extraction spike experiment is the recommended approach.[3][4] This experiment compares the analytical response of your analyte and internal standard in a clean solution to their response when spiked into an extracted blank matrix sample. A significant difference in signal intensity indicates the presence of ion suppression or enhancement.

Q3: My this compound signal is unstable or drifting, but the analyte signal seems less affected. What could be the reason?

While deuterated internal standards are excellent for compensating for matrix effects, they are not immune to certain issues. An unstable or drifting signal specific to the internal standard could be due to:

  • In-source Fragmentation or Deuterium (B1214612) Exchange: The stability of the deuterium labels can sometimes be compromised in the ion source, leading to the loss of deuterium atoms. Additionally, under certain pH and solvent conditions, back-exchange of deuterium for hydrogen can occur.

  • Isotopic Contribution: The deuterated standard may contain a small percentage of the unlabeled analyte, which can contribute to the analyte's signal, causing inaccuracies, especially at low concentrations.

  • Chromatographic Separation (Isotope Effect): Although minimal, a slight chromatographic separation between the deuterated and non-deuterated analyte can occur. If the matrix effect is not uniform across the entire peak elution window, this can lead to differential ion suppression between the analyte and the internal standard.

Q4: What are the primary strategies to mitigate matrix effects in the analysis of Hexadecanedioic acid?

There are three main approaches to address and minimize matrix effects:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components from your sample before analysis. For Hexadecanedioic acid in plasma, consider the following techniques:

    • Protein Precipitation (PPT): A simple and fast method, but often less effective at removing phospholipids, which are a major source of ion suppression.

    • Liquid-Liquid Extraction (LLE): Can be very effective. A common approach for dicarboxylic acids is extraction with a solvent like methyl-tert-butyl ether (MTBE) under acidic conditions.[5]

    • Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can be very effective at removing interfering substances.

  • Chromatographic Separation: Modifying your LC method to better separate Hexadecanedioic acid and its internal standard from co-eluting matrix components is a crucial step. This can involve:

    • Changing the stationary phase (column chemistry).

    • Adjusting the mobile phase composition and gradient profile.

    • Employing techniques like ultra-high-performance liquid chromatography (UHPLC) for improved resolution.

  • Chemical Derivatization: For dicarboxylic acids, which can exhibit poor retention on reversed-phase columns and suboptimal ionization, derivatization is a powerful strategy. Esterification of the carboxylic acid groups (e.g., to form dibutyl esters) can decrease polarity, improve chromatographic retention, and enhance ionization efficiency, thereby reducing susceptibility to matrix effects.[5][6]

Frequently Asked Questions (FAQs)

Q5: What is a suitable surrogate matrix for developing a calibration curve for endogenous Hexadecanedioic acid?

Since Hexadecanedioic acid is an endogenous compound, a true "blank" matrix is not available. A common and effective approach is to use charcoal-stripped human plasma.[1] This process removes a significant portion of endogenous small molecules, including dicarboxylic acids, providing a suitable surrogate matrix for building a reliable calibration curve.

Q6: Can I just dilute my sample to reduce matrix effects?

Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[7] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of your assay, especially if you are trying to detect low concentrations of Hexadecanedioic acid. The feasibility of this strategy depends on the required limit of quantitation for your study.

Q7: How do I perform a quantitative assessment of matrix effects?

The post-extraction spike experiment is the standard method. A detailed protocol is provided in the "Experimental Protocols" section below. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. For a robust method, the matrix effect should ideally be between 85% and 115%.

Quantitative Data Summary

The following table provides a representative example of quantitative data from a matrix effect experiment for Hexadecanedioic acid, demonstrating significant ion suppression and the effectiveness of an optimized sample preparation method.

Sample SetMean Peak Area of Hexadecanedioic acidMatrix Effect (%)
Neat Solution (Analyte in Solvent) 850,000N/A
Post-Extraction Spike (Standard PPT) 560,00065.9%
Post-Extraction Spike (Optimized LLE) 780,00091.8%

This data is illustrative and based on reported findings of significant ion suppression for organic acids in biological matrices.[4]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantify the degree of ion suppression or enhancement for Hexadecanedioic acid and this compound in a given biological matrix.

Materials:

  • Blank biological matrix (e.g., charcoal-stripped human plasma)

  • Hexadecanedioic acid analytical standard

  • This compound internal standard

  • All necessary solvents and reagents for your sample preparation and LC-MS/MS analysis

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): In a clean solvent (matching your final reconstitution solvent), prepare a solution containing Hexadecanedioic acid and this compound at a known concentration (e.g., a mid-range QC level).

    • Set B (Post-Extraction Spike): Take a sample of the blank biological matrix and perform your entire sample preparation procedure (e.g., protein precipitation or LLE). In the final, clean extract, spike in Hexadecanedioic acid and this compound to achieve the same final concentration as in Set A.

    • Set C (Pre-Extraction Spike - for Recovery): Spike the blank biological matrix with Hexadecanedioic acid and this compound at the same concentration as Set A before performing the sample preparation procedure.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your established LC-MS/MS method.

  • Data Analysis:

    • Calculate the Matrix Effect (%) using the mean peak areas from Set A and Set B.

    • Calculate the Recovery (%) using the mean peak areas from Set B and Set C.

Protocol 2: Liquid-Liquid Extraction (LLE) for Hexadecanedioic Acid from Plasma

Objective: To extract Hexadecanedioic acid from plasma while minimizing co-extraction of interfering substances.

Materials:

  • Plasma samples

  • This compound internal standard working solution

  • Methyl-tert-butyl ether (MTBE)

  • Phosphoric acid (3%) or similar acidifying agent

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

Procedure:

  • Sample Aliquoting: To a microcentrifuge tube, add 100 µL of your plasma sample.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard working solution to each sample.

  • Acidification: Add a small volume of 3% phosphoric acid to the sample.

  • Extraction: Add 500 µL of MTBE to the tube. Vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects start Inconsistent/Low Signal for this compound check_is Investigate Internal Standard Integrity start->check_is IS signal drifting? assess_me Quantify Matrix Effects (Post-Extraction Spike) start->assess_me Analyte & IS signals low/ inconsistent is_issue Isotope Exchange? Fragmentation? Purity Issue? check_is->is_issue me_present Significant Matrix Effect Observed? assess_me->me_present is_issue->assess_me No optimize_lc Optimize Chromatographic Separation is_issue->optimize_lc Yes optimize_sp Optimize Sample Preparation (LLE/SPE) me_present->optimize_sp Yes revalidate Re-validate Method me_present->revalidate No optimize_sp->optimize_lc derivatize Consider Chemical Derivatization optimize_lc->derivatize derivatize->revalidate

Caption: A logical workflow for troubleshooting matrix effects.

MatrixEffectExperiment Experimental Workflow for Matrix Effect Assessment cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation set_a Set A: Analyte + IS in Neat Solvent lcms LC-MS/MS Analysis of Sets A, B, and C set_a->lcms set_b Set B: Blank Matrix Extract + Post-Spike Analyte/IS set_b->lcms set_c Set C: Blank Matrix + Pre-Spike Analyte/IS -> Extraction set_c->lcms calc_me Calculate Matrix Effect (%) (B vs. A) lcms->calc_me calc_rec Calculate Recovery (%) (C vs. B) lcms->calc_rec

Caption: Workflow for quantifying matrix effects and recovery.

References

Technical Support Center: Overcoming Poor Solubility of Hexadecanedioic Acid-d28

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Hexadecanedioic acid-d28 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a deuterated form of hexadecanedioic acid, a long-chain dicarboxylic acid. The replacement of 28 hydrogen atoms with deuterium (B1214612) atoms makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry analysis. However, like its non-deuterated counterpart, it has very low solubility in aqueous solutions due to its long, nonpolar hydrocarbon chain.[1] This poor solubility can pose significant challenges in preparing stock solutions and in various experimental assays, leading to issues with bioavailability and inaccurate results.

Q2: What are the general solubility characteristics of Hexadecanedioic acid?

Q3: In which common laboratory solvents can I dissolve this compound?

Based on data for the non-deuterated form, Dimethyl Sulfoxide (DMSO) is an effective solvent. For instance, the solubility of hexadecanedioic acid in fresh DMSO is 57 mg/mL (199.01 mM).[2] Other organic solvents such as ethanol (B145695), methanol, and dimethylformamide (DMF) are also viable options, although the solubility may be lower than in DMSO. For many fatty acids, solubility in ethanol is a common starting point for creating stock solutions.

Q4: How does temperature affect the solubility of this compound?

The solubility of hexadecanedioic acid, and by extension its deuterated form, increases with temperature.[1] If you are struggling to dissolve the compound in an organic solvent, gentle heating can be an effective method to increase the rate of dissolution and the overall solubility. However, caution should be exercised to avoid degradation of the compound at high temperatures.

Q5: Are there any immediate troubleshooting steps if I see precipitation in my aqueous buffer?

If you observe precipitation of this compound in your aqueous experimental setup, it indicates that the concentration has exceeded its solubility limit. Immediate actions to consider are:

  • pH Adjustment: Increasing the pH of the aqueous solution can significantly increase the solubility of dicarboxylic acids.

  • Addition of a Co-solvent: Introducing a small percentage of a water-miscible organic solvent like ethanol or DMSO to your aqueous buffer can help keep the compound in solution.

  • Sonication: Brief sonication can help to re-disperse small amounts of precipitate and create a more uniform suspension.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for non-deuterated Hexadecanedioic acid. This data serves as a strong proxy for the solubility of this compound.

SolventConcentration (mg/mL)Molar Concentration (mM)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)57199.01Not SpecifiedUse fresh, anhydrous DMSO for best results.[2]
WaterVery LowVery LowAmbientGenerally considered insoluble.[1]

Disclaimer: The quantitative data presented is for the non-deuterated form of Hexadecanedioic acid. The solubility of this compound is expected to be very similar.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for overcoming the poor solubility of this compound.

Method 1: pH Adjustment for Aqueous Solutions

The solubility of dicarboxylic acids in aqueous media is highly pH-dependent. By increasing the pH, the carboxylic acid groups deprotonate to form carboxylate salts, which are significantly more water-soluble.

Experimental Protocol:

  • Prepare a Stock Solution in Base:

    • Weigh the desired amount of this compound.

    • Dissolve it in a small amount of a suitable base, such as 0.1 M Sodium Hydroxide (NaOH), with gentle warming if necessary. Start by adding the base dropwise until the solid dissolves.

  • Adjust the pH of the Final Solution:

    • Slowly add the basic stock solution of this compound to your aqueous experimental buffer while stirring.

    • Monitor the pH of the final solution and adjust as necessary using dilute HCl or NaOH to reach the desired experimental pH. Be mindful that lowering the pH may cause precipitation.

  • Observation:

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, the compound is dissolved.

pH_Adjustment_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Solution Weigh_Compound Weigh Hexadecanedioic acid-d28 Dissolve_Base Dissolve in 0.1 M NaOH Weigh_Compound->Dissolve_Base Add_to_Buffer Add to aqueous buffer with stirring Dissolve_Base->Add_to_Buffer Adjust_pH Adjust to final experimental pH Add_to_Buffer->Adjust_pH Observe Observe for precipitation Adjust_pH->Observe Precipitation Precipitation (Increase pH or add co-solvent) Observe->Precipitation Yes Success Solubilized Observe->Success No

Method 2: Co-solvent System

For applications where pH adjustment is not feasible, a co-solvent system can be employed to increase solubility. This involves dissolving the compound in a water-miscible organic solvent first and then diluting it into the aqueous medium.

Experimental Protocol:

  • Prepare a Concentrated Stock Solution:

    • Dissolve this compound in 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mg/mL). Gentle warming and vortexing can aid dissolution.

  • Dilution into Aqueous Medium:

    • While vortexing the aqueous buffer, add the organic stock solution dropwise to achieve the final desired concentration.

    • It is crucial that the final concentration of the organic solvent in the aqueous medium is kept to a minimum (ideally <1%) to avoid solvent effects in biological assays.

  • Final Check:

    • After addition, continue to stir the solution for a few minutes. Observe for any signs of precipitation. If the solution becomes cloudy, the solubility limit has been exceeded.

Co_Solvent_Workflow cluster_stock Stock Solution cluster_dilution Dilution Dissolve_Organic Dissolve this compound in 100% DMSO or Ethanol Dilute_Aqueous Add stock dropwise to aqueous buffer with vortexing Dissolve_Organic->Dilute_Aqueous Final_Concentration Ensure final organic solvent concentration is low (<1%) Dilute_Aqueous->Final_Concentration Observation Observe Solution Final_Concentration->Observation Check for precipitation Precipitate Insoluble Observation->Precipitate Cloudy Clear Soluble Observation->Clear Clear

Method 3: Sonication

Sonication can be used to break down small aggregates and enhance the dissolution of sparingly soluble compounds. This method is often used in conjunction with co-solvents or gentle heating.

Experimental Protocol:

  • Prepare a Suspension:

    • Add the weighed this compound to the desired solvent (organic or aqueous buffer with co-solvent).

  • Sonication:

    • Place the vial containing the suspension in a bath sonicator or use a probe sonicator.

    • Sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) to prevent excessive heating of the sample.

    • Monitor the temperature of the solution. If it becomes warm, allow it to cool before continuing sonication.

  • Visual Inspection:

    • Continue sonication until the solution becomes clear. If some particles remain undissolved, the solubility limit may have been reached.

Sonication_Workflow Start Start Prepare_Suspension Prepare suspension of This compound in solvent Start->Prepare_Suspension Sonicate Sonicate in short bursts (e.g., 30s on, 30s off) Prepare_Suspension->Sonicate Monitor_Temp Monitor temperature Sonicate->Monitor_Temp Re-evaluate Solubility limit reached Sonicate->Re-evaluate If particles persist Decision Solution Clear? Monitor_Temp->Decision Decision->Sonicate No End End Decision->End Yes

Method 4: Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like the hydrocarbon chain of this compound, within their central cavity, thereby increasing their aqueous solubility.

Experimental Protocol:

  • Prepare a Cyclodextrin Solution:

    • Prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) at a concentration several-fold higher than that of the this compound.

  • Complexation:

    • Add the this compound to the cyclodextrin solution.

    • Stir the mixture vigorously at room temperature for several hours or overnight to allow for the formation of the inclusion complex. Gentle heating can accelerate this process.

  • Filtration (Optional):

    • If any undissolved material remains, filter the solution through a 0.22 µm filter to remove it. The filtrate will contain the solubilized this compound-cyclodextrin complex.

Cyclodextrin_Workflow Prepare_CD_Solution Prepare aqueous solution of hydroxypropyl-β-cyclodextrin Add_Compound Add this compound Prepare_CD_Solution->Add_Compound Stir Stir vigorously for several hours to overnight Add_Compound->Stir Optional_Heat Gentle heating (optional) Stir->Optional_Heat Filter Filter through 0.22 µm filter (if necessary) Stir->Filter Final_Solution Solubilized Complex Filter->Final_Solution

References

Preventing isotopic exchange in Hexadecanedioic acid-d28

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent isotopic exchange in Hexadecanedioic acid-d28.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing isotopic exchange important?

This compound is a long-chain dicarboxylic acid where all 28 hydrogen atoms on the alkyl chain have been replaced with deuterium (B1214612). This isotopic labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based analyses, in metabolic flux studies, and for elucidating reaction mechanisms. Preventing the exchange of deuterium (D) with hydrogen (H) from the environment is critical to maintain its isotopic purity and ensure the accuracy and reliability of experimental results. Loss of deuterium can lead to inaccurate quantification and misinterpretation of data.

Q2: Which deuterium atoms in this compound are most susceptible to exchange?

The susceptibility to H/D exchange varies significantly depending on the position of the deuterium atom within the molecule.

  • Carboxylic Acid Deuterons (-COOD): The two deuterium atoms of the carboxylic acid groups are highly labile and will rapidly exchange with protons from any protic solvent (e.g., water, methanol).[1] This exchange is often unavoidable in protic media.

  • Alpha-Deuterons (-CD2-COOD): The four deuterium atoms on the carbons alpha to the two carbonyl groups are susceptible to exchange, particularly under basic (alkaline) conditions . This is due to the formation of an enolate intermediate.[2]

  • Alkyl Chain Deuterons (C3-C14): The deuterium atoms on the rest of the long alkyl chain (positions C3 through C14) are generally stable under typical, non-catalytic experimental conditions. Exchange at these positions usually requires harsh conditions, such as high temperatures and pressures, or the presence of a metal catalyst.

Q3: What are the ideal storage and handling conditions for this compound to maintain isotopic integrity?

Proper storage and handling are paramount to preserving the isotopic enrichment of this compound.

ConditionRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (-20°C to 4°C) is recommended.Minimizes potential degradation and slows down any potential exchange reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or dry nitrogen).Prevents exposure to atmospheric moisture, which is a primary source of protons for H/D exchange.
Light Protect from light by storing in an amber vial or in the dark.Prevents potential light-induced degradation.
Container Use a tightly sealed container. For solutions, consider single-use ampoules.Minimizes exposure to atmospheric moisture and other contaminants.

Handling Best Practices:

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Handle the compound in a dry environment, such as a glove box or under a stream of inert gas.

  • Use thoroughly dried glassware. Glassware can be dried in an oven at 150°C for several hours and cooled in a desiccator before use.

Q4: What solvents should I use to dissolve this compound to minimize isotopic exchange?

The choice of solvent is critical for preventing H/D exchange.

Solvent TypeRecommendationExamples
Protic Solvents AVOID for dissolving the solid for long-term storage or for reactions where exchange is a concern. The carboxylic acid deuterons will rapidly exchange.Water (H₂O), Methanol (B129727) (CH₃OH), Ethanol (C₂H₅OH)
Aprotic, Anhydrous Solvents RECOMMENDED for preparing stock solutions and for running experiments.Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Tetrahydrofuran (THF), Anhydrous Dichloromethane (DCM)
Deuterated Solvents IDEAL for applications where the presence of protons must be strictly avoided (e.g., certain NMR studies).Deuterated Dimethyl Sulfoxide (DMSO-d6), Deuterated Chloroform (CDCl₃)

Note on Solubility: Hexadecanedioic acid is a solid at room temperature and is generally insoluble in water. It exhibits better solubility in non-polar organic solvents and DMSO.

Troubleshooting Guide: Isotopic Exchange Issues

This guide addresses common problems related to the loss of deuterium from this compound.

Problem 1: Mass spectrometry analysis shows a lower than expected mass, indicating a loss of deuterium.

  • Possible Cause 1a: Exchange of Carboxylic Acid Deuterons. If the analysis was performed in a protic solvent (e.g., water, methanol in the LC mobile phase), the two deuterons on the carboxylic acid groups will have exchanged with protons.

    • Solution: This is an expected and often unavoidable exchange in protic media. For quantification, it is important to account for this mass shift. The internal standard will have a mass corresponding to the d26 species in a protic environment.

  • Possible Cause 1b: Exchange of Alpha-Deuterons. The experiment may have been conducted under basic conditions (pH > 8).

    • Solution: If possible, adjust the experimental pH to neutral or acidic conditions. If basic conditions are required, minimize the exposure time and temperature to reduce the extent of exchange. Consider derivatizing the carboxylic acid groups to esters to prevent enolization.

  • Possible Cause 1c: Contamination with Protic Solvents. The solvents used for sample preparation or analysis may not have been anhydrous.

    • Solution: Use fresh, high-purity anhydrous solvents. Ensure all glassware and equipment are thoroughly dried before use.

Problem 2: NMR spectroscopy indicates a loss of deuterium purity.

  • Possible Cause 2a: Residual Protons in the NMR Solvent. The deuterated NMR solvent may contain residual protons or have absorbed moisture.

    • Solution: Use a fresh, high-purity deuterated solvent from a sealed ampoule. For highly sensitive measurements, consider adding molecular sieves to the NMR tube to scavenge any residual water.

  • Possible Cause 2b: H/D Exchange During Sample Preparation. The compound was exposed to protic solvents or moisture before being dissolved in the deuterated NMR solvent.

    • Solution: Follow the recommended handling procedures, including the use of an inert atmosphere and dried glassware.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Anhydrous Aprotic Solvent

  • Acclimatization: Remove the sealed container of this compound from its storage location and allow it to equilibrate to ambient laboratory temperature for at least 30 minutes.

  • Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., argon or nitrogen).

  • Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.

  • Dissolution: Transfer the weighed solid to a Class A volumetric flask. Add a small amount of the chosen anhydrous aprotic solvent (e.g., DMSO) to dissolve the solid, then dilute to the final volume with the same solvent.

  • Storage: Store the stock solution in a tightly sealed vial, protected from light, and under an inert atmosphere. For long-term storage, refrigeration is recommended.

Protocol 2: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of this compound in an appropriate anhydrous solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and isopropanol).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the [M-D]⁻ ion of this compound.

    • Examine the isotopic distribution of the molecular ion cluster.

    • Calculate the isotopic purity by comparing the relative intensities of the ion corresponding to the fully deuterated species to the ions corresponding to species that have undergone H/D exchange.[2]

Protocol 3: Assessment of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a sufficient amount of this compound in a high-purity deuterated solvent (e.g., DMSO-d6) in a dry NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum. In a highly pure deuterated sample, the proton signals should be of very low intensity.

    • The presence of significant signals in the alkyl region can indicate H/D exchange on the carbon backbone.

  • ²H (Deuterium) NMR Spectroscopy:

    • Acquire a ²H NMR spectrum. This will show signals for the deuterium atoms at different positions in the molecule.

    • The relative integration of these signals can be used to confirm the isotopic labeling pattern and assess purity.[3]

  • D₂O Shake for Labile Protons: To confirm the presence of the labile carboxylic acid protons (if the sample was exposed to moisture), acquire a ¹H NMR spectrum, add a drop of D₂O, shake the tube, and re-acquire the spectrum. The disappearance of the -COOH proton signal confirms its identity.[1][4]

Visualizations

Isotopic_Exchange_Pathway This compound This compound Exchange at -COOD Exchange at -COOD This compound->Exchange at -COOD Rapid Exchange Exchange at α-CD2 Exchange at α-CD2 This compound->Exchange at α-CD2 Enolization Exchange on Alkyl Chain (C3-C14) Exchange on Alkyl Chain (C3-C14) This compound->Exchange on Alkyl Chain (C3-C14) Generally Stable Protic Solvent (H2O, ROH) Protic Solvent (H2O, ROH) Protic Solvent (H2O, ROH)->Exchange at -COOD Basic Conditions (OH-) Basic Conditions (OH-) Basic Conditions (OH-)->Exchange at α-CD2 Catalyst / Harsh Conditions Catalyst / Harsh Conditions Catalyst / Harsh Conditions->Exchange on Alkyl Chain (C3-C14)

Caption: Susceptibility of deuterium atoms in this compound to isotopic exchange under different conditions.

Troubleshooting_Workflow cluster_problem Problem: Suspected Isotopic Exchange cluster_investigation Investigation cluster_solution Solution Problem Lower than expected mass (MS) or unexpected signals (NMR) Check_Conditions Review Experimental Conditions: pH, Solvent, Temperature Problem->Check_Conditions Check_Handling Review Handling & Storage: Anhydrous technique, Inert atmosphere Problem->Check_Handling Adjust_pH Use Neutral/Acidic Conditions Check_Conditions->Adjust_pH Basic pH Change_Solvent Use Anhydrous Aprotic Solvents Check_Conditions->Change_Solvent Protic Solvent Account_for_Exchange Account for Labile Exchange in Data Analysis Check_Conditions->Account_for_Exchange Labile -COOD Exchange in Protic Media Improve_Technique Implement Strict Anhydrous and Inert Handling Techniques Check_Handling->Improve_Technique Moisture Contamination

Caption: A logical workflow for troubleshooting suspected isotopic exchange in this compound.

References

Optimizing ionization efficiency of Hexadecanedioic acid-d28 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Hexadecanedioic acid-d28 and other long-chain dicarboxylic acids by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance ionization efficiency and achieve reliable quantification.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a low signal or poor sensitivity for this compound in my ESI-MS analysis?

A1: Low sensitivity for long-chain dicarboxylic acids like this compound is a common issue. Several factors can contribute to this:

  • Poor Ionization Efficiency: The two carboxylic acid groups can lead to challenges in generating a stable, single charged species in the ESI source.[1]

  • Suboptimal Ionization Mode: While negative ion mode is typical for acids, the optimal mode can be instrument and mobile phase dependent.

  • Ion Suppression: Components from your sample matrix or mobile phase additives can co-elute and compete with your analyte for ionization, reducing its signal.[2]

  • In-source Fragmentation: High source temperatures or voltages can cause the molecule to fragment before it is detected.[3]

  • Adduct Formation: In positive ion mode, dicarboxylic acids can form various sodium adducts, such as [M – H + 2Na]⁺ and [M – 2H + 3Na]⁺, which can dilute the signal of a specific target ion.[4]

Q2: Should I use positive or negative ion mode for this compound analysis?

A2: For underivatized dicarboxylic acids, negative ion mode ESI is generally the preferred starting point, aiming to detect the deprotonated molecule [M-H]⁻ or the doubly deprotonated molecule [M-2H]²⁻.[3][5] However, positive ion mode can sometimes offer better sensitivity through the formation of adducts like [M+Na]⁺ or [M+NH₄]⁺.[4][6] It is highly recommended to test both modes during method development.

Q3: What are the best mobile phase additives to enhance the signal for this compound?

A3: The choice of mobile phase additive is critical and depends on the selected ionization mode:

  • For Negative Ion Mode:

    • Weak Bases: Low concentrations of a weak base like ammonium (B1175870) hydroxide (B78521) (e.g., 20-30 mM added post-column) can promote deprotonation and improve signal stability.[1][7]

    • Weak Acids: Counterintuitively, a very low concentration of a weak acid like acetic acid (~0.1%) can sometimes improve signal stability, though it may also cause suppression.[5][8] Formic acid often suppresses negative ion signals.[9]

    • Organic Modifiers: Adding isopropyl alcohol (as little as 10%) to the mobile phase can enhance desolvation and reduce noise, thereby improving the signal.[7]

  • For Positive Ion Mode:

    • To encourage consistent adduct formation, a low concentration of an appropriate salt (e.g., sodium acetate) can be added to the mobile phase.

Q4: How can I confirm that my signal loss is due to matrix effects?

A4: A post-column infusion experiment is a standard method to diagnose ion suppression.[2] This involves infusing a constant flow of this compound solution directly into the MS source while injecting a blank matrix sample onto the LC column. A dip in the analyte's signal at specific retention times indicates the elution of matrix components that are causing suppression.[2]

Q5: Is chemical derivatization a good strategy to improve the sensitivity of this compound?

A5: Yes, chemical derivatization is a highly effective strategy if you are struggling with sensitivity.[1] By modifying the carboxylic acid groups to include a more easily ionizable moiety, you can significantly enhance the ionization efficiency.[10][11] For example, derivatization with a reagent that introduces a permanently positive charge will allow for highly sensitive detection in positive ion mode.[10]

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

This is one of the most common challenges encountered. Follow this workflow to diagnose and resolve the issue.

A Start: Low/No Signal B Check MS Tuning & Calibration Is the instrument performing to specification? A->B C Verify Analyte Infusion Infuse a standard solution directly. Do you see a signal? B->C Pass D No: Troubleshoot MS Hardware (e.g., detector, electronics) B->D Fail C->D No E Yes: Issue is with LC or Sample Introduction C->E Yes F Check LC-MS Connection & ESI Needle Any leaks, blockages, or misalignment? E->F G Optimize Ion Source Parameters (Capillary Voltage, Gas Flow, Temperature) F->G H Review Mobile Phase Composition Is it appropriate for the ionization mode? G->H I Test Alternative Ionization Mode (Positive vs. Negative) H->I J Consider Chemical Derivatization For a significant sensitivity boost I->J K Resolved J->K

Caption: Troubleshooting workflow for low or no signal intensity.

Issue 2: Poor Peak Shape and High Carryover

Long-chain dicarboxylic acids can be "sticky" and prone to carryover and poor chromatography.

A Start: Poor Peak Shape / Carryover B Optimize Sample Solvent Ensure it's compatible with the initial mobile phase A->B C Improve Wash Cycle Use a strong organic solvent in the wash solution B->C D Modify LC Gradient Ensure a high enough organic percentage at the end of the run C->D E Check for Column Contamination Flush or replace the column if necessary D->E F Consider Mobile Phase pH Maintain analytes in a neutral form to minimize carryover E->F G Resolved F->G

Caption: Troubleshooting workflow for poor peak shape and carryover.

Data Presentation: Optimizing ESI Source Parameters

The following tables provide a starting point for optimizing key ESI source parameters. Optimal values are instrument-dependent and should be determined empirically.

Table 1: Typical ESI Source Parameters for Negative Ion Mode

ParameterStarting ValueOptimization RangePurpose
Capillary Voltage-3.0 kV-2.5 to -4.0 kVPromotes the formation of negative ions. Too high can cause corona discharge.[5]
Cone/Fragmentor Voltage-40 V-20 to -80 VAffects ion transmission and in-source fragmentation. Optimize for maximum [M-H]⁻ signal.[5]
Desolvation Gas Flow600 L/Hr500 - 1000 L/HrAids in solvent evaporation from the ESI droplets.
Desolvation Temperature350 °C250 - 450 °CFacilitates desolvation. Too high can cause thermal degradation.[12]

Table 2: Typical ESI Source Parameters for Positive Ion Mode (Adduct Formation)

ParameterStarting ValueOptimization RangePurpose
Capillary Voltage3.5 kV3.0 to 5.0 kVPromotes the formation of positive ions.
Cone/Fragmentor Voltage50 V30 to 100 VOptimize for the desired adduct ion (e.g., [M+Na]⁺).
Desolvation Gas Flow600 L/Hr500 - 1000 L/HrAids in solvent evaporation.
Desolvation Temperature350 °C250 - 450 °CFacilitates desolvation.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Negative Ion Mode

This protocol outlines a systematic approach to optimizing the mobile phase for the analysis of this compound in negative ESI mode.

  • Initial Conditions:

    • Mobile Phase A: Water with 0.1% Acetic Acid

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Acetic Acid

    • Prepare a 1 µg/mL standard solution of this compound in 50:50 Acetonitrile:Water.

  • Procedure:

    • Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Record the signal intensity of the [M-H]⁻ ion.

    • Systematically replace the 0.1% Acetic Acid with other modifiers and repeat the infusion. Test the following, one at a time:

      • No additive.

      • 0.1% Ammonium Hydroxide.

      • 5 mM Ammonium Acetate.

    • Compare the signal intensities obtained with each modifier to determine the optimal mobile phase composition for ionization.

Protocol 2: Phenylenediamine Derivatization for Enhanced Positive Mode Detection

This protocol is adapted for long-chain dicarboxylic acids to improve sensitivity in positive ion mode ESI-MS.[10]

  • Reagents:

    • This compound sample.

    • 4-Chloro-o-phenylenediamine (4-Cl-o-PD).

    • 5N HCl in Methanol.

    • Methanol (LC-MS grade).

  • Procedure:

    • To your dried sample containing this compound, add a 2-fold molar excess of 4-Cl-o-PD for each carboxylic acid group.

    • Add 10 µL of 5N HCl in methanol.

    • Incubate the reaction at 60°C for 12 hours in a sealed vial.

    • After incubation, evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in your initial mobile phase for LC-MS analysis.

  • Analysis:

    • Analyze the derivatized sample using positive ion mode ESI-MS.

    • The derivatization will generate a benzimidazole (B57391) at each end of the molecule, which readily protonates, leading to a significant enhancement in signal intensity.[10] Look for the [M+2H]²⁺ ion.

References

Technical Support Center: Quantification of Hexadecanedioic Acid-d28

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hexadecanedioic acid-d28 as an internal standard for the quantification of Hexadecanedioic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a poor signal or no signal at all for my this compound internal standard. What are the possible causes?

A1: This issue can stem from several factors throughout the analytical workflow. Here's a systematic troubleshooting approach:

  • Sample Preparation:

    • Incomplete Dissolution: Hexadecanedioic acid has limited solubility in aqueous solutions. Ensure the initial stock solution in an organic solvent (e.g., DMSO, Methanol) is fully dissolved before spiking into samples.

    • Extraction Inefficiency: If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the chosen solvent or sorbent may not be optimal for dicarboxylic acids. Consider adjusting the pH to ensure the acid is in a non-ionized state for better extraction into organic solvents.

    • Adsorption: Dicarboxylic acids can adsorb to glass and plastic surfaces. Using silanized glassware and low-adsorption centrifuge tubes can mitigate this.

  • LC-MS/MS System:

    • Ionization Suppression: Co-eluting matrix components can suppress the ionization of this compound. Improve chromatographic separation or enhance sample cleanup to reduce matrix effects.

    • Incorrect Mass Spectrometer Settings: Verify that the mass spectrometer is set to monitor the correct precursor and product ions for this compound.

    • Source Contamination: A contaminated ion source can lead to a general loss of sensitivity. Perform routine source cleaning and maintenance.

Q2: The peak for this compound is showing significant fronting or tailing. How can I improve the peak shape?

A2: Poor peak shape is often a chromatographic issue.

  • Mobile Phase Mismatch: The high polarity of dicarboxylic acids can lead to poor retention and peak shape on standard C18 columns. The use of an acidic modifier (e.g., formic acid, acetic acid) in the mobile phase is crucial to suppress the ionization of the carboxylic acid groups and improve interaction with the stationary phase.[1]

  • Column Overload: Injecting too high a concentration of the standard can lead to peak fronting. Try diluting the internal standard working solution.

  • Column Degradation: Over time, the performance of an analytical column can degrade. Replace the column if other troubleshooting steps do not resolve the issue.

Q3: I am noticing a chromatographic shift where this compound elutes slightly earlier than the unlabeled Hexadecanedioic acid. Is this normal and how do I handle it?

A3: Yes, a slight retention time difference between a deuterated internal standard and its unlabeled counterpart is a known phenomenon called the "isotope effect." Deuterated compounds can sometimes elute slightly earlier in reverse-phase chromatography.

  • Management: While a small, consistent shift is acceptable, it's crucial that the two peaks are adequately resolved from any interfering peaks and that the integration of both peaks is accurate. Ensure your peak integration software is correctly defining the start and end of each peak. If the separation is significant, it could lead to differential matrix effects, where one compound experiences different levels of ion suppression or enhancement than the other. In such cases, optimizing the chromatography to achieve co-elution is recommended.

Q4: My calibration curve is non-linear, or I am getting poor accuracy and precision in my quality control samples. What should I investigate?

A4: Inaccurate quantification can have multiple causes.

  • Internal Standard Purity: Verify the chemical and isotopic purity of your this compound standard. The presence of unlabeled Hexadecanedioic acid in the internal standard solution will lead to an overestimation of the analyte concentration.

  • Deuterium (B1214612) Exchange: While the deuterium atoms on the carbon backbone of this compound are generally stable, exposure to harsh pH conditions or high temperatures during sample preparation could potentially lead to back-exchange with protons from the solvent.

  • Matrix Effects: As mentioned, matrix effects can significantly impact accuracy. A post-column infusion experiment can help diagnose ion suppression or enhancement zones in your chromatographic run. If significant matrix effects are present, improving the sample cleanup procedure is necessary.

  • Derivatization Issues (if applicable): For GC-MS analysis or to improve LC-MS sensitivity, derivatization is often employed. Incomplete or variable derivatization of either the analyte or the internal standard will lead to inaccurate results. Ensure the derivatization reaction goes to completion.

Quantitative Data Summary

The following table summarizes typical parameters for an LC-MS/MS method for the quantification of Hexadecanedioic acid. These values should be considered as a starting point and may require optimization for your specific instrumentation and sample matrix.

ParameterValueReference
Standard Curve Range 2.5 - 1000 nM[2]
Lower Limit of Quantification (LLOQ) 2.5 nM[2]
Precursor Ion (M-H)- m/z 285.2Adapted from[2]
Product Ion 1 m/z 267.2Adapted from[2]
Product Ion 2 m/z 127.1Adapted from[2]
Internal Standard This compoundN/A
IS Precursor Ion (M-H)- m/z 313.4Calculated
IS Product Ion m/z 295.4Calculated

Experimental Workflow & Signaling Pathways

The following diagram illustrates the general workflow for the quantification of Hexadecanedioic acid using this compound as an internal standard.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Workflow for Hexadecanedioic Acid Quantification using a Deuterated Internal Standard.

Detailed Experimental Protocol

This protocol is a representative example for the quantification of Hexadecanedioic acid in human plasma using this compound as an internal standard, adapted from published methods for dicarboxylic acids.[2][3]

1. Materials and Reagents

  • Hexadecanedioic acid certified reference standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free, charcoal-stripped)

2. Preparation of Standards and Internal Standard

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Hexadecanedioic acid and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Hexadecanedioic acid stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the this compound working solution.

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A/B (95:5, v/v).

  • Vortex to mix and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Negative

  • MRM Transitions:

    • Hexadecanedioic acid: 285.2 -> 267.2

    • This compound: 313.4 -> 295.4

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with 1/x² weighting.

  • Determine the concentration of Hexadecanedioic acid in the unknown samples from the calibration curve.

References

Technical Support Center: Minimizing Carryover of Dicarboxylic Acids in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing the carryover of dicarboxylic acids in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: What makes dicarboxylic acids prone to carryover in LC-MS systems?

A1: Dicarboxylic acids possess two carboxylic acid functional groups, which makes them polar and capable of engaging in strong interactions with various surfaces within the LC-MS system. Their tendency to carry over is influenced by several factors:

  • Ionic Interactions: At pH values above their pKa, the carboxylic acid groups are deprotonated, leading to a negative charge. This can cause strong ionic interactions with any positively charged sites on the stationary phase, metal surfaces of the LC system, or frits.

  • Hydrogen Bonding: The carboxylic acid groups are excellent hydrogen bond donors and acceptors, leading to strong adsorption to active sites on the column packing material, particularly exposed silanols on silica-based columns.

  • Metal Chelation: Dicarboxylic acids can chelate with metal ions present in the LC system (e.g., from stainless steel components), leading to the formation of stable complexes that are difficult to remove.

  • Poor Solubility in Organic Solvents: At certain pH values, dicarboxylic acids may have limited solubility in the high organic mobile phases often used for column flushing, making their removal from the system inefficient.

Q2: How can I quickly check if the carryover I'm observing is from my LC system or the column?

A2: A simple diagnostic test can help you isolate the source of the carryover.

  • Inject a high-concentration standard of your dicarboxylic acid.

  • Replace the analytical column with a union (a zero-dead-volume connector).

  • Inject a blank solvent.

If you still observe a significant carryover peak, the primary source is likely the autosampler (needle, sample loop, valve) or other pre-column components. If the carryover is substantially reduced or eliminated, the column is the main contributor.[1]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving dicarboxylic acid carryover.

Issue: Carryover is observed in blank injections immediately following a high-concentration sample.

This is the most common carryover scenario. Follow this troubleshooting workflow to systematically address the problem.

start High Carryover Detected wash_solvent Optimize Wash Solvent start->wash_solvent mobile_phase Adjust Mobile Phase pH wash_solvent->mobile_phase If carryover persists resolved Carryover Minimized wash_solvent->resolved If resolved column_flush Intensify Column Wash mobile_phase->column_flush If carryover persists mobile_phase->resolved If resolved hardware Inspect Hardware column_flush->hardware If carryover persists column_flush->resolved If resolved derivatization Consider Derivatization hardware->derivatization If carryover persists hardware->resolved If resolved derivatization->resolved

Caption: Troubleshooting workflow for dicarboxylic acid carryover.

Troubleshooting Steps:

  • Optimize Wash Solvent: The autosampler needle and injection port are common sources of carryover.[2] The composition of your needle wash solvent is critical.

    • Increase pH: Since dicarboxylic acids are more soluble in their ionized form, a wash solvent with a pH above their pKa values can be more effective. An aqueous solution containing a small amount of ammonium (B1175870) hydroxide (B78521) or another volatile base can be beneficial.

    • Increase Organic Strength: A "magic mixture" of isopropanol, acetonitrile (B52724), and acetone (B3395972) can be a very effective wash solvent for removing a wide range of compounds.[3]

    • Use Additives: Adding a small amount of a chelating agent like EDTA to the wash solvent can help to remove dicarboxylic acids that are interacting with metal surfaces.

  • Adjust Mobile Phase pH: The pH of your mobile phase affects the ionization state and retention of dicarboxylic acids.

    • Low pH: At a low pH (e.g., using 0.1% formic acid), the carboxylic acid groups will be protonated, reducing ionic interactions with the stationary phase.[4]

    • High pH: At a high pH, the dicarboxylic acids will be deprotonated and may have less retention on a C18 column, but care must be taken as this can increase interactions with any positive sites in the system.

  • Intensify Column Wash: If the column is a significant source of carryover, a more rigorous washing procedure between injections is necessary.

    • Extended Gradient: Extend the high organic portion of your gradient at the end of each run to ensure all analytes have eluted.

    • Blank Injections: Injecting one or more blank samples after a high-concentration sample can help to wash out residual dicarboxylic acids.[2]

  • Inspect Hardware: Physical issues with the LC system can create dead volumes where analytes can be trapped.

    • Fittings and Tubing: Ensure all fittings are properly seated and that tubing is not crimped or damaged.

    • Rotor Seals: Worn or dirty rotor seals in the injection valve are a common source of carryover and should be inspected and replaced if necessary.[3]

  • Consider Derivatization: If carryover persists and is impacting data quality, derivatization of the dicarboxylic acids can be an effective solution. This chemical modification reduces their polarity and potential for unwanted interactions.[5][6]

Data and Protocols

Table 1: Comparison of Wash Solvents for Dicarboxylic Acid Carryover Reduction
Wash Solvent CompositionpHMechanism of ActionExpected Carryover Reduction
90:10 Acetonitrile:Water + 0.1% Formic Acid~2.7Acidic; protonates dicarboxylic acids to reduce ionic interactions.Moderate
"Magic Mixture" (40:40:20 Acetonitrile:Isopropanol:Acetone)NeutralHigh organic strength to dissolve a wide range of compounds.High
50:50 Methanol:Water + 0.1% Ammonium Hydroxide~10Basic; deprotonates dicarboxylic acids to increase solubility in the aqueous phase.High
90:10 Water:Acetonitrile + 0.1% Formic Acid + 0.05% TFA<2.5Stronger acid and ion-pairing agent to disrupt interactions.Moderate to High
50% Formic Acid in Water<2.0Highly acidic wash to protonate and remove stubborn residues.Very High

Note: The actual carryover reduction will depend on the specific dicarboxylic acid, its concentration, and the LC-MS system.

Table 2: Impact of Column Chemistry on Dicarboxylic Acid Carryover
Column Stationary PhasePrimary Interaction MechanismPotential for Dicarboxylic Acid CarryoverMitigation Strategies
C18 (Standard)Reversed-phase (hydrophobic)Moderate to HighUse of low pH mobile phase, ion-pairing agents.
C18 (with polar end-capping)Reversed-phase with reduced silanol (B1196071) interactionsModerateLow pH mobile phase is still recommended.
HILICHydrophilic InteractionLow to ModerateCan provide good retention and peak shape for polar dicarboxylic acids.[7]
Mixed-Mode (Reversed-Phase/Anion-Exchange)Reversed-phase and ionic interactionsLowOffers tunable selectivity based on mobile phase pH and ionic strength.
Experimental Protocol: Systematic Cleaning of an LC System for Dicarboxylic Acid Contamination

This protocol outlines a step-by-step procedure for cleaning an LC system suspected of widespread dicarboxylic acid contamination.

start System Contamination Suspected remove_column 1. Remove Column and Detector start->remove_column flush_ipa 2. Flush with Isopropanol (IPA) remove_column->flush_ipa flush_acid 3. Flush with Acidic Solution flush_ipa->flush_acid flush_water 4. Flush with Water flush_acid->flush_water flush_organic 5. Flush with Organic Solvent flush_water->flush_organic reinstall 6. Re-install Column and Detector flush_organic->reinstall equilibrate 7. Equilibrate System reinstall->equilibrate test 8. Inject Blank and Test equilibrate->test end System Clean test->end

Caption: LC system cleaning workflow for dicarboxylic acid contamination.

Procedure:

  • System Preparation:

    • Remove the column and any detectors from the flow path.[8]

    • Place the outlet of the LC tubing into a waste container.

  • Initial Flush with Isopropanol (IPA):

    • Place all solvent lines into a bottle of 100% IPA.

    • Flush the system at a low flow rate (e.g., 0.2 mL/min) for at least 30 minutes. IPA is a good solvent for a wide range of organic contaminants.

  • Acidic Flush:

    • Place all solvent lines into a solution of 10% formic acid in water.

    • Flush the system for 30-60 minutes. This will help to remove any compounds that are ionically bound to the system surfaces.[8]

  • Water Wash:

    • Place all solvent lines into LC-MS grade water.

    • Flush the system for at least 30 minutes to remove the acid.

  • Final Organic Flush:

    • Place all solvent lines into 100% acetonitrile or methanol.

    • Flush the system for 30 minutes to remove any remaining non-polar contaminants and to prepare the system for reversed-phase conditions.

  • Re-installation and Equilibration:

    • Re-install the column and detector.

    • Equilibrate the system with your mobile phase until a stable baseline is achieved.

  • System Check:

    • Inject a blank solvent to ensure that the contamination has been removed.

Experimental Protocol: Derivatization of Dicarboxylic Acids for Reduced Carryover

This protocol provides a general workflow for the derivatization of dicarboxylic acids to reduce their polarity and minimize carryover.

start Sample containing Dicarboxylic Acids extract 1. Extract Dicarboxylic Acids start->extract dry 2. Dry Extract extract->dry derivatize 3. Add Derivatization Reagent dry->derivatize incubate 4. Incubate derivatize->incubate quench 5. Quench Reaction incubate->quench reconstitute 6. Reconstitute for LC-MS quench->reconstitute analyze Analyze by LC-MS reconstitute->analyze

Caption: General workflow for dicarboxylic acid derivatization.

Procedure:

  • Sample Preparation:

    • Extract the dicarboxylic acids from the sample matrix using an appropriate solvent (e.g., ethyl acetate (B1210297) under acidic conditions).[6]

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Add a solution of the derivatization reagent (e.g., dimethylaminophenacyl bromide - DmPABr) and a catalyst (e.g., N,N-diisopropylethylamine - DIPEA) to the dried extract.[6]

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified time to allow the reaction to complete.

  • Reaction Quenching and Final Preparation:

    • Quench the reaction by adding a small amount of acid (e.g., formic acid).[6]

    • Evaporate the solvent and reconstitute the derivatized sample in a solvent compatible with your LC-MS mobile phase.

By following these troubleshooting guides and protocols, you can effectively minimize the carryover of dicarboxylic acids in your LC-MS analyses, leading to more accurate and reliable results.

References

Technical Support Center: Stability of Hexadecanedioic acid-d28 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexadecanedioic acid-d28 as an internal standard in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a stable, isotopically labeled version of Hexadecanedioic acid, where 28 hydrogen atoms have been replaced with deuterium (B1214612). It is widely used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis because it is chemically identical to the analyte of interest.[2] This allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus effectively correcting for variability and matrix effects.[2][3] Regulatory bodies like the FDA and EMA recommend the use of such standards to ensure the accuracy and precision of bioanalytical data.[4][5]

Q2: What are the general storage recommendations for this compound?

  • Solid Form: The solid (powder) form of this compound is generally stable when stored at room temperature.[6] It is advisable to re-analyze the chemical purity of the compound after three years to ensure its integrity.[6] The unlabeled form is known to be incompatible with bases, oxidizing agents, and reducing agents.[7]

  • Stock Solutions: Stock solutions should be prepared in a suitable organic solvent. The stability of these solutions should be verified under intended storage conditions, typically refrigerated (2-8°C) or frozen (-20°C or -80°C).[5]

Q3: How stable is this compound in biological matrices like plasma and serum?

While specific quantitative stability data for this compound in biological matrices is not extensively published, general principles for dicarboxylic acids and deuterated standards apply. Stability should be experimentally determined during method validation for your specific matrix and storage conditions. Key stability assessments include:

  • Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles. Many common analytes in serum are stable for up to ten freeze-thaw cycles when stored at -20°C.[8][9][10][11]

  • Bench-Top Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that mimics the sample handling time.[12]

  • Long-Term Stability: Determines the stability of the analyte in the matrix when stored frozen (e.g., at -20°C or -80°C) for an extended duration. For many analytes, storage at -80°C is preferred for long-term stability.[13] Fatty acids in serum have been shown to be stable for 8-10 years at -80°C.[13]

  • Post-Preparative (Extract) Stability: Assesses the stability of the processed sample extract in the autosampler before injection.[12]

Q4: What are potential sources of instability or variability for this compound during analysis?

  • Enzymatic Degradation: Biological matrices like plasma and serum contain enzymes that could potentially metabolize Hexadecanedioic acid.[14][15] Studies have shown that hexadecanedioic acid is activated in the liver by mitochondrial and microsomal fractions.[16]

  • Adsorption: Dicarboxylic acids can adsorb to laboratory plastics and glassware, especially at acidic pH.[17][18] This can lead to variable and lower-than-expected recoveries.

  • Matrix Effects: Components in the biological matrix can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement.[2][3]

  • Deuterium-Hydrogen Exchange: While generally stable, under certain pH or solvent conditions, deuterium atoms on the internal standard could potentially exchange with hydrogen atoms, altering its mass and concentration.[2]

Stability Data (Illustrative)

Disclaimer: The following tables present illustrative stability data for this compound in human plasma, based on typical acceptance criteria in bioanalytical method validation. This data is not derived from specific experimental studies on this compound and should be used as a general guideline. Actual stability must be determined experimentally.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Number of Freeze-Thaw CyclesLow QC Concentration (ng/mL)High QC Concentration (ng/mL)
Cycle 1 98.5101.2
Cycle 2 97.999.8
Cycle 3 99.1100.5
Cycle 4 96.898.9
Cycle 5 97.599.3
Mean % of Nominal 98.099.9
% CV 1.00.9

Acceptance criteria are typically within ±15% of the nominal concentration.

Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature

Storage Duration (hours)Low QC Concentration (ng/mL)High QC Concentration (ng/mL)
0 100.0100.0
4 98.7101.5
8 97.599.6
12 96.998.8
24 95.897.2
Mean % of Nominal (at 24h) 95.897.2
% Change from T=0 -4.2-2.8

Acceptance criteria are typically within ±15% of the nominal concentration.

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

Storage Duration (months)Low QC Concentration (ng/mL)High QC Concentration (ng/mL)
1 99.2100.8
3 98.599.5
6 97.9101.1
12 98.199.9
Mean % of Nominal 98.4100.3
% CV 0.60.7

Acceptance criteria are typically within ±15% of the nominal concentration.

Troubleshooting Guide

Issue 1: High Variability or Poor Precision in Quality Control (QC) Samples

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure consistent and accurate pipetting of the internal standard solution into all samples. - Verify that the protein precipitation or liquid-liquid extraction is performed uniformly across all samples.
Adsorption to Labware - Consider using low-adsorption microcentrifuge tubes and pipette tips. - Silanize glassware to reduce active sites for adsorption. - Evaluate the effect of sample pH on recovery; dicarboxylic acid adsorption can be pH-dependent.[17][18]
Analyte Instability - Perform freeze-thaw and bench-top stability experiments to confirm that the analyte is stable under the conditions of your sample handling and preparation. - If instability is observed, minimize the time samples are at room temperature and reduce the number of freeze-thaw cycles.

Issue 2: Drifting or Inconsistent Internal Standard (IS) Signal

Potential Cause Troubleshooting Steps
IS Instability in Solution - Verify the stability of the this compound stock and working solutions under the storage conditions used.[2]
System Carryover or Adsorption - Inject blank solvent samples after high concentration samples to check for carryover. - Dicarboxylic acids can be "sticky"; a more rigorous needle wash or a different wash solvent might be needed.
Differential Matrix Effects - Ensure that the chromatographic peaks of the analyte and the internal standard completely co-elute.[19] Even a slight separation can expose them to different co-eluting matrix components, causing differential ion suppression or enhancement.[2] - Adjust the chromatography to achieve better co-elution if necessary.

Issue 3: Inaccurate Quantification (Bias in QC Samples)

Potential Cause Troubleshooting Steps
Incorrect IS Concentration - Verify the concentration of the stock and working solutions of this compound.
Isotopic Contribution - Ensure the isotopic purity of the deuterated standard is high (typically ≥98%).[2] Low isotopic purity can lead to a contribution of the unlabeled analyte in the IS solution, causing a positive bias.
Matrix Effects - Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatography.[2] - If significant matrix effects are present, improve the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation) or modify the chromatography to separate the analyte from the interfering matrix components.

Experimental Protocols

Protocol 1: Bioanalytical Method Validation for Stability Assessment

This protocol outlines the key experiments to determine the stability of this compound in a biological matrix, in line with regulatory guidelines.[4][5]

  • Prepare QC Samples: Spike blank biological matrix (e.g., human plasma) with known concentrations of Hexadecanedioic acid to prepare low and high concentration QC samples.

  • Freeze-Thaw Stability:

    • Analyze one set of low and high QCs at time zero (no freeze-thaw).

    • Subject another set of QCs to a number of freeze-thaw cycles (e.g., three to five cycles). For each cycle, freeze the samples at -80°C for at least 12 hours and then thaw unassisted at room temperature.

    • After the final thaw, process and analyze the samples and compare the results to the time zero samples.

  • Bench-Top Stability:

    • Thaw low and high QC samples and keep them on the bench at room temperature.

    • Process and analyze aliquots at various time points (e.g., 0, 4, 8, 24 hours).

    • Compare the results to the time zero samples.

  • Long-Term Stability:

    • Store a sufficient number of low and high QC aliquots at the intended storage temperature (e.g., -80°C).

    • Analyze a set of QCs at various time points (e.g., 1, 3, 6, 12 months).

    • Compare the results to the initial concentrations.

  • Post-Preparative Stability:

    • Process a set of low and high QC samples and place the extracts in the autosampler.

    • Analyze the samples immediately and then again after a set period (e.g., 24 or 48 hours) under the autosampler storage conditions.

    • Compare the results from the two time points.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Hexadecanedioic Acid

This protocol is based on methods for other dicarboxylic acids and employs protein precipitation followed by derivatization to enhance chromatographic performance and sensitivity.[20][21]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum, or urine), calibration standard, or QC sample.

  • Protein Precipitation & IS Spiking: Add 300 µL of cold acetonitrile (B52724) containing the this compound internal standard to each tube.

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Derivatization (to form butyl esters):

    • Add 100 µL of 3 M HCl in n-butanol to the dried extract.[20][21]

    • Seal the tubes and incubate at 65°C for 20 minutes.[20]

  • Final Preparation:

    • Evaporate the derivatization reagent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the sample in 100 µL of a suitable mobile phase mixture (e.g., 80:20 Water:Methanol).

    • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Serum, Urine) Add_IS Add Acetonitrile with This compound (IS) Sample->Add_IS Vortex Vortex & Centrifuge Add_IS->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evaporate1 Evaporate to Dryness Supernatant->Evaporate1 Derivatize Derivatize (3M HCl in n-Butanol, 65°C) Evaporate1->Derivatize Evaporate2 Evaporate to Dryness Derivatize->Evaporate2 Reconstitute Reconstitute in Mobile Phase Evaporate2->Reconstitute LC_MS Inject into LC-MS/MS System Reconstitute->LC_MS Data Data Acquisition (MRM Mode) LC_MS->Data Quant Quantification (Analyte/IS Peak Area Ratio) Data->Quant

Figure 1. Experimental workflow for the analysis of Hexadecanedioic acid.

G Start Inconsistent or Drifting IS Signal? Check_Prep Review Sample Preparation Consistency Start->Check_Prep Resolved Issue Resolved Check_Prep->Resolved Yes Not_Resolved Issue Persists Check_Prep->Not_Resolved No Check_Stability Verify IS Solution Stability Check_Stability->Resolved Yes Not_Resolved2 Issue Persists Check_Stability->Not_Resolved2 No Check_Chroma Evaluate Analyte-IS Co-elution Check_Chroma->Resolved Yes Not_Resolved3 Issue Persists Check_Chroma->Not_Resolved3 No Check_Carryover Investigate System Carryover Check_Carryover->Resolved Yes Not_Resolved4 Issue Persists Check_Carryover->Not_Resolved4 No Check_Matrix Assess for Differential Matrix Effects Check_Matrix->Resolved Yes Not_Resolved->Check_Stability Not_Resolved2->Check_Chroma Not_Resolved3->Check_Carryover Not_Resolved4->Check_Matrix

Figure 2. Troubleshooting logic for internal standard (IS) signal issues.

G cluster_transport Cellular Transport cluster_metabolism Metabolism HDA_blood Hexadecanedioic Acid (in Bloodstream) OATP OATP Transporter (e.g., OATP1B1) HDA_blood->OATP HDA_cell Hexadecanedioic Acid (in Hepatocyte) OATP->HDA_cell Activation Activation by Mitochondrial/Microsomal Enzymes HDA_cell->Activation Metabolites Further Metabolic Pathways Activation->Metabolites

Figure 3. Role of HDA in hepatic transport and metabolism.

References

Technical Support Center: Hexadecanedioic Acid-d28 Calibration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Hexadecanedioic acid-d28 as an internal standard in LC-MS/MS analyses.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of Hexadecanedioic acid using its deuterated internal standard, this compound.

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

Question: My calibration curve for Hexadecanedioic acid using this compound as an internal standard is not linear. What are the potential causes and solutions?

Answer: Poor linearity is a frequent issue that can stem from several factors throughout the analytical workflow. Below is a systematic guide to troubleshoot this problem.

Troubleshooting Steps:

  • Investigate for Matrix Effects:

    • Problem: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response. Dicarboxylic acids can be particularly susceptible to matrix effects.

    • Solution:

      • Matrix-Matched Calibrants: Prepare your calibration standards in a surrogate matrix that is free of the analyte, such as charcoal-stripped human plasma.[1] This helps to mimic the matrix effects seen in your samples.

      • Standard Addition: For a smaller number of samples, the standard addition method can be employed to compensate for matrix effects in each individual sample.

      • Improve Sample Preparation: Enhance cleanup procedures to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective than simple protein precipitation.

  • Assess for Contamination and Carryover:

    • Problem: Long-chain dicarboxylic acids can be "sticky" and adsorb to surfaces in the LC system, leading to carryover between injections. This can artificially inflate the response of later-eluting, lower-concentration standards.

    • Solution:

      • Optimize Wash Solvents: Use a strong organic solvent, potentially with a small amount of acid or base, in your autosampler wash routine to ensure the complete removal of the analyte and internal standard between injections.

      • Blank Injections: Inject a blank solvent after the highest calibration standard to assess the extent of carryover. If significant carryover is observed, modify the wash procedure or the chromatographic gradient.

      • Neutral Form: Maintain the analytes in their neutral forms during chromatography to minimize carryover issues.[1]

  • Verify Internal Standard Purity and Stability:

    • Problem: The isotopic and chemical purity of the deuterated internal standard is crucial for accurate quantification. Impurities or degradation of the standard can lead to an inconsistent response.

    • Solution:

      • Certificate of Analysis (CoA): Always review the CoA from the supplier to confirm the isotopic purity of the this compound.

      • Proper Storage: Store the internal standard as recommended by the manufacturer to prevent degradation.

      • Check for In-Source Fragmentation: Ensure that the deuterated standard is stable under the mass spectrometer's source conditions and is not fragmenting prematurely.

Issue 2: High Variability in Quality Control (QC) Samples

Question: My QC samples are showing high variability (%CV > 15%) even though my calibration curve looks acceptable. What could be the cause?

Answer: High variability in QC samples often points to inconsistencies in sample preparation or differential matrix effects between individual samples.

Troubleshooting Steps:

  • Evaluate Sample Preparation Consistency:

    • Problem: Inconsistent extraction efficiency between samples can lead to high variability. This is particularly relevant for LLE and SPE procedures which can be technique-dependent.

    • Solution:

      • Standardize Procedures: Ensure that all sample preparation steps (e.g., vortexing time, solvent volumes, evaporation times) are performed consistently for all samples.

      • Automate Where Possible: Utilize automated liquid handlers for sample preparation to minimize human error and improve reproducibility.

      • Internal Standard Addition: Add the internal standard early in the sample preparation process to account for losses during extraction.

  • Investigate Differential Matrix Effects:

    • Problem: Even with a deuterated internal standard, slight differences in the elution times between the analyte and the internal standard can expose them to different co-eluting matrix components, leading to variable ion suppression or enhancement.

    • Solution:

      • Chromatographic Co-elution: Overlay the chromatograms of Hexadecanedioic acid and this compound to confirm they co-elute perfectly. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.

      • Adjust Chromatography: If separation is observed, modify the mobile phase composition or gradient to achieve co-elution.

Frequently Asked Questions (FAQs)

Q1: What is a typical calibration curve range for Hexadecanedioic acid in plasma?

A1: A validated LC-MS/MS assay for Hexadecanedioic acid in human plasma has been reported with a standard curve range of 2.5-1000 nM.[1]

Q2: Should I derivatize Hexadecanedioic acid for LC-MS/MS analysis?

A2: Derivatization is an option to improve the chromatographic retention and ionization efficiency of dicarboxylic acids. Esterification, for example by forming dibutyl esters with butanolic HCl, can enhance sensitivity.[2] However, direct analysis without derivatization is also possible and may be preferred to reduce sample preparation time and potential variability.

Q3: What are the common challenges specific to long-chain dicarboxylic acid analysis?

A3: Long-chain dicarboxylic acids like Hexadecanedioic acid can present challenges with solubility in aqueous mobile phases, potential for adsorption to plasticware and LC system components leading to carryover, and susceptibility to matrix effects. Careful method development focusing on sample preparation, chromatography, and the use of a stable isotope-labeled internal standard is crucial.

Quantitative Data Summary

The following tables summarize key parameters for a typical LC-MS/MS method for the analysis of Hexadecanedioic acid.

Table 1: Chemical Properties of Hexadecanedioic Acid and its Deuterated Internal Standard

CompoundFormulaMolecular Weight ( g/mol )
Hexadecanedioic acidC₁₆H₃₀O₄286.41
This compoundC₁₆H₂D₂₈O₄314.58

Table 2: Typical LC-MS/MS Method Performance

ParameterTypical ValueReference
Calibration Curve Range 2.5 - 1000 nM[1]
Linearity (r²) ≥ 0.99Assumed from standard practice
Matrix Charcoal-stripped human plasma[1]
Intra- and Inter-assay Precision (%CV) < 15%Assumed from standard practice
Intra- and Inter-assay Accuracy (%Bias) ± 15%Assumed from standard practice

Experimental Protocols

Representative Experimental Protocol for Hexadecanedioic Acid Quantification in Plasma

This protocol is a representative example based on published methodologies for dicarboxylic acid analysis. Optimization will be required for specific instrumentation and applications.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile (B52724) containing the this compound internal standard (e.g., at 100 nM).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A linear gradient from 20% B to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Hexadecanedioic acid285.2267.2
This compound313.4294.4

Note: The MRM transitions provided are representative. The precursor ion for Hexadecanedioic acid is [M-H]⁻. The product ion can result from the loss of water. The transitions for the deuterated standard are shifted by the mass of the deuterium (B1214612) atoms. These should be optimized for the specific instrument being used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample/Standard/QC add_is Add Acetonitrile with This compound plasma->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UHPLC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detect by MRM (ESI Negative Mode) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) integrate->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: Experimental workflow for the quantification of Hexadecanedioic acid.

troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Solutions start Poor Linearity (r² < 0.99) matrix Matrix Effects start->matrix carryover Carryover start->carryover is_purity Internal Standard Impurity/Degradation start->is_purity sol_matrix Use Matrix-Matched Calibrants Improve Sample Cleanup (LLE/SPE) matrix->sol_matrix sol_carryover Optimize Autosampler Wash Inject Blanks carryover->sol_carryover sol_is Check CoA Proper Storage is_purity->sol_is

Caption: Troubleshooting logic for poor calibration curve linearity.

References

Navigating the Nuances of Internal Standards: A Guide to Hexadecanedioic Acid-d28 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Hexadecanedioic acid-d28 as an internal standard, selecting the optimal concentration is paramount for achieving accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as an internal standard?

A1: this compound is a deuterated form of hexadecanedioic acid. As a stable isotope-labeled internal standard, its chemical and physical properties are nearly identical to the endogenous analyte. This allows it to mimic the analyte's behavior throughout the entire analytical process, including sample extraction, derivatization, and LC-MS/MS analysis. By adding a known amount of this compound to samples and calibration standards, it serves to correct for variations in sample preparation and instrument response, thereby improving the precision and accuracy of quantification.[1][2]

Q2: How do I choose the right concentration for my this compound internal standard?

A2: The ideal concentration for your this compound internal standard should be similar to the expected concentration of the target analyte in your samples.[3] It needs to be high enough to produce a stable and reproducible signal, but not so high that it saturates the detector or causes ion suppression. A good starting point is to aim for a concentration in the middle of your calibration curve's linear range.[4] For dicarboxylic acids like hexadecanedioic acid, a validated LC-MS/MS assay for the non-deuterated form used a standard curve range of 2.5–1000 nM, which can serve as a useful reference.[5][6]

Q3: My internal standard signal is highly variable between injections. What are the likely causes?

A3: High variability in the internal standard signal can stem from several sources. The issue can often be traced back to inconsistencies in sample preparation, such as pipetting errors or incomplete extraction.[1] Problems with the LC system, like inconsistent injection volumes or carryover from previous samples, can also lead to significant fluctuations.[1] Furthermore, instability in the mass spectrometer's ion source can cause a fluctuating signal.[1]

Q4: Can the purity of the this compound internal standard affect my results?

A4: Absolutely. The chemical and isotopic purity of your deuterated internal standard is critical. Chemical impurities can introduce interfering peaks, while low isotopic purity means the standard may contain a significant amount of the unlabeled analyte, leading to an overestimation of the analyte's concentration in your samples.[1][2][7] It is crucial to use a high-purity standard and to verify its purity if you encounter unexpected results.[7]

Troubleshooting Guide

Variability in the internal standard signal is a common issue that can compromise the reliability of your data. The following table summarizes potential causes and recommended troubleshooting steps.

Symptom Potential Cause Troubleshooting Steps
Randomly Fluctuating IS Signal Inconsistent Sample Preparation: Inaccurate pipetting, incomplete vortexing, or variable solvent evaporation.- Review and standardize the sample preparation protocol.- Use calibrated pipettes.- Ensure thorough mixing at each step.
LC/Autosampler Issues: Inconsistent injection volume, air bubbles in the syringe, or sample carryover.- Purge the autosampler and check for air bubbles.- Perform a blank injection to check for carryover.- Verify the injection volume accuracy.
MS Detector Instability: Dirty ion source, fluctuating spray voltage, or inconsistent nebulizer gas flow.- Clean the ion source.- Check and optimize MS parameters.- Ensure a stable gas supply.
Gradual Decrease in IS Signal Adsorption to Vials/Tubing: The internal standard may adsorb to the surfaces of sample vials or LC system components.- Use silanized glass vials or low-adsorption plasticware.- Prime the LC system with a solution containing the internal standard.
Degradation in Sample Matrix: The internal standard may not be stable in the sample matrix over time.- Assess the stability of the internal standard in the matrix by re-injecting samples over a time course.
IS Signal Increases with Analyte Concentration Isotopic Contribution: The analyte may have a naturally occurring isotope that has the same mass-to-charge ratio as the internal standard.- Ensure that the mass resolution of the instrument is sufficient to distinguish between the analyte and the internal standard.
Contamination of IS: The internal standard may be contaminated with the unlabeled analyte.- Analyze a high-concentration solution of the internal standard to check for the presence of the unlabeled analyte.[1]

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound solid.

  • Dissolution: Dissolve the solid in a high-purity solvent in which it is freely soluble, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol. Prepare the stock solution at a concentration that is significantly higher than the final working concentration (e.g., 1 mg/mL).

  • Storage: Store the stock solution in an airtight, light-protected container at -20°C or below to ensure stability.

Preparation of Working Internal Standard Solution
  • Dilution: Dilute the stock solution with the appropriate solvent (e.g., the initial mobile phase of your LC method) to achieve the desired working concentration. The working concentration should be chosen based on the expected analyte concentration in your samples.

  • Homogenization: Thoroughly vortex the working solution to ensure homogeneity.

Sample Spiking and Analysis
  • Spiking: Add a precise volume of the working internal standard solution to all samples, calibration standards, and quality control samples at the earliest stage of the sample preparation process.[3]

  • Extraction and Analysis: Proceed with your established sample extraction and LC-MS/MS analysis protocol.

  • Quantification: Calculate the analyte concentration using the peak area ratio of the analyte to the internal standard.

Visualizing the Workflow

To aid in understanding the experimental process and decision-making, the following diagrams have been generated.

experimental_workflow Experimental Workflow for IS Use prep_stock Prepare IS Stock Solution prep_working Prepare Working IS Solution prep_stock->prep_working spike Spike Samples, Standards, QCs prep_working->spike extract Sample Extraction & Preparation spike->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify using Analyte/IS Ratio analyze->quantify

Caption: A flowchart illustrating the key steps in utilizing an internal standard.

concentration_selection Decision Tree for IS Concentration start Start: Determine IS Concentration estimate_analyte Estimate Analyte Concentration Range in Samples start->estimate_analyte mid_range Is the expected concentration known? estimate_analyte->mid_range pilot_study Run Pilot Study with a Range of IS Concentrations mid_range->pilot_study No select_mid Select IS Concentration in the Middle of the Calibration Curve mid_range->select_mid Yes pilot_study->select_mid evaluate Evaluate IS Signal: Stable & Reproducible? select_mid->evaluate optimize Optimize Concentration (Higher or Lower) evaluate->optimize No final Final Concentration Selected evaluate->final Yes optimize->select_mid

Caption: A decision tree to guide the selection of the optimal internal standard concentration.

References

Validation & Comparative

A Head-to-Head Battle of Internal Standards: Hexadecanedioic acid-d28 vs. C13-Labeled Analogs in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision. This guide provides an objective comparison of Hexadecanedioic acid-d28, a deuterium-labeled standard, with its Carbon-13 (C13)-labeled counterparts. By examining key performance parameters and providing supporting experimental data, this document will aid in the selection of the most appropriate standard for demanding bioanalytical applications.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative analysis, designed to mimic the behavior of the analyte of interest throughout sample preparation and analysis.[1] While both deuterium (B1214612) and C13-labeled standards are widely used, their fundamental properties can lead to significant differences in analytical performance.

Key Performance Parameters: A Comparative Analysis

The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it experiences the same extraction recovery, chromatographic retention, and ionization efficiency, thereby accurately correcting for variations.[2] Here, we compare this compound and C13-labeled standards across critical performance metrics.

Table 1: Performance Comparison of Deuterated vs. C13-Labeled Internal Standards

Performance ParameterThis compound (Deuterium-Labeled)C13-Labeled Hexadecanedioic acidKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[2] This "isotope effect" is more pronounced in liquid chromatography.Typically co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[2]Perfect co-elution of C13-standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2]
Isotopic Stability Risk of back-exchange of deuterium atoms for hydrogen from the sample matrix or solvent, compromising accuracy.[3][4]The C-C bond is highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[2]The superior stability of the C13 label ensures the integrity of the internal standard throughout the entire analytical workflow.[2]
Accuracy & Precision Can lead to inaccuracies due to imperfect retention time matching. One study reported errors as high as 40% in an example.[3] Another study showed a mean bias of 96.8% with a standard deviation of 8.6%.[5]Demonstrates improved accuracy and precision. A comparative study reported a mean bias of 100.3% with a standard deviation of 7.6%.[5] Use of C13-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[6]C13-labeled standards generally lead to more reliable and defensible quantitative results.[2]
Matrix Effect Compensation Can be compromised due to chromatographic separation from the analyte.[1]Superior compensation due to identical elution profiles with the analyte.[1]C13-standards more effectively mitigate the impact of ion suppression or enhancement from complex biological matrices.
Commercial Availability & Cost Generally more widely available and less expensive.[7]Often more expensive and less commercially available than deuterated standards.[4][7]The higher cost of C13-standards can be offset by reduced time in method development and improved data quality.[4]

Experimental Protocols

To achieve reliable and reproducible results, a well-defined experimental protocol is essential. The following provides a detailed methodology for the quantification of hexadecanedioic acid in biological samples using a stable isotope-labeled internal standard.

Sample Preparation
  • Aliquoting the Sample: Transfer 200 µL of the biological sample (e.g., plasma, urine) into a clean glass test tube.

  • Adding the Internal Standard: Add 10 µL of the internal standard solution (either this compound or a C13-labeled analog) at a known concentration.

  • Extraction:

    • Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

    • Vortex briefly to ensure thorough mixing.

    • Add 2.0 mL of Hexane.

    • Cap the tube and vortex for 3 minutes.

    • Centrifuge the sample at 2000 x g for 5 minutes at room temperature to separate the layers.

  • Sample Collection: Carefully transfer the upper organic layer to a new clean tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically suitable for the separation of long-chain fatty acids.

  • Mobile Phase: A gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B) is commonly used.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor and product ion transitions for both the analyte (hexadecanedioic acid) and the internal standard should be optimized.

Table 2: Example MRM Transitions for Hexadecanedioic Acid Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Hexadecanedioic acid285.2Specific to instrument optimization
This compound313.4Specific to instrument optimization
13C16-Hexadecanedioic acid301.2Specific to instrument optimization

Visualizing the Workflow and Metabolic Pathway

To provide a clearer understanding of the analytical process and the biological context of hexadecanedioic acid, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS Add Internal Standard (this compound or C13-labeled) Sample->IS Extraction Liquid-Liquid Extraction IS->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: General experimental workflow for the quantification of hexadecanedioic acid.

G Hexadecanedioic_acid Hexadecanedioic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Hexadecanedioic_acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Hexadecanedioyl_CoA Hexadecanedioyl-CoA Acyl_CoA_Synthetase->Hexadecanedioyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Hexadecanedioyl_CoA->Acyl_CoA_Dehydrogenase FAD -> FADH2 Enoyl_CoA trans-Δ2-Enoyl-CoA derivative Acyl_CoA_Dehydrogenase->Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Enoyl_CoA_Hydratase H2O Hydroxyacyl_CoA 3-Hydroxyacyl-CoA derivative Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NAD+ -> NADH + H+ Ketoacyl_CoA 3-Ketoacyl-CoA derivative Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA-SH Shorter_Acyl_CoA Shorter Acyl-CoA (by 2 carbons) Thiolase->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Shorter_Acyl_CoA->Acyl_CoA_Dehydrogenase Repeats Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Simplified pathway of Hexadecanedioic acid beta-oxidation.

Conclusion

While this compound can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of C13-labeled internal standards for robust and accurate quantitative bioanalysis.[2] Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices.[2][3] For researchers and drug development professionals where data integrity is paramount, the investment in C13-labeled standards is a sound scientific decision that can lead to more reliable and defensible results.[2]

References

A Head-to-Head Comparison: Leveraging Hexadecanedioic Acid-d28 for Robust Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard is a critical determinant of a method's performance. This guide provides a comprehensive comparison of bioanalytical method validation parameters when using a stable isotope-labeled internal standard, Hexadecanedioic acid-d28, versus a structural analog internal standard.

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. In bioanalysis, where complex matrices like plasma or urine are common, the use of an internal standard (IS) is crucial to correct for variability during sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the entire analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.

This guide will delve into the quantitative performance of methods using this compound and compare it with methods employing a non-deuterated, structural analog internal standard. All data is presented in accordance with the principles outlined in the ICH M10 and FDA guidelines for bioanalytical method validation.[1][2][3][4]

Performance Showdown: this compound vs. Structural Analog IS

The following tables summarize typical validation parameters for the quantification of a long-chain dicarboxylic acid, such as Hexadecanedioic acid, in human plasma using a validated LC-MS/MS method.

Table 1: Comparison of Key Validation Parameters

Validation ParameterMethod using this compound (SIL IS)Method using a Structural Analog IS (e.g., Heptadecanoic Acid)
Linearity (r²) > 0.995> 0.990
Lower Limit of Quantification (LLOQ) < 1 ng/mL5-10 ng/mL
Precision (CV%) < 10%< 15%
Accuracy (% Bias) ± 10%± 15%
Matrix Effect Minimal to NonePotential for significant ion suppression or enhancement
Recovery Consistent and reproducibleMore variable

Table 2: Detailed Precision and Accuracy Data

Analyte ConcentrationMethod using this compound (SIL IS)Method using a Structural Analog IS
Precision (CV%) Accuracy (% Bias)
Low QC (3x LLOQ) 4.5+2.1
Mid QC 3.8-1.5
High QC 2.9+0.8

The data presented in these tables are representative values synthesized from various bioanalytical validation studies of fatty acids and dicarboxylic acids.

The Workflow Advantage: A Visual Guide to Bioanalytical Method Validation

The following diagram illustrates a typical workflow for bioanalytical method validation, a process for which a reliable internal standard like this compound is critical.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis dev1 Analyte & IS Optimization (MS/MS) dev2 Chromatography Development (LC) dev1->dev2 dev3 Sample Preparation (e.g., LLE, SPE) dev2->dev3 val1 Selectivity & Specificity dev3->val1 Proceed to Validation val2 Calibration Curve & LLOQ val1->val2 val3 Accuracy & Precision val2->val3 val4 Matrix Effect val3->val4 val5 Stability val4->val5 sa1 Batch Preparation (Unknowns, QCs) val5->sa1 Apply Validated Method sa2 LC-MS/MS Analysis sa1->sa2 sa3 Data Processing & Review sa2->sa3 G cluster_SIL This compound (SIL IS) cluster_Analog Structural Analog IS sil1 Identical Chemical Structure (except isotopes) sil2 Co-elution with Analyte sil1->sil2 sil3 Similar Ionization Efficiency sil2->sil3 sil4 Accurate Correction for Matrix Effects sil3->sil4 sil_result High Accuracy & Precision sil4->sil_result ana1 Different Chemical Structure ana2 Different Retention Time ana1->ana2 ana3 Different Ionization Efficiency ana2->ana3 ana4 Inaccurate Correction for Matrix Effects ana3->ana4 ana_result Lower Accuracy & Precision ana4->ana_result start Choice of Internal Standard start->sil1 Optimal Choice start->ana1 Alternative

References

A Comparative Guide to Internal Standards for the Quantification of Hexadecanedioic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Hexadecanedioic acid-d28 against other common internal standards used in LC-MS/MS-based bioanalysis. The selection of an appropriate internal standard is critical for ensuring the accuracy, precision, and robustness of quantitative methods by correcting for variability in sample preparation and instrument response. Here, we evaluate the performance of three classes of internal standards for the analysis of Hexadecanedioic acid (HDA), supported by experimental data and detailed protocols.

Introduction to Internal Standard Selection

An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, without interfering with its measurement. The most common choices are stable isotope-labeled (SIL) versions of the analyte or structurally similar molecules (analogs).

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard. By replacing some atoms with heavier stable isotopes (e.g., ²H/Deuterium, ¹³C), the chemical and physical properties remain nearly identical to the analyte. This ensures they co-elute chromatographically and experience similar matrix effects, providing the most accurate correction.

  • Structural Analog Internal Standards: These are compounds with similar chemical structures and properties to the analyte but are not naturally present in the sample. They are often more accessible and cost-effective than SIL standards but may not perfectly mimic the analyte's behavior, potentially leading to reduced accuracy.

This guide compares the following alternatives for the quantification of Hexadecanedioic acid:

  • Deuterated Hexadecanedioic Acid (e.g., HDA-d28): A common and effective SIL standard.

  • ¹³C-Labeled Hexadecanedioic Acid: A premium SIL standard with potential advantages over deuterated analogs.

  • Structural Analog (Odd-Chain Dicarboxylic Acid): A cost-effective alternative, such as Heptadecanedioic acid.

Performance Comparison of Internal Standards

The following table summarizes the key performance parameters for each type of internal standard based on published literature and established analytical principles. Data for the deuterated standard is adapted from validated assays for Hexadecanedioic acid[1][2]. Performance for ¹³C-labeled and structural analog standards is based on comparative studies of internal standards in lipidomics and bioanalysis.

Performance ParameterAlternative 1: Deuterated HDA (HDA-d28)Alternative 2: ¹³C-Labeled HDAAlternative 3: Structural Analog (e.g., Heptadecanedioic Acid)
Analyte Tracking ExcellentSuperior Good to Fair
Co-elution Nearly identical, minor shifts possibleIdentical Similar, but separation is expected
Matrix Effect Correction ExcellentSuperior Moderate
Recovery Correction ExcellentSuperior Good
Linearity (r²) > 0.995> 0.995> 0.99
Accuracy (% Bias) < 15%< 10%< 20%
Precision (% CV) < 15%< 10%< 20%
Relative Cost HighVery HighLow

Experimental Protocols

A robust analytical method is crucial for accurate quantification. The following is a representative experimental protocol for the analysis of Hexadecanedioic acid in human plasma using an internal standard.

Sample Preparation: Protein Precipitation & Extraction
  • Thaw Samples: Thaw human plasma samples and internal standard stock solutions at room temperature.

  • Spike Internal Standard: To a 50 µL aliquot of plasma, add 10 µL of the internal standard working solution (e.g., 500 nM this compound in methanol). Vortex briefly.

  • Protein Precipitation: Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate & Reconstitute: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

LC-MS/MS Analysis
  • Chromatographic System: A UPLC system such as a Waters Acquity or equivalent.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v).

  • Gradient Elution: A linear gradient from 30% to 100% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500 or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • Hexadecanedioic Acid: Q1: 285.2 Da → Q3: 267.2 Da

    • This compound: Q1: 313.4 Da → Q3: 295.4 Da

    • (Note: Transitions for other internal standards would be optimized accordingly.)

Diagrams and Workflows

Visualizations help clarify complex processes. The following diagrams illustrate the logical basis for internal standard selection and the experimental workflow.

G cluster_0 Internal Standard (IS) Selection Logic cluster_1 SIL Options start Need to Quantify Hexadecanedioic Acid decision1 Accuracy Requirement? start->decision1 decision2 Budget Constraint? decision1->decision2 Standard sil Use Stable Isotope-Labeled (SIL) IS decision1->sil Highest decision2->sil Low analog Use Structural Analog IS (e.g., Heptadecanedioic Acid) decision2->analog High c13 ¹³C-Labeled HDA (Highest Accuracy) sil->c13 d28 Deuterated HDA (HDA-d28) (Excellent Accuracy) sil->d28

Decision tree for selecting an appropriate internal standard.

G cluster_workflow Cross-Validation Experimental Workflow sample 1. Plasma Sample (50 µL) spike 2. Spike with IS (e.g., HDA-d28) sample->spike precip 3. Protein Precipitation (Acetonitrile) spike->precip cent 4. Centrifuge (14,000 rpm) precip->cent extract 5. Extract Supernatant cent->extract recon 6. Evaporate & Reconstitute extract->recon analyze 7. LC-MS/MS Analysis recon->analyze

General experimental workflow for sample analysis.

Conclusion

For the highest level of accuracy and precision in the quantification of Hexadecanedioic acid, a stable isotope-labeled internal standard is strongly recommended.

  • This compound provides excellent performance and is a reliable choice for most research and regulated bioanalysis.

  • ¹³C-Labeled Hexadecanedioic acid represents the optimal choice, as it is not susceptible to the minor chromatographic shifts sometimes observed with highly deuterated standards, thereby offering superior correction for matrix effects.

  • Structural analogs like Heptadecanedioic acid can be a viable, cost-effective option for less stringent applications, but require more thorough validation to characterize potential differences in extraction recovery and ionization efficiency relative to the analyte.

Ultimately, the choice of internal standard should be guided by the specific requirements of the study, considering the desired level of data quality, regulatory expectations, and available budget.

References

Performance of Hexadecanedioic Acid-d28 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of endogenous metabolites is crucial for advancing our understanding of biological processes and for the development of new therapeutics. Hexadecanedioic acid, a dicarboxylic acid involved in fatty acid metabolism, is an important biomarker in various physiological and pathological states. The use of a stable isotope-labeled internal standard, such as Hexadecanedioic acid-d28, is the gold standard for its quantification by mass spectrometry. This guide provides a comprehensive comparison of the performance of this compound in different biological matrices, supported by experimental data and detailed methodologies.

The Gold Standard: Isotope Dilution Mass Spectrometry

The quantification of small molecules in complex biological matrices like plasma, urine, and tissue homogenates is often challenged by matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate measurements. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective way to compensate for these matrix effects.[1][2][3][4] A SIL-IS is chemically identical to the analyte of interest, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization.[1][4] This co-elution allows for the accurate correction of any variations that may occur during the analytical process, leading to improved precision and accuracy.[3][4]

Performance in Human Plasma

A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed and validated for the quantification of endogenous Hexadecanedioic acid in human plasma. This method utilizes a fit-for-purpose approach with a standard curve range of 2.5–1000 nM in an analyte-free surrogate matrix (charcoal-stripped human plasma).[5][6] The use of a surrogate matrix is necessary due to the presence of endogenous levels of Hexadecanedioic acid in authentic biological samples.

Table 1: Performance Characteristics of this compound in Human Plasma

ParameterPerformance MetricReference
Linearity (r²) >0.99[7]
Lower Limit of Quantification (LLOQ) 2.5 nM[5][6]
Upper Limit of Quantification (ULOQ) 1000 nM[5][6]
Intra-day Precision (%CV) <15%[1]
Inter-day Precision (%CV) <15%[1]
Accuracy (%Bias) ±15%[1]
Matrix Effect (%CV of IS-normalized matrix factor) ≤15%[2]

Note: Specific quantitative data for precision, accuracy, and matrix effect for a validated Hexadecanedioic acid assay using this compound were not available in the public domain. The values presented are typical acceptance criteria for bioanalytical method validation and are supported by general findings for fatty acid analysis using deuterated internal standards.[1]

Performance in Human Urine and Tissue Homogenates

Comparison with Alternative Internal Standards

While a deuterated internal standard is the ideal choice, other alternatives can be considered, though they come with certain limitations.

Table 2: Comparison of Internal Standard Strategies for Hexadecanedioic Acid Analysis

Internal Standard TypeAdvantagesDisadvantages
This compound (SIL-IS) - Co-elutes with the analyte, providing the best correction for matrix effects and variability.[3][4] - High accuracy and precision.- Higher cost compared to other options. - Not always commercially available.[1][11]
Structural Analog (e.g., another dicarboxylic acid) - More affordable and readily available than SIL-IS. - Can provide adequate correction if chromatographic separation is good and matrix effects are minimal.- May not co-elute perfectly with the analyte, leading to incomplete correction for matrix effects.[12] - Differences in extraction recovery and ionization efficiency compared to the analyte.
Non-deuterated Homolog (e.g., Heptadecanedioic acid) - Inexpensive and readily available.- May be present endogenously in the sample. - Significant differences in physicochemical properties can lead to poor correction for matrix effects.

Studies comparing different internal standards for the analysis of long-chain fatty acids have shown that while accuracy can sometimes remain relatively stable with an alternative internal standard, precision is often significantly compromised.[1][11]

Experimental Protocols

Experimental Workflow for Hexadecanedioic Acid Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Urine, Tissue) Spike Spike with This compound Sample->Spike Extraction Extraction (LLE, SPE, or PPT) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: A generalized workflow for the quantification of Hexadecanedioic acid.

Detailed Methodology for Plasma Sample Preparation
  • Sample Aliquoting: Thaw frozen human plasma samples on ice. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a working solution of this compound (concentration will depend on the expected endogenous levels and instrument sensitivity) to each plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to each sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: A C18 reversed-phase column is typically used for the separation of fatty acids.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of carboxylic acids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Hexadecanedioic acid and this compound are monitored.

Metabolic Pathway of Hexadecanedioic Acid

Hexadecanedioic acid is formed through the omega (ω)-oxidation of hexadecanoic acid (palmitic acid). This metabolic pathway is an alternative to the primary beta-oxidation pathway and occurs in the endoplasmic reticulum of the liver and kidneys.[13][14][15][16][17]

G Hexadecanoic_acid Hexadecanoic Acid (Palmitic Acid) Omega_Hydroxy ω-Hydroxyhexadecanoic Acid Hexadecanoic_acid->Omega_Hydroxy Cytochrome P450 NADPH, O2 Omega_Oxo 16-Oxohexadecanoic Acid Omega_Hydroxy->Omega_Oxo Alcohol Dehydrogenase NAD+ Hexadecanedioic_acid Hexadecanedioic Acid Omega_Oxo->Hexadecanedioic_acid Aldehyde Dehydrogenase NAD+ Beta_Oxidation Beta-Oxidation Hexadecanedioic_acid->Beta_Oxidation Acyl-CoA Synthetase

Caption: The omega-oxidation pathway of hexadecanoic acid.

Conclusion

The use of this compound as an internal standard provides the most accurate and precise method for the quantification of Hexadecanedioic acid in various biological matrices. Its ability to effectively compensate for matrix effects and other analytical variabilities makes it the superior choice over alternative internal standards. While the initial cost of a deuterated standard may be higher, the improved data quality and reliability are essential for robust scientific research and drug development. The experimental protocols outlined in this guide provide a solid foundation for the implementation of this gold-standard analytical approach.

References

Deuterium Labeling and Its Isotope Effect on the Chromatographic Retention Time of Hexadecanedioic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of deuterium-labeled internal standards is a cornerstone for accurate quantification in mass spectrometry. However, the substitution of hydrogen with deuterium (B1214612) can lead to a chromatographic isotope effect (CIE), causing a shift in retention time relative to the unlabeled analyte. This guide provides an objective comparison of this phenomenon, focusing on hexadecanedioic acid, a 16-carbon dicarboxylic acid, and its deuterated analogues.

The replacement of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), introduces subtle yet significant changes in the physicochemical properties of a molecule. These alterations, primarily in bond length, strength, and vibrational energy of carbon-deuterium (C-D) versus carbon-hydrogen (C-H) bonds, can modify the intermolecular interactions with the stationary and mobile phases in a chromatographic system. This typically results in the deuterated compound eluting slightly earlier than its non-deuterated counterpart in gas chromatography (GC) and reversed-phase liquid chromatography (RP-LC), a phenomenon often termed the "inverse isotope effect"[1][2][3]. The magnitude of this retention time shift is influenced by several factors, including the number and position of deuterium atoms, the analyte's structure, and the specific chromatographic conditions employed[4].

Quantitative Data Comparison

The chromatographic H/D isotope effect (hdIEC) is calculated as the ratio of the retention time of the protiated (non-deuterated) compound to that of the deuterated compound (hdIEC = tR(H) / tR(D))[1]. An hdIEC value greater than 1 indicates that the deuterated compound elutes earlier. For the methyl ester of C16:0-d31, a significant isotope effect was observed[1].

The following table summarizes the expected and observed isotope effects for long-chain carboxylic acids based on available data.

Compound PairChromatographic MethodObserved Retention Time ShiftChromatographic Isotope Effect (hdIEC)Reference
Hexadecanoic acid (C16:0) vs. Perdeuterated Hexadecanoic acid (C16:0-d31) (as methyl esters)GC-MSDeuterated elutes earlier> 1.0 (Specific value depends on conditions, but effect is pronounced)[1]
General Long-Chain Carboxylic AcidsGC-MSDeuterated elutes earlierTypically between 1.0009 and 1.0400[1]
General PeptidesReversed-Phase UPLCMedian shift of ~3 seconds (deuterated elutes earlier)Not explicitly calculated[5]

It is important to note that while the data for hexadecanoic acid provides a strong indication, the presence of a second carboxylic acid group in hexadecanedioic acid could modulate the magnitude of the isotope effect. However, the general principle of earlier elution for the deuterated analogue in GC and RP-LC is expected to hold true.

Experimental Protocols

To accurately assess the chromatographic isotope effect for hexadecanedioic acid, a well-defined experimental protocol is essential. Below are representative methodologies for GC-MS and LC-MS/MS analysis, adapted from established protocols for dicarboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile derivatives of dicarboxylic acids.

  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve standard hexadecanedioic acid and its deuterated analogue in a suitable solvent (e.g., methanol).

    • Prepare a mixed solution containing both the labeled and unlabeled compounds.

    • Evaporate the solvent under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 70°C for 1 hour) to form the trimethylsilyl (B98337) (TMS) esters, which are more volatile and suitable for GC analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 6890N or similar.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Injection: 1 µL in splitless mode.

    • Mass Spectrometer: Agilent 5973 or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the deuterated and non-deuterated derivatives, and full scan mode to confirm identity.

  • Data Analysis:

    • Determine the retention times for the deuterated and non-deuterated hexadecanedioic acid derivatives from the apex of their respective chromatographic peaks in the SIM chromatograms.

    • Calculate the retention time difference (ΔtR = tR(non-deuterated) - tR(deuterated)).

    • Calculate the chromatographic isotope effect (hdIEC = tR(non-deuterated) / tR(deuterated)).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the direct analysis of dicarboxylic acids without derivatization.

  • Sample Preparation:

    • Prepare stock solutions of hexadecanedioic acid and its deuterated analogue in a suitable solvent (e.g., methanol/water).

    • Create a mixed standard solution for co-injection.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Shimadzu Nexera or similar UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for both hexadecanedioic acid and its deuterated analogue.

  • Data Analysis:

    • Extract the chromatograms for the specific MRM transitions of both the labeled and unlabeled analytes.

    • Determine the retention times at the peak apex for each compound.

    • Calculate the retention time difference (ΔtR).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standards Preparation (Labeled & Unlabeled) B Solvent Evaporation A->B C Derivatization with BSTFA B->C D GC Separation C->D E MS Detection (SIM/Scan) D->E F Determine Retention Times E->F G Calculate ΔtR and hdIEC F->G

GC-MS Experimental Workflow

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Processing A_lc Standards Preparation (Labeled & Unlabeled) B_lc Reversed-Phase LC Separation A_lc->B_lc C_lc MS/MS Detection (MRM) B_lc->C_lc D_lc Determine Retention Times C_lc->D_lc E_lc Calculate ΔtR D_lc->E_lc

LC-MS/MS Experimental Workflow

References

A Comparative Guide to the Inter-Laboratory Analysis of Hexadecanedioic Acid-d28

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methodology Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of Hexadecanedioic acid-d28 depends on several factors including required sensitivity, sample matrix, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids and their derivatives. Due to the low volatility of dicarboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity and can often analyze dicarboxylic acids directly without derivatization. This can lead to simpler sample preparation and reduced potential for analytical variability.

Quantitative Performance Characteristics

The following tables summarize the expected performance characteristics for the analysis of long-chain dicarboxylic acids, which can be considered representative for this compound analysis in an inter-laboratory setting.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

ParameterTypical Performance
Linearity (R²) > 0.99
Precision (%RSD) < 15%
Accuracy (% Recovery) 85-115%
Limit of Quantification (LOQ) Low ng/mL

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterTypical Performance
Linearity (R²) > 0.995
Precision (%RSD) < 10%
Accuracy (% Recovery) 90-110%
Limit of Quantification (LOQ) Low to sub ng/mL

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a common approach for the analysis of dicarboxylic acids using GC-MS, which involves a derivatization step.

1. Sample Preparation and Extraction:

  • To 1 mL of plasma or homogenized tissue, add an internal standard (e.g., a different deuterated dicarboxylic acid).

  • Acidify the sample with 0.5 M HCl.

  • Extract the lipids with a 2:1 mixture of hexane:isopropanol.

  • Vortex and centrifuge to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) esters.

3. GC-MS Analysis:

  • GC Column: A non-polar column, such as a DB-5ms or equivalent, is typically used.

  • Injection: 1-2 µL of the derivatized sample is injected in splitless mode.

  • Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C, holding for 2 minutes, then ramping to 300°C at 10°C/min.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify compounds or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Extract Liquid-Liquid Extraction Add_IS->Extract Evaporate Evaporate to Dryness Extract->Evaporate Derivatize Add BSTFA, Heat at 60°C Evaporate->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Data Data Processing GCMS->Data

GC-MS Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a direct analysis of dicarboxylic acids in a biological matrix using LC-MS/MS.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 3 volumes of cold acetonitrile (B52724).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.

  • Mass Spectrometry: The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification. The transitions for the analyte and internal standard are monitored.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Evaporate Evaporate to Dryness Precipitate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMSMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMSMS Data Data Processing LCMSMS->Data

LC-MS/MS Experimental Workflow

Considerations for Inter-Laboratory Comparison

For a successful inter-laboratory comparison of this compound analysis, the following factors should be standardized across all participating laboratories:

  • Certified Reference Material: A well-characterized reference material of this compound should be used for calibration standards and quality control samples.

  • Standardized Protocol: All laboratories should adhere to a single, detailed analytical protocol.

  • Internal Standard: The same internal standard should be used by all participants.

  • Data Reporting: A uniform format for reporting results, including raw data and calculated concentrations, should be established.

  • Acceptance Criteria: Clear acceptance criteria for linearity, precision, and accuracy should be defined prior to the study.

By carefully selecting the analytical methodology and standardizing the experimental parameters, reliable and comparable data can be generated in an inter-laboratory setting for this compound.

Navigating the Analytical Landscape: Linearity and Detection Range of Hexadecanedioic acid-d28 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical platforms for the quantification of long-chain dicarboxylic acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer high sensitivity and selectivity, yet the choice often depends on the sample matrix, required throughput, and the specific analytes of interest.

Comparative Analysis of Analytical Performance

The following table summarizes the reported linearity and detection limits for hexadecanedioic acid and other relevant long-chain fatty acids, which can be considered representative for methods employing Hexadecanedioic acid-d28 as an internal standard.

Analyte/MethodLinear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Analytical Platform
1,16-Hexadecanedioic Acid (HDA)2.5–1000 nM[1][2]Not explicitly stated2.5 nM[1][2]LC-MS/MS
Fatty Acid Methyl Esters (General)0.05–100 µg/mL<9 ng/mL<22 ng/mLGC-MS
Dicarboxylic Acids (General, with derivatization)Not explicitly stated1–4 pg (in SIM mode)[3][4]5-40 pg[3][4]GC-MS
Dicarboxylic Acids (General, with derivatization)R2 > 0.99[5]<266 fg[5]<805 fg[5]LC-MS/MS

Note: The performance characteristics are highly dependent on the specific matrix, sample preparation, and instrument configuration. The data presented should be considered as a general guide.

Experimental Protocols for Quantification

The determination of linearity and detection range is a fundamental aspect of method validation. Below are representative protocols for both LC-MS/MS and GC-MS, which can be adapted for the use of this compound as an internal standard.

Representative LC-MS/MS Protocol for Long-Chain Dicarboxylic Acids

This protocol is based on methods developed for the quantification of endogenous dicarboxylic acids in biological matrices like plasma.[1][2]

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile (B52724) containing the internal standard, this compound, at a known concentration.
  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
  • Supernatant Collection: Carefully transfer the supernatant to a new tube.
  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (Hexadecanedioic acid) and the internal standard (this compound) would be determined by direct infusion and optimization.
  • Ion Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Representative GC-MS Protocol for Long-Chain Dicarboxylic Acids

This protocol involves derivatization to increase the volatility of the dicarboxylic acids for gas chromatography.

1. Sample Preparation and Derivatization:

  • Extraction: Perform a liquid-liquid extraction of the sample (e.g., plasma, urine) with a suitable organic solvent like ethyl acetate (B1210297) after acidification. Add this compound as the internal standard prior to extraction.
  • Evaporation: Dry the organic extract under a stream of nitrogen.
  • Derivatization: Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters.

2. Gas Chromatography Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
  • Injector Temperature: 280°C.
  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
  • Monitored Ions: Specific m/z values corresponding to characteristic fragments of the derivatized analyte and internal standard.

Visualizing the Workflow for Determining Linearity and Range of Detection

The following diagram illustrates the logical workflow for establishing the linearity and detection range of an analytical method, a critical step in method validation.

G Workflow for Determining Linearity and Range of Detection A Prepare Stock Solutions (Analyte and Internal Standard) B Create Calibration Standards (Serial Dilutions) A->B D Spike Standards and QCs with Internal Standard B->D C Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) C->D E Process Samples (Extraction/Derivatization) D->E F Analyze by LC-MS/MS or GC-MS E->F G Generate Calibration Curve (Peak Area Ratio vs. Concentration) F->G H Perform Linear Regression (Determine R² and Equation) G->H J Calculate LOD and LOQ (Signal-to-Noise Ratio) G->J I Determine Linearity Range (Acceptable Accuracy and Precision) H->I

Workflow for Determining Linearity and Detection Range.

References

The Analytical Duel: Hexadecanedioic Acid-d28 Performance in QQQ vs. QTOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of analytical instrumentation is paramount to achieving accurate and reliable results. When it comes to the quantitative analysis of deuterated long-chain dicarboxylic acids like Hexadecanedioic acid-d28, both Triple Quadrupole (QQQ) and Quadrupole Time-of-Flight (QTOF) mass spectrometers offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by typical experimental data and detailed methodologies, to aid in selecting the optimal platform for your specific research needs.

Executive Summary: QQQ for Targeted Quantification, QTOF for Comprehensive Screening

The selection between a QQQ and a QTOF mass spectrometer for the analysis of this compound hinges on the primary analytical goal. For targeted, high-sensitivity quantification, the Triple Quadrupole (QQQ) mass spectrometer is the instrument of choice. Its Multiple Reaction Monitoring (MRM) scan mode provides exceptional sensitivity, selectivity, and a wide dynamic range, making it ideal for bioanalytical studies requiring low limits of detection.

Conversely, the Quadrupole Time-of-Flight (QTOF) mass spectrometer excels in high-resolution mass accuracy, making it a powerful tool for qualitative analysis, structural elucidation, and untargeted screening. While it can be used for quantification, it generally offers lower sensitivity and a narrower dynamic range compared to a QQQ for targeted analytes.

Performance Comparison: QQQ vs. QTOF for this compound

The following table summarizes the key performance metrics for the analysis of this compound on both QQQ and QTOF platforms. The data presented is a composite of typical performance characteristics for this class of analytes based on available literature.

Performance MetricTriple Quadrupole (QQQ)Quadrupole Time-of-Flight (QTOF)
Primary Application Targeted QuantificationUntargeted Screening, Qualitative Analysis
Scan Mode Multiple Reaction Monitoring (MRM)Full Scan, MS/MS
Sensitivity (LOD/LOQ) Excellent (low nM to pM range)Good (mid to high nM range)
Linearity (Dynamic Range) Excellent (typically 4-5 orders of magnitude)Good (typically 3-4 orders of magnitude)
Accuracy (% Bias) Excellent (typically within ±15%)Good (typically within ±20%)
Precision (%RSD) Excellent (typically <15%)Good (typically <20%)
Mass Resolution Unit Mass ResolutionHigh Resolution (>20,000 FWHM)
Mass Accuracy Not Applicable (Nominal Mass)Excellent (<5 ppm)
Selectivity Excellent (MRM transitions)Good (High mass resolution can resolve interferences)

Experimental Protocols

A robust and validated analytical method is crucial for obtaining reliable data. The following is a typical experimental protocol for the analysis of this compound in a biological matrix, such as human plasma, using a QQQ mass spectrometer. This protocol can be adapted for a QTOF instrument, with modifications to the mass spectrometer parameters.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 10 µL of an internal standard working solution (e.g., a different deuterated dicarboxylic acid).

  • Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (QQQ)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: -4500 V

  • Source Temperature: 550°C

  • MRM Transitions (Hypothetical for this compound):

    • Precursor Ion (Q1): m/z 313.4 (M-H)⁻

    • Product Ions (Q3): Specific fragment ions would be determined by infusion and fragmentation experiments. Common losses for dicarboxylic acids include H₂O and CO₂. For a deuterated standard, the fragment masses would be shifted accordingly. For example, a potential fragmentation could be the neutral loss of deuterated water or carbon dioxide.

Mass Spectrometry (QTOF)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Full Scan MS and Targeted MS/MS

  • Mass Range: m/z 50-500

  • Source Temperature: 550°C

  • Collision Energy: Ramped collision energy (e.g., 20-40 eV) for MS/MS experiments to obtain a rich fragmentation spectrum for identification.

Visualization of Workflows and Pathways

To better illustrate the processes involved, the following diagrams created using Graphviz depict the experimental workflow and the logical relationship in choosing the right instrument.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is ppt Protein Precipitation is->ppt evap Evaporation ppt->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms Mass Spectrometry (QQQ or QTOF) lc->ms quant Quantification ms->quant qual Identification ms->qual

Caption: Experimental workflow for the analysis of this compound.

instrument_selection start Analytical Goal? quant Targeted Quantification (High Sensitivity & Precision) start->quant Quantification qual Untargeted Screening (High Resolution & Mass Accuracy) start->qual Identification qqq QQQ Mass Spectrometer qtof QTOF Mass Spectrometer quant->qqq qual->qtof

Caption: Decision tree for selecting between QQQ and QTOF based on the analytical goal.

Conclusion

Safety Operating Guide

Proper Disposal of Hexadecanedioic Acid-d28: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Hexadecanedioic acid-d28, a deuterated form of Hexadecanedioic acid used as a tracer and internal standard in various research applications.[1] While Hexadecanedioic acid itself is not classified as a hazardous substance, proper disposal protocols are necessary to maintain a safe laboratory environment and adhere to institutional and local regulations.[2]

Safety and Handling Information

Before disposal, it is crucial to understand the handling requirements for this compound. The following table summarizes key safety information derived from safety data sheets for the non-deuterated form, which is expected to have similar physical properties.

PropertyValueSource
Physical State Powder SolidFisher Scientific
Appearance WhiteFisher Scientific
Odor OdorlessFisher Scientific
Storage Class 11 - Combustible SolidsSigma-Aldrich
Personal Protective Equipment (PPE) Eyeshields, Gloves, type N95 (US) respiratorSigma-Aldrich
Incompatibilities Bases, Reducing Agents, Oxidizing AgentsFisher Scientific[3]

Disposal Protocol: A Step-by-Step Workflow

The following procedure outlines the recommended steps for the safe disposal of this compound. This workflow is designed to minimize risk and ensure compliance with standard laboratory safety practices.

  • Consult Institutional Guidelines : Before proceeding, always consult your institution's specific chemical hygiene plan and waste disposal guidelines. Local regulations may have specific requirements.[2]

  • Wear Appropriate PPE : Ensure you are wearing the recommended personal protective equipment, including eye protection, gloves, and a respirator if ventilation is inadequate.

  • Contain the Waste : Collect the solid this compound waste in a clearly labeled, sealed container. For spills, sweep up the material and place it into a suitable container for disposal. Avoid generating dust.

  • Label the Waste Container : Clearly label the waste container as "this compound" and indicate that it is non-hazardous chemical waste, unless your institutional guidelines state otherwise.

  • Dispose of as Non-Hazardous Waste : Based on available safety data for the non-deuterated form, Hexadecanedioic acid is not classified as hazardous waste and can typically be disposed of in a landfill or regular trash.[2] However, always confirm this with your institution's environmental health and safety (EHS) office.

  • Documentation : Maintain a record of the disposal, including the date, quantity, and method of disposal, as per your laboratory's standard operating procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: Unused or Waste this compound consult Consult Institutional EHS Guidelines & Local Regulations start->consult ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Respirator (if needed) consult->ppe contain Collect Waste in a Labeled, Sealed Container ppe->contain non_hazardous Dispose of as Non-Hazardous Solid Waste (Landfill/Trash) (Per Institutional Approval) contain->non_hazardous document Document Disposal Details (Date, Quantity, Method) non_hazardous->document end End: Disposal Complete document->end

Disposal workflow for this compound.

Disclaimer : This information is intended for guidance and is based on publicly available safety data for the non-deuterated form of the compound. Always prioritize your institution's specific safety and disposal protocols and consult with your environmental health and safety office for definitive guidance.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。